molecular formula C22H27ClN2O3 B192749 Cetirizine methyl ester CAS No. 83881-46-3

Cetirizine methyl ester

Numéro de catalogue: B192749
Numéro CAS: 83881-46-3
Poids moléculaire: 402.9 g/mol
Clé InChI: BYCHNMFDSQCCDD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cetirizine methyl ester, also known as this compound, is a useful research compound. Its molecular formula is C22H27ClN2O3 and its molecular weight is 402.9 g/mol. The purity is usually > 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

methyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O3/c1-27-21(26)17-28-16-15-24-11-13-25(14-12-24)22(18-5-3-2-4-6-18)19-7-9-20(23)10-8-19/h2-10,22H,11-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCHNMFDSQCCDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83881-46-3
Record name Cetirizine methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083881463
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CETIRIZINE METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3IBM2U5K9C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Cetirizine Methyl Ester: Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetirizine (B192768) methyl ester is a key chemical intermediate and a known impurity in the synthesis of Cetirizine, a widely used second-generation antihistamine. This technical guide provides a comprehensive overview of the synthesis, purification, and physicochemical properties of cetirizine methyl ester. Detailed experimental protocols for its preparation are outlined, and its analytical characteristics are summarized. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and quality control of cetirizine and related compounds.

Introduction

Cetirizine, the carboxylated metabolite of hydroxyzine, is a potent and selective histamine (B1213489) H1-receptor antagonist.[1] Its efficacy in treating allergic rhinitis and chronic idiopathic urticaria is well-established. This compound is primarily recognized as a crucial intermediate in certain synthetic routes to Levocetirizine, the active (R)-enantiomer of cetirizine, and is also classified as a process-related impurity in the manufacturing of cetirizine.[2][3] A thorough understanding of its synthesis and properties is therefore essential for process optimization and impurity profiling in the pharmaceutical industry.

Physicochemical Properties

This compound is typically a colorless to pale yellow oil under standard conditions.[2][4] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference(s)
IUPAC Name methyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate[5]
CAS Number 83881-46-3[5][6]
Molecular Formula C₂₂H₂₇ClN₂O₃[5][6]
Molecular Weight 402.91 g/mol [6]
Appearance Colorless to Pale Yellow Oil[2][4][7]
Predicted Boiling Point 508.5 ± 45.0 °C[4]
Predicted Density 1.186 ± 0.06 g/cm³[4][6]
Storage 2°C - 8°C, well-closed container[6]

Synthesis of this compound

Several synthetic routes for the preparation of this compound have been reported. The choice of method often depends on the starting material, desired scale, and purity requirements.

Esterification of Cetirizine Dihydrochloride (B599025) with Trimethylsilyldiazomethane (B103560)

This method provides a high yield of this compound under mild conditions.

  • To a solution of cetirizine dihydrochloride (461 mg, 1.0 mmol, 1.0 equiv) in methanol (B129727) (100 mL) at 0 °C, add trimethylsilyldiazomethane (2.0 M in hexanes, 2.5 mL, 5.0 equiv).[8]

  • Stir the reaction mixture for 10 minutes at 0 °C.[8]

  • Quench the excess trimethylsilyldiazomethane by adding acetic acid (100 μL).[8]

  • Concentrate the solution under reduced pressure to obtain a thick oil.[8]

  • Purify the crude product by chromatography (1:1 hexanes:ethyl acetate (B1210297) with 1% triethylamine) to yield this compound (free base, 390 mg, 97.0%) as a colorless oil.[8]

Esterification of Cetirizine Amide with Acidic Methanol

This method is suitable for large-scale synthesis and involves the conversion of a cetirizine amide intermediate.

  • Treat (R)-2-(2-{4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl}ethoxy)acetamide ((R)-cetirizine amide) (1.4 kg, 3.0 mol) with a solution of HCl in methanol (22% HCl, 0.5 kg HCl, 13 mol) in methanol (10 L).[8]

  • Heat the mixture to reflux for 4 hours.[8]

  • Cool the reaction mixture and add solid potassium bicarbonate (1.3 kg, 13 mol) to quench the acid.[8]

  • Stir the solution for 7 hours.[8]

  • Exchange the solvent from methanol to methyl isobutyl ketone (MIBK) by distillation.[8]

  • Clarify the resulting slurry through a 1.0 μm polypropylene (B1209903) polish filter to obtain a solution of (R)-cetirizine methyl ester in MIBK.[8]

Analytical Characterization

A variety of analytical techniques are employed to confirm the identity and purity of this compound.

Analytical TechniqueDataReference(s)
¹H NMR (CDCl₃) δ 7.4-7.1 (cm, 9H), 4.28 (s, 1H), 4.17 (q, J = 7.2 Hz, 2H), 4.01 (s, 2H), 3.90 (app. t., J = 4.7 Hz, 2H), 2.99 (br s, 6H), 2.55 (br s, 4H), 1.25 (app. t) (for ethyl ester)[7]
¹³C NMR (CDCl₃) δ 173.7, 141.9, 141.1, 132.6, 129.1, 128.7, 128.6, 127.8, 127.2, 75.4, 68.9, 68.4, 57.8, 53.7, 51.6 (for related amide)[7]
Mass Spectrometry (GC-MS) Top Peaks (m/z): 201, 165, 203[5]
Infrared (IR) Spectroscopy Vapor Phase IR Spectra available on PubChem[5]
High-Performance Liquid Chromatography (HPLC) Chiral separation on Chiralpak AD column with methanol:acetonitrile:diethylamine (95:5:0.1) at 1 mL/min, detection at 230 nm.[8]

Mechanism of Action of Parent Compound (Cetirizine)

This compound is primarily of interest as a synthetic intermediate. The biological activity resides in the parent molecule, cetirizine. Cetirizine is a highly selective antagonist of the peripheral histamine H₁ receptor.[9] During an allergic response, histamine is released and binds to H₁ receptors, leading to symptoms like itching, sneezing, and swelling.[9] Cetirizine competitively blocks these receptors, thereby preventing the action of histamine and alleviating allergy symptoms.[9] Due to its hydrophilic nature, it has limited ability to cross the blood-brain barrier, resulting in minimal sedative effects compared to first-generation antihistamines.[9]

Visualizations

Synthesis Pathway of this compound

Synthesis_of_Cetirizine_Methyl_Ester cluster_0 Cetirizine_Dihydrochloride Cetirizine Dihydrochloride Trimethylsilyldiazomethane Trimethylsilyldiazomethane in Methanol, 0 °C Cetirizine_Methyl_Ester This compound Trimethylsilyldiazomethane->Cetirizine_Methyl_Ester Esterification Cetirizine_Amide (R)-Cetirizine Amide HCl_Methanol HCl in Methanol, Reflux HCl_Methanol->Cetirizine_Methyl_Ester Esterification Experimental_Workflow Start Start: Cetirizine Dihydrochloride in Methanol Add_Reagent Add Trimethylsilyldiazomethane at 0 °C Start->Add_Reagent Stir Stir for 10 minutes Add_Reagent->Stir Quench Quench with Acetic Acid Stir->Quench Concentrate Concentrate under Reduced Pressure Quench->Concentrate Purify Chromatographic Purification Concentrate->Purify End End: Pure Cetirizine Methyl Ester Purify->End

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetirizine (B192768), a second-generation antihistamine, is a widely used active pharmaceutical ingredient (API) for the treatment of allergic rhinitis and chronic urticaria.[1][2] As with any pharmaceutical compound, the purity of Cetirizine is critical to its safety and efficacy. A thorough understanding of the related compounds and potential impurities that can arise during its synthesis, formulation, and storage is paramount for drug development professionals. This technical guide provides a comprehensive overview of Cetirizine-related compounds and impurities, including their origins, structures, and analytical methodologies for their control.

Cetirizine: Mechanism of Action

Cetirizine is a potent and selective antagonist of the peripheral histamine (B1213489) H1 receptor.[3] By blocking this receptor, it prevents the action of histamine, a key mediator of allergic symptoms.[3] In addition to its antihistaminic activity, Cetirizine has demonstrated anti-inflammatory properties.[1] This is attributed to its ability to suppress the NF-κB signaling pathway, which plays a crucial role in the inflammatory response.[1][4]

Signaling Pathways

Cetirizine's anti-inflammatory effects are mediated through the modulation of key signaling cascades within immune cells.

NF_kappaB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., Allergens, Cytokines) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NF_kB NF-κB IkB->NF_kB inhibits IkB_P P-IκB (Ubiquitinated for degradation) IkB->IkB_P degradation NF_kB_active Active NF-κB NF_kB->NF_kB_active translocates Cetirizine Cetirizine Cetirizine->IKK_complex inhibits DNA DNA NF_kB_active->DNA binds to Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription initiates

Caption: NF-κB Signaling Pathway Inhibition by Cetirizine.

Furthermore, histamine H1 receptor activation is coupled to the Phospholipase C (PLC) signaling pathway. Cetirizine, by blocking the H1 receptor, inhibits this cascade.

Phospholipase_C_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor binds G_Protein Gq/11 H1_Receptor->G_Protein activates PLC Phospholipase C G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C DAG->PKC activates ER Endoplasmic Reticulum IP3->ER binds to receptor on Cetirizine Cetirizine Cetirizine->H1_Receptor blocks Cellular_Response Cellular Response (e.g., inflammation) PKC->Cellular_Response Ca2 Ca²⁺ ER->Ca2 releases Ca2->Cellular_Response

Caption: Inhibition of the Phospholipase C Signaling Pathway by Cetirizine.

Synthesis of Cetirizine and Formation of Process-Related Impurities

Several synthetic routes for Cetirizine dihydrochloride (B599025) have been reported, each with the potential to generate a unique profile of process-related impurities.[5][6] A common synthetic pathway involves the alkylation of 1-[(4-chlorophenyl)(phenyl)methyl]piperazine with a suitable reagent.[7][8]

Cetirizine_Synthesis cluster_impurities Potential Impurity Formation Start_1 4-Chlorobenzhydryl chloride Intermediate_1 Ethyl-4-(4-chlorobenzhydryl) -piperazine-1-carboxylate Start_1->Intermediate_1 Start_2 N-Carbethoxypiperazine Start_2->Intermediate_1 Intermediate_2 1-(4-chlorodiphenylmethyl)piperazine Intermediate_1->Intermediate_2 Hydrolysis Impurity_D Impurity D (Dimerization) Intermediate_1->Impurity_D Intermediate_3 Methyl 2-[2-[4[(4-chlorodiphenylmethyl) -1-piperazinyl]ethoxy]acetate Intermediate_2->Intermediate_3 Impurity_A Impurity A (Unreacted Intermediate 2) Intermediate_2->Impurity_A Start_3 Methyl 2-(2-chloroethoxy)acetate Start_3->Intermediate_3 Cetirizine Cetirizine Intermediate_3->Cetirizine Saponification

Caption: A Common Synthetic Route for Cetirizine and Potential Impurity Formation.

Process-related impurities can arise from starting materials, intermediates, by-products, and reagents used in the synthesis.[9] For example, unreacted starting materials or intermediates, such as 1-[(4-chlorophenyl)phenylmethyl]piperazine (Impurity A), can be carried through to the final product.[10] Dimerization of intermediates can also lead to impurities like 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine (Impurity D).[4]

Degradation Impurities

Cetirizine is susceptible to degradation under various stress conditions, leading to the formation of degradation products.

  • Oxidative Degradation: Under oxidative conditions, such as exposure to hydrogen peroxide, Cetirizine can form Cetirizine N-oxide.[11]

  • Hydrolytic Degradation: In acidic and neutral hydrolytic conditions, α-(4-chlorophenyl) benzyl (B1604629) alcohol has been identified as a degradation product. In contrast, Cetirizine is relatively stable in alkaline media.[]

  • Photolytic Degradation: Exposure to light can also lead to the degradation of Cetirizine.[]

Common Cetirizine Related Compounds and Impurities

The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) list several potential impurities for Cetirizine Hydrochloride. The structures of some common impurities are presented below.

Impurity NameChemical NameStructure
Cetirizine (±)-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid
Impurity A 1-[(4-Chlorophenyl)phenylmethyl]piperazine
Impurity B 2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]acetic acid
Impurity C 2-[2-[4-[(2-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid
Impurity D 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine
Impurity E (RS)-2-[2-[2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy] ethoxy] acetic acid
Impurity F 2-[2-[4-(diphenylmethyl)piperazin-1-yl]ethoxy]acetic acid (Deschloro Cetirizine)
Impurity G 2-{4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl}ethanol

Structures are for the free base form unless otherwise specified.

Quantitative Analysis and Acceptance Criteria

Regulatory bodies like the USP and EP set limits for the presence of impurities in pharmaceutical products.

ImpurityUSP Limit (%)
Any individual unspecified impurity≤ 0.10
Total impurities≤ 1.0

Note: Specific limits for named impurities may vary, and it is essential to consult the current pharmacopoeial monographs for the most up-to-date information.

Experimental Protocols for Impurity Profiling

A combination of chromatographic and spectroscopic techniques is employed for the identification, characterization, and quantification of Cetirizine related compounds and impurities.

Analytical_Workflow Sample Sample (Bulk Drug, Formulation) Sample_Prep Sample Preparation (Dissolution, Extraction) Sample->Sample_Prep HPLC HPLC Analysis (Separation and Quantification) Sample_Prep->HPLC LC_MS LC-MS/MS Analysis (Identification and Confirmation) Sample_Prep->LC_MS GC_MS GC-MS Analysis (Residual Solvents) Sample_Prep->GC_MS NMR NMR Spectroscopy (Structure Elucidation) HPLC->NMR Isolate for Data_Analysis Data Analysis and Reporting HPLC->Data_Analysis LC_MS->NMR Isolate for LC_MS->Data_Analysis GC_MS->Data_Analysis NMR->Data_Analysis

Caption: General Analytical Workflow for Impurity Profiling.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for the separation and quantification of Cetirizine and its non-volatile impurities.

6.1.1. Sample Preparation (for Tablets) [][13]

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a specific amount of Cetirizine hydrochloride.

  • Transfer the powder to a suitable volumetric flask.

  • Add a portion of the diluent (e.g., a mixture of acetonitrile (B52724) and water) and sonicate to dissolve the drug.

  • Dilute to volume with the diluent and mix well.

  • Filter the solution through a 0.45 µm filter before injection.

6.1.2. Sample Preparation (for Oral Solution) [14][15]

  • Accurately measure a volume of the oral solution equivalent to a specific amount of Cetirizine hydrochloride.

  • Transfer it to a suitable volumetric flask.

  • Dilute to volume with the mobile phase or a suitable diluent.

  • Mix well and filter through a 0.45 µm filter if necessary.

6.1.3. Chromatographic Conditions (Example Method) [14][16]

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of a phosphate (B84403) buffer, acetonitrile, methanol, and tetrahydrofuran (B95107) (e.g., 60:25:10:5, v/v/v/v) with the pH adjusted to around 5.5.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 230 nm

  • Injection Volume: 20 µL

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful tool for the identification and confirmation of impurities, providing molecular weight and structural information.

6.2.1. LC-MS/MS Parameters (Example for Cetirizine) [17][18]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Cetirizine: m/z 389.3 → 201.1

    • Note: Specific MRM transitions for each impurity need to be determined during method development.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

GC-MS is the standard method for the analysis of volatile organic compounds, such as residual solvents, that may be present from the manufacturing process.

6.3.1. Sample Preparation (Headspace GC) [19][20]

  • Accurately weigh the sample into a headspace vial.

  • Add a suitable solvent (e.g., dimethyl sulfoxide (B87167) or water).

  • Seal the vial and place it in the headspace autosampler for incubation at a specific temperature and time.

  • An aliquot of the headspace gas is automatically injected into the GC.

6.3.2. GC-MS Conditions (General) [20]

  • Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium or Hydrogen.

  • Oven Temperature Program: A suitable temperature gradient to separate the solvents of interest.

  • MS Detector: Operated in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the definitive structural elucidation of unknown impurities that have been isolated, typically by preparative HPLC. 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are used to determine the complete chemical structure.[21]

Conclusion

A comprehensive understanding and control of related compounds and impurities are critical for ensuring the quality, safety, and efficacy of Cetirizine drug products. This technical guide has provided an in-depth overview of the common impurities associated with Cetirizine, their origins, and the analytical methodologies used for their characterization and quantification. By implementing robust analytical strategies and adhering to regulatory guidelines, pharmaceutical scientists and drug development professionals can ensure the delivery of high-quality Cetirizine to patients. scientists and drug development professionals can ensure the delivery of high-quality Cetirizine to patients.

References

The Genesis of a Second-Generation Antihistamine: A Technical Guide to the Discovery and Synthesis of Cetirizine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetirizine (B192768), a potent and selective second-generation H1-receptor antagonist, is a widely used therapeutic agent for the management of allergic rhinitis and chronic urticaria. Its discovery marked a significant advancement in antihistamine therapy, offering comparable efficacy to first-generation agents but with a markedly improved safety profile, most notably a significant reduction in sedative effects. The synthesis of cetirizine involves a key intermediate, cetirizine methyl ester. This technical guide provides an in-depth exploration of the discovery and synthesis of cetirizine, with a core focus on the methyl ester intermediate, presenting detailed experimental protocols, quantitative data, and visual representations of the underlying chemical and biological pathways.

Discovery and Background

The development of cetirizine emerged from the strategic modification of its parent compound, hydroxyzine, a first-generation antihistamine with known sedative and anxiolytic properties. The primary objective was to create a derivative that retained the potent antihistaminic activity while minimizing penetration of the blood-brain barrier, thereby reducing central nervous system side effects. This led to the synthesis of a carboxylic acid metabolite of hydroxyzine, which was identified as cetirizine.

This compound is a crucial intermediate in several synthetic routes to cetirizine. It is primarily formed through the esterification of the carboxylic acid group of cetirizine or, more commonly, as a direct precursor in the alkylation of a piperazine (B1678402) derivative. Understanding the synthesis of this ester is fundamental to comprehending the manufacturing processes of cetirizine.

Chemical Synthesis

The synthesis of cetirizine, via the this compound intermediate, is a multi-step process that begins with the preparation of two key precursors: 1-[(4-chlorophenyl)phenylmethyl]piperazine and methyl 2-(2-chloroethoxy)acetate.

Synthesis of Precursors

1. 1-[(4-chlorophenyl)phenylmethyl]piperazine:

This intermediate is synthesized from 4-chlorobenzophenone. The process involves a reduction of the ketone to a secondary alcohol, followed by bromination and subsequent reaction with anhydrous piperazine. The overall yield for this process is approximately 71.2%, with the final product having a purity of 98.7% as determined by HPLC.[1]

2. Methyl 2-(2-chloroethoxy)acetate:

This chloro-ester derivative serves as the alkylating agent for the piperazine intermediate. It is synthesized from 2-chloroethoxy ethanol (B145695) through direct oxidation using nitric acid in an aqueous medium. This method is reported to have a high efficiency, with yields of up to 95%.[2]

Synthesis of this compound

The core step in this synthetic pathway is the N-alkylation of 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine with methyl 2-(2-chloroethoxy)acetate. This reaction results in the formation of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

Procedure:

  • Alkylation: In a round-bottom flask, dissolve 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine in xylene. Add sodium carbonate as a base.

  • To this mixture, add methyl 2-(2-chloroethoxy)acetate dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification (Chromatography): Purify the crude product by column chromatography on silica (B1680970) gel, using a mixture of hexanes and ethyl acetate with a small percentage of triethylamine as the eluent.[3]

Protocol 2: Saponification of this compound to Cetirizine

Procedure:

  • Dissolve the purified this compound in absolute ethanol.

  • Add a solution of potassium hydroxide in ethanol to the mixture.

  • Reflux the reaction mixture for several hours until the saponification is complete (monitored by TLC).

  • Cool the mixture and acidify with aqueous HCl to precipitate the cetirizine hydrochloride.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to yield the final product, cetirizine.

Quantitative Data

The following table summarizes the reported yields for the key steps in the synthesis of cetirizine via the methyl ester intermediate.

Reaction StepStarting MaterialsProductYield (%)Reference
N-alkylation of 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine with methyl 2-(2-chloroethoxy)acetate1-[(4-chlorophenyl)(phenyl)-methyl]piperazine, methyl 2-(2-chloroethoxy)acetateThis compound27.8[4]
Saponification of this compoundThis compound, Potassium HydroxideCetirizine Potassium Salt56[5]
Hydrolysis of Cetirizine Potassium SaltCetirizine Potassium Salt, Hydrochloric AcidCetirizine81[5]

Mechanism of Action: H1-Receptor Antagonism

Cetirizine exerts its therapeutic effects by acting as a selective inverse agonist of the histamine (B1213489) H1 receptor. In allergic reactions, histamine is released from mast cells and binds to H1 receptors on various cells, initiating a signaling cascade that leads to the classic symptoms of allergy.

H1_Receptor_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq Gq protein H1R->Gq Activates Cetirizine Cetirizine Cetirizine->H1R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates NFkB NF-κB Activation Ca_ER->NFkB Leads to PKC->NFkB Leads to Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Induces

Caption: Histamine H1 Receptor Signaling Pathway and its inhibition by Cetirizine.

As depicted in the diagram, the binding of histamine to the H1 receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events ultimately lead to the activation of the NF-κB transcription factor, which promotes the expression of pro-inflammatory cytokines and adhesion molecules, resulting in the clinical manifestations of an allergic response.[6] Cetirizine, by blocking the H1 receptor, prevents this signaling cascade from being initiated, thereby alleviating allergic symptoms.

Experimental and Synthetic Workflow

The overall workflow for the synthesis of cetirizine, highlighting the role of this compound, can be visualized as a logical progression of chemical transformations.

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_core Core Synthesis P1 4-chlorobenzophenone I1 1-[(4-chlorophenyl)phenylmethyl] piperazine P1->I1 Reduction, Bromination, Reaction with Piperazine P2 2-chloroethoxy ethanol I2 Methyl 2-(2-chloroethoxy)acetate P2->I2 Oxidation CME This compound I1->CME I2->CME N-Alkylation Cet Cetirizine CME->Cet Saponification

Caption: Overall workflow for the synthesis of Cetirizine via the Methyl Ester intermediate.

This workflow illustrates the convergence of the two precursor synthesis pathways to form the key intermediate, this compound. The final step is the hydrolysis of the ester to yield the active pharmaceutical ingredient, cetirizine.

Conclusion

The discovery and development of cetirizine represent a significant achievement in medicinal chemistry, providing a safe and effective treatment for allergic conditions. The synthesis of cetirizine, often proceeding through the this compound intermediate, is a well-established process. This technical guide has provided a comprehensive overview of the synthetic background, including detailed protocols, quantitative data, and visual diagrams of the relevant pathways. This information serves as a valuable resource for researchers and professionals in the field of drug development and organic synthesis, facilitating a deeper understanding of the chemistry behind this important therapeutic agent.

References

Potential Pharmacological Profile of Cetirizine Methyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetirizine (B192768) is a potent and selective second-generation histamine (B1213489) H1 receptor antagonist, widely used in the management of allergic rhinitis and chronic urticaria.[1] Its pharmacological profile is well-characterized, demonstrating high affinity for the H1 receptor, rapid onset of action, and a favorable safety profile with minimal sedative effects.[1][2] Cetirizine methyl ester, an ester derivative of the parent compound, has been identified as an impurity and analogue.[3][4][5] This technical guide aims to provide a comprehensive overview of the potential pharmacological profile of this compound, drawing upon available data for analogous compounds and the established properties of Cetirizine. This document will also outline the requisite experimental protocols for a thorough characterization of this molecule.

Given the limited publicly available data specifically for this compound, this guide will extrapolate its likely properties, particularly its potential role as a prodrug, and will clearly differentiate between established data for Cetirizine and projected data for its methyl ester.

Pharmacological Profile

Receptor Binding Affinity and Kinetics

Specifically, the dissociation half-time of a levocetirizine (B1674955) methyl ester analog from the H1 receptor was found to be 7 minutes, which is substantially shorter than the 142-minute half-time observed for levocetirizine itself.[6][7] This suggests that while this compound may bind to the H1 receptor, its duration of direct receptor occupancy is likely to be considerably shorter than that of the parent carboxylic acid.

CompoundReceptorKi (nM)Dissociation Half-time (t½) (min)
Cetirizine Histamine H1~6[1]-
Levocetirizine Histamine H1~3[6]142[6][7]
Levothis compound Analog Histamine H1Not Reported7[6][7]
This compound Histamine H1Data Not Available Data Not Available

Table 1: Comparative Receptor Binding Data.

Potential Pharmacokinetics

It is hypothesized that this compound would act as a prodrug of Cetirizine. Ester prodrugs are a common strategy in drug development to enhance the physicochemical properties of a parent drug, such as lipophilicity, which can in turn affect its absorption and distribution.[8][9]

Absorption: The esterification of the carboxylic acid group in Cetirizine to a methyl ester would increase its lipophilicity. This change could potentially lead to enhanced absorption through lipid membranes, such as the gastrointestinal tract.

Distribution: Increased lipophilicity might also alter the volume of distribution. However, Cetirizine's low brain penetration is a key feature, and it would be critical to determine if the methyl ester derivative crosses the blood-brain barrier to a greater extent before its potential hydrolysis.[1]

Metabolism: The primary metabolic pathway for this compound in vivo is expected to be rapid hydrolysis by ubiquitous esterase enzymes in the plasma and tissues to yield the active parent, Cetirizine, and methanol.[10] Cetirizine itself undergoes minimal metabolism.[1]

Excretion: Following hydrolysis to Cetirizine, the primary route of excretion would be renal, with the majority of the drug eliminated unchanged in the urine.[1]

ParameterCetirizineThis compound (Potential Profile)
Bioavailability >70%[1]Potentially enhanced due to increased lipophilicity
Tmax ~1 hour[1]Dependent on absorption and hydrolysis rate
Protein Binding ~93%[1]Data Not Available
Metabolism Minimal[1]Expected rapid hydrolysis to Cetirizine
Elimination Half-life ~8.3 hours[1]Dependent on hydrolysis rate and Cetirizine's half-life
Excretion Primarily renal (unchanged)[1]Primarily renal (as Cetirizine)

Table 2: Comparative Pharmacokinetic Parameters.

Potential Pharmacodynamics

The pharmacodynamic effects of this compound would be largely dependent on its conversion to Cetirizine. The onset and duration of its antihistaminic action in vivo would be a function of its absorption, hydrolysis rate, and the pharmacokinetics of the resulting Cetirizine. The faster dissociation of the ester from the H1 receptor suggests that any direct action of the ester itself would be of short duration.[6][7]

Signaling Pathways and Experimental Workflows

Histamine H1 Receptor Signaling Pathway

Cetirizine acts as an inverse agonist at the H1 receptor, preventing the downstream signaling cascade initiated by histamine.

H1_Signaling_Pathway cluster_membrane Cell Membrane H1R Histamine H1 Receptor Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Histamine Histamine Histamine->H1R Cetirizine Cetirizine/ This compound Cetirizine->H1R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Allergic_Response Allergic Response Ca_release->Allergic_Response PKC_activation->Allergic_Response

Caption: Histamine H1 receptor signaling and antagonism.

Experimental Workflow for Pharmacological Characterization

A logical workflow is necessary to fully elucidate the pharmacological profile of this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Profiling receptor_binding H1 Receptor Binding Assay (Ki, Kon, Koff) data_analysis Data Analysis (PK/PD Modeling) receptor_binding->data_analysis plasma_stability Plasma Stability Assay (Hydrolysis Rate) plasma_stability->data_analysis microsomal_stability Liver Microsomal Stability Assay microsomal_stability->data_analysis pk_study Pharmacokinetic Study (Animal Model) pk_study->data_analysis pd_model Pharmacodynamic Model (Allergic Rhinitis Model) pd_model->data_analysis profile_generation Generate Pharmacological Profile data_analysis->profile_generation

Caption: Workflow for pharmacological profiling.

Experimental Protocols

Histamine H1 Receptor Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the human H1 receptor.

1. Materials:

  • Receptor Source: Membranes from HEK293 cells stably expressing the human histamine H1 receptor.

  • Radioligand: [3H]mepyramine (a potent H1 antagonist).

  • Test Compound: this compound.

  • Non-specific Binding Control: Mianserin (B1677119) (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

2. Procedure:

  • Membrane Preparation: Homogenize cells in cold assay buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in fresh assay buffer to a final protein concentration of 50-100 µg/mL.

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of assay buffer (for total binding) or 10 µM mianserin (for non-specific binding) or varying concentrations of this compound.

    • 50 µL of [3H]mepyramine (at a final concentration near its Kd, typically 1-3 nM).

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. Wash the filters three times with cold wash buffer to separate bound from free radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11][12][13]

In Vivo Pharmacokinetic Study in a Rat Model

This protocol outlines a typical pharmacokinetic study to determine the in vivo fate of this compound.

1. Animals:

  • Male Sprague-Dawley rats (250-300g).

2. Dosing:

  • Administer this compound orally (e.g., 10 mg/kg) via gavage.

  • A parallel group should receive an intravenous dose (e.g., 2 mg/kg) to determine absolute bioavailability.

3. Blood Sampling:

  • Collect blood samples (approximately 200 µL) from the tail vein at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into heparinized tubes.

  • Centrifuge the blood samples to separate plasma and store at -80°C until analysis.

4. Sample Analysis:

  • Develop and validate a sensitive analytical method, such as LC-MS/MS, for the simultaneous quantification of this compound and Cetirizine in plasma.[14][15][16][17][18][19]

  • The method should include a protein precipitation or liquid-liquid extraction step, followed by chromatographic separation and mass spectrometric detection.[14][15][16][17][18][19]

5. Pharmacokinetic Analysis:

  • Use non-compartmental analysis to determine key pharmacokinetic parameters for both this compound and Cetirizine, including Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), and elimination half-life (t½).[20]

In Vivo Pharmacodynamic Study: Ovalbumin-Induced Allergic Rhinitis Model

This protocol assesses the in vivo efficacy of this compound in a murine model of allergic rhinitis.

1. Animals:

  • BALB/c mice (6-8 weeks old).

2. Sensitization and Challenge:

  • Sensitization: Sensitize mice by intraperitoneal (IP) injections of ovalbumin (OVA) mixed with an adjuvant (e.g., aluminum hydroxide) on days 0, 7, and 14.[21]

  • Challenge: From day 21 to 28, challenge the mice daily with an intranasal administration of OVA solution to induce allergic rhinitis symptoms.[21][22][23][24][25]

3. Treatment:

  • Administer this compound (at various doses) or vehicle control orally one hour before each OVA challenge. A positive control group receiving Cetirizine should also be included.

4. Efficacy Assessment:

  • Symptom Scoring: Immediately after the final challenge, count the number of sneezes and nasal rubbing movements over a 15-minute period.[21]

  • Biological Sample Collection: Collect bronchoalveolar lavage fluid (BALF) and serum to measure levels of inflammatory cells (e.g., eosinophils), OVA-specific IgE, and cytokines (e.g., IL-4, IL-5, IL-13).

  • Histology: Perfuse the nasal passages and prepare histological sections to assess eosinophil infiltration in the nasal mucosa.

Conclusion

This compound presents an intriguing profile as a potential prodrug of Cetirizine. The available data on an analogous compound suggests a key difference in its interaction with the H1 receptor—a significantly faster dissociation rate, which would imply a shorter duration of direct receptor-level activity.[6][7] However, its overall pharmacological effect in vivo is likely to be dictated by its conversion to Cetirizine.

A comprehensive evaluation, following the experimental protocols outlined in this guide, is necessary to fully characterize its binding affinity, pharmacokinetic properties, and in vivo efficacy. Such studies will be crucial in determining whether this compound offers any therapeutic advantages over the well-established parent compound, Cetirizine.

References

In Silico Prediction of Cetirizine Methyl Ester Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetirizine (B192768), a potent second-generation antihistamine, exerts its therapeutic effect through selective antagonism of the histamine (B1213489) H1 receptor.[1][2] Its derivative, Cetirizine methyl ester, an impurity and a metabolite analog, is also presumed to target the H1 receptor.[3][4][5] This technical guide provides a comprehensive overview of the in silico methodologies employed to predict the bioactivity of this compound. We will delve into molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Detailed experimental protocols for these computational techniques are provided, alongside structured data for comparative analysis. This document serves as a resource for researchers and professionals in drug discovery and development, offering a roadmap for the virtual assessment of novel or related chemical entities.

Introduction to Cetirizine and In Silico Bioactivity Prediction

Cetirizine is a highly selective antagonist of the histamine H1 receptor, with a binding affinity (Ki) of approximately 6 nM.[6][7] Its active enantiomer, levocetirizine (B1674955), exhibits an even higher affinity with a Ki of 3 nM.[6][7] The primary mechanism of action involves blocking the effects of histamine, a key mediator in allergic reactions. This compound, as a closely related analog, is hypothesized to share this mechanism. In silico bioactivity prediction plays a crucial role in modern drug discovery by enabling the rapid and cost-effective evaluation of compounds before their synthesis and experimental testing.[8] These computational methods are instrumental in prioritizing lead candidates and providing insights into their potential efficacy and safety profiles.

Target Identification and Structural Analysis

The primary molecular target for Cetirizine and its derivatives is the human histamine H1 receptor, a member of the G protein-coupled receptor (GPCR) family.[9] For in silico studies, a high-resolution 3D structure of the target protein is essential.

Table 1: Histamine H1 Receptor Structural Data

PDB IDDescriptionResolution
3RZEHuman Histamine H1 Receptor in complex with doxepin (B10761459)3.10 Å
8X5XCryo-EM structure of the Histamine H1 Receptor in apo-formN/A

Data sourced from RCSB PDB.[3][10][11]

The 3RZE structure is particularly valuable as it contains a bound antagonist, providing insights into the ligand-binding pocket.[10][12] Key residues within the H1 receptor binding site that are crucial for antagonist interaction include Lys191 and Trp428.[7][9][10][12] The carboxyl group of second-generation antihistamines like Cetirizine is known to interact with Lys191 and/or Lys179.[12]

Physicochemical and Pharmacokinetic Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic behavior. Cetirizine is a zwitterionic molecule at physiological pH, which influences its absorption and distribution.[13][14][15][16]

Table 2: Physicochemical Properties of Cetirizine and Related Compounds

CompoundMolecular Weight ( g/mol )LogD (pH 7.4)pKaH1 Receptor Ki (nM)
Cetirizine388.891.52.70, 3.57, 7.566
Levocetirizine388.891.5N/A3
(S)-Cetirizine388.89N/AN/A100
This compound402.91Predicted to be higher than CetirizineN/APredicted to be higher than Cetirizine

Data compiled from multiple sources.[6][7][13][16]

The esterification of the carboxyl group in Cetirizine to form this compound is expected to increase its lipophilicity (LogD) and potentially alter its binding affinity. Studies have shown that methyl ester analogs of levocetirizine dissociate more rapidly from the H1 receptor, suggesting a potentially weaker binding affinity.[7]

In Silico Bioactivity Prediction Methodologies

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a powerful tool for understanding binding mechanisms and predicting binding affinity.

Experimental Protocol: Molecular Docking using UCSF Chimera and AutoDock Vina

  • Receptor Preparation:

    • Fetch the H1 receptor structure (PDB ID: 3RZE) in UCSF Chimera.[17][18]

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign partial charges using the Dock Prep tool.[17][19]

    • Save the prepared receptor as a .pdb or .mol2 file.

  • Ligand Preparation:

    • Obtain the 3D structure of this compound from a database like PubChem or sketch it using molecular modeling software.

    • Add hydrogen atoms and assign charges.

    • Minimize the energy of the ligand structure.

    • Save the prepared ligand as a .mol2 file.[17]

  • Docking Simulation:

    • Open the prepared receptor and ligand in UCSF Chimera.

    • Launch the AutoDock Vina tool.[20][21]

    • Define the search space (grid box) to encompass the known binding site of the H1 receptor.[20]

    • Set the exhaustiveness parameter to control the thoroughness of the search.

    • Run the docking simulation.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding binding affinity scores (in kcal/mol).

    • Visualize the interactions between this compound and the H1 receptor, identifying key hydrogen bonds and hydrophobic interactions.

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Receptor (3RZE) Receptor (3RZE) Receptor Preparation Receptor Preparation Receptor (3RZE)->Receptor Preparation Ligand (this compound) Ligand (this compound) Ligand Preparation Ligand Preparation Ligand (this compound)->Ligand Preparation Define Search Space Define Search Space Receptor Preparation->Define Search Space Ligand Preparation->Define Search Space Run AutoDock Vina Run AutoDock Vina Define Search Space->Run AutoDock Vina Binding Poses Binding Poses Run AutoDock Vina->Binding Poses Binding Affinity Binding Affinity Binding Poses->Binding Affinity Interaction Analysis Interaction Analysis Binding Poses->Interaction Analysis

Molecular Docking Workflow
Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. They are used to predict the activity of new compounds based on their structural features.

Experimental Protocol: QSAR Model Development

  • Data Set Collection:

    • Compile a dataset of H1 receptor antagonists with their experimentally determined binding affinities (e.g., Ki or IC50 values).

    • Divide the dataset into a training set for model development and a test set for external validation.[8]

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a variety of molecular descriptors that quantify its physicochemical properties (e.g., topological, electronic, steric).

  • Model Generation:

    • Use statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) to build a mathematical model that correlates the descriptors with the biological activity.[8]

  • Model Validation:

    • Internally validate the model using techniques like leave-one-out cross-validation (q²).

    • Externally validate the model by predicting the activity of the test set compounds and comparing the predicted values with the experimental values (r²_pred).[8] A good 3D-QSAR model should have a Q² > 0.5.[8]

  • Prediction for this compound:

    • Calculate the same set of descriptors for this compound.

    • Use the validated QSAR model to predict its H1 receptor binding affinity.

Table 3: Representative QSAR Model Parameters for H1 Antagonists

Model TypeStatistical ParameterValueDescriptors
CoMSIA0.525Steric, Electrostatic, Hydrophobic, H-bond donor, H-bond acceptor
CoMFA0.998Steric, Electrostatic
Classical QSARr0.908Dipole, AlogP98, Jurs, LUMO

Data from various QSAR studies on H1 antagonists.[1][8][22]

G Dataset of H1 Antagonists Dataset of H1 Antagonists Descriptor Calculation Descriptor Calculation Dataset of H1 Antagonists->Descriptor Calculation Model Building (Training Set) Model Building (Training Set) Descriptor Calculation->Model Building (Training Set) Model Validation (Test Set) Model Validation (Test Set) Model Building (Training Set)->Model Validation (Test Set) Predict Bioactivity of this compound Predict Bioactivity of this compound Model Validation (Test Set)->Predict Bioactivity of this compound

QSAR Modeling Workflow
Pharmacophore Modeling

A pharmacophore is an abstract representation of the essential molecular features that are necessary for a ligand to be recognized by a specific receptor. Pharmacophore models can be used to screen large compound libraries for potential new hits.

Experimental Protocol: Pharmacophore Model Generation

  • Training Set Selection:

    • Select a set of structurally diverse and highly active H1 receptor antagonists.

  • Pharmacophore Feature Identification:

    • Using software like LigandScout or MOE, identify the common chemical features among the training set molecules that are crucial for binding to the H1 receptor.[23][24] These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions, and aromatic rings.[23]

  • Model Generation and Validation:

    • Generate a 3D arrangement of these pharmacophoric features.

    • Validate the model by screening a database containing known active and inactive compounds and evaluating its ability to distinguish between them (e.g., using a receiver operating characteristic (ROC) curve).[25]

  • Screening:

    • Use the validated pharmacophore model as a 3D query to screen a database of compounds, including this compound, to see if they fit the pharmacophoric requirements.

G Active H1 Antagonists Active H1 Antagonists Feature Identification Feature Identification Active H1 Antagonists->Feature Identification Model Generation Model Generation Feature Identification->Model Generation Model Validation Model Validation Model Generation->Model Validation Screening Screening Model Validation->Screening This compound Fit? This compound Fit? Screening->this compound Fit?

Pharmacophore Modeling Workflow
ADMET Prediction

ADMET prediction involves the in silico assessment of a compound's absorption, distribution, metabolism, excretion, and toxicity properties. This is crucial for early-stage drug development to identify potential liabilities.

Experimental Protocol: In Silico ADMET Prediction

  • Input Structure:

    • Provide the 2D or 3D structure of this compound to an ADMET prediction tool or web server (e.g., SwissADME, pkCSM).[26]

  • Property Calculation:

    • The software calculates various physicochemical and pharmacokinetic properties, such as:

      • Absorption: Human intestinal absorption, Caco-2 permeability.

      • Distribution: Blood-brain barrier penetration, plasma protein binding.

      • Metabolism: Cytochrome P450 inhibition.

      • Excretion: Renal clearance.

      • Toxicity: hERG inhibition, mutagenicity (Ames test).

  • Analysis of Results:

    • Evaluate the predicted ADMET profile of this compound to assess its drug-likeness and potential safety concerns. For instance, a key advantage of second-generation antihistamines like Cetirizine is their low brain penetration, which reduces sedative effects.[13][15]

Integrated Bioactivity Prediction and Conclusion

The bioactivity of this compound can be comprehensively predicted by integrating the results from molecular docking, QSAR, pharmacophore modeling, and ADMET analysis. Molecular docking will provide insights into its binding mode and an estimated binding affinity. QSAR will offer a quantitative prediction of its potency based on its structural features. Pharmacophore modeling will determine if it possesses the necessary chemical features for H1 receptor antagonism. Finally, ADMET prediction will shed light on its potential pharmacokinetic and safety profile.

This integrated in silico approach provides a robust framework for the initial assessment of this compound's bioactivity, guiding further experimental investigations and contributing to a more efficient drug discovery and development process. The methodologies and data presented in this guide offer a practical foundation for researchers to apply these powerful computational tools to their own work.

References

Methodological & Application

Application Note: Synthesis of Cetirizine Methyl Ester for Use as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cetirizine (B192768) is a potent, second-generation H1-receptor antihistamine widely used in the treatment of allergic rhinitis and chronic urticaria.[1][2] During the synthesis of the active pharmaceutical ingredient (API) or in its formulation, various related substances and potential impurities can be generated. Cetirizine methyl ester is recognized as a process impurity of Cetirizine.[2] The synthesis and characterization of high-purity this compound are crucial for its use as an analytical standard. This reference standard is essential for the development and validation of analytical methods (AMV), quality control (QC) applications, and for ensuring the purity and safety of the final drug product.[3] This document provides a detailed protocol for the synthesis, purification, and characterization of this compound.

Quantitative Data Summary

The following table summarizes the key chemical properties and data for this compound.

ParameterValueReference
Chemical Name Methyl 2-(2-{4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl}ethoxy)acetate[3]
CAS Number 83881-46-3 (free base)[4][5]
Molecular Formula C₂₂H₂₇ClN₂O₃[4][5]
Molecular Weight 402.91 g/mol [4][6]
Appearance Colorless oil[7]
Storage Temperature -20°C[5]

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound via acid-catalyzed esterification of Cetirizine dihydrochloride (B599025). This method is robust and suitable for laboratory-scale synthesis.

Materials and Reagents:

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Cetirizine dihydrochloride (1.0 eq) in anhydrous methanol. A typical concentration would be around 100 g in 400 mL of methanol.[8]

    • Carefully add a catalytic amount of concentrated sulfuric acid to the solution (e.g., 2 mL for the scale mentioned above).[8]

  • Esterification Reaction:

    • Heat the reaction mixture to reflux and maintain it for approximately 10-12 hours.[8]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Extraction:

    • After completion, cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the bulk of the methanol.[8]

    • Dilute the resulting residue with methylene chloride and a saturated aqueous solution of sodium hydrogen carbonate to neutralize the acid.[8]

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with methylene chloride (2x).[8]

    • Combine the organic layers.

  • Drying and Concentration:

    • Dry the combined organic phase over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound, likely as a thick oil.[7]

Purification Protocol:

  • Column Chromatography:

    • Prepare a silica gel column using a suitable slurry solvent (e.g., hexanes).

    • Load the crude product onto the column.

    • Elute the column with a solvent system of hexanes:ethyl acetate containing 1% triethylamine. The triethylamine is added to prevent peak tailing of the amine product on the acidic silica gel.[7]

    • Collect the fractions containing the pure product, as identified by TLC analysis.

  • Final Product:

    • Combine the pure fractions and concentrate under reduced pressure to obtain the purified this compound as a colorless oil.[7]

Characterization:

The identity and purity of the synthesized this compound analytical standard must be confirmed by appropriate analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the ester.

Workflow and Process Diagrams

The following diagrams illustrate the synthesis workflow and the logical relationship of the process steps.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Cetirizine Dihydrochloride esterification Acid-Catalyzed Esterification (Methanol, H₂SO₄, Reflux) start->esterification workup Aqueous Workup (Neutralization & Extraction) esterification->workup crude_product Crude this compound workup->crude_product purification Column Chromatography crude_product->purification pure_product Pure this compound purification->pure_product characterization Characterization (HPLC, NMR, MS) pure_product->characterization final_standard Analytical Standard characterization->final_standard

Caption: Synthesis and purification workflow for this compound.

Logical_Relationship reagents Starting Material (Cetirizine Dihydrochloride) reaction Core Reaction (Esterification) reagents->reaction is converted in isolation Product Isolation (Extraction & Concentration) reaction->isolation yields crude product for purification Purification (Chromatography) isolation->purification which is subjected to validation Identity & Purity Confirmation (Analytical Characterization) purification->validation yielding pure product for end_product Final Product (Analytical Standard) validation->end_product confirms status as

References

Application Notes & Protocols for the Analytical Method Development of Cetirizine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cetirizine (B192768) methyl ester is a key related substance and potential impurity in the synthesis of Cetirizine, a widely used second-generation antihistamine.[1][2] The rigorous analytical monitoring of Cetirizine methyl ester is crucial to ensure the quality, safety, and efficacy of the final Cetirizine drug product. These application notes provide a comprehensive overview and detailed protocols for the development and validation of an analytical method for the quantification of this compound, primarily using High-Performance Liquid Chromatography (HPLC). The methodologies are designed to be stability-indicating, capable of separating this compound from the active pharmaceutical ingredient (API), Cetirizine, and its other potential degradation products.

Analytical Method Development Strategy

The development of a robust analytical method for this compound involves a systematic approach to achieve the desired separation and quantification. The logical workflow for this process is outlined below.

Analytical Method Development Workflow Figure 1: Workflow for Analytical Method Development cluster_Optimization Method Optimization Parameters cluster_Validation Validation Parameters A Define Analytical Target Profile (ATP) B Select Analytical Technique (e.g., RP-HPLC) A->B C Initial Method Scouting & Optimization B->C D Forced Degradation Studies C->D E Method Validation (as per ICH guidelines) C->E C1 Column Selection C2 Mobile Phase Composition C3 Flow Rate & Temperature C4 Detector Wavelength E1 Specificity D->E1 Demonstrates Specificity F Final Method Implementation for QC E->F E2 Linearity E3 Accuracy E4 Precision E5 LOD & LOQ E6 Robustness

Caption: Figure 1: Workflow for Analytical Method Development.

Recommended Analytical Technique: Reverse-Phase HPLC (RP-HPLC)

A stability-indicating RP-HPLC method is the recommended approach for the analysis of this compound in the presence of Cetirizine and its degradation products. This technique offers high resolution, sensitivity, and specificity.

Principle of Separation

The separation is based on the differential partitioning of the analytes between a non-polar stationary phase (e.g., C18) and a polar mobile phase. Cetirizine, being a zwitterionic compound at physiological pH, and its less polar methyl ester derivative can be effectively separated by optimizing the mobile phase composition and pH.

Experimental Protocols

Protocol 1: HPLC Method for Quantification of this compound

This protocol outlines a validated isocratic RP-HPLC method for the determination of this compound.

3.1.1. Equipment and Materials

  • HPLC system with UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Cetirizine hydrochloride reference standard

3.1.2. Chromatographic Conditions

ParameterRecommended Condition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.05 M KH2PO4 Buffer (pH 3.0 adjusted with H3PO4) (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm
Injection Volume 20 µL
Run Time 20 minutes

3.1.3. Preparation of Solutions

  • Buffer Preparation (0.05 M KH2PO4): Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase Preparation: Mix the buffer and acetonitrile in the ratio of 50:50 (v/v). Degas the mobile phase before use.

  • Standard Stock Solution of this compound (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Standard Stock Solution of Cetirizine HCl (1000 µg/mL): Accurately weigh about 25 mg of Cetirizine HCl reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • System Suitability Solution: Prepare a solution containing 10 µg/mL of this compound and 100 µg/mL of Cetirizine HCl in the mobile phase.

  • Sample Preparation: Accurately weigh a quantity of the test sample (e.g., crushed tablets, bulk drug) and prepare a solution in the mobile phase to obtain a theoretical concentration of 1000 µg/mL of Cetirizine. Sonicate to dissolve and filter through a 0.45 µm syringe filter before injection.

3.1.4. System Suitability

Inject the system suitability solution. The system is deemed suitable if the following criteria are met:

  • Tailing factor for the Cetirizine peak: Not more than 2.0.

  • Theoretical plates for the Cetirizine peak: Not less than 2000.

  • Resolution between Cetirizine and this compound peaks: Not less than 2.0.

  • %RSD for replicate injections: Not more than 2.0%.

3.1.5. Analysis Procedure

Inject the blank (mobile phase), followed by the standard solution and then the sample solutions into the chromatograph. Record the chromatograms and measure the peak areas.

3.1.6. Calculation

The amount of this compound in the sample can be calculated using the following formula:

% this compound = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * 100

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[3]

Forced Degradation Workflow Figure 2: Forced Degradation Experimental Workflow cluster_Stress_Conditions Stress Conditions A Prepare Sample Solution of Cetirizine B Expose to Stress Conditions A->B C Neutralize/Dilute Stressed Samples B->C B1 Acid Hydrolysis (e.g., 0.1M HCl, 80°C) B2 Base Hydrolysis (e.g., 0.1M NaOH, 80°C) B3 Oxidative Degradation (e.g., 3% H2O2, RT) B4 Thermal Degradation (e.g., 105°C) B5 Photolytic Degradation (e.g., UV light) D Analyze by HPLC C->D E Evaluate Peak Purity & Mass Balance D->E

Caption: Figure 2: Forced Degradation Experimental Workflow.

3.2.1. Procedure

  • Acid Hydrolysis: Treat the drug substance with 0.1M HCl at 80°C for a specified period.

  • Base Hydrolysis: Treat the drug substance with 0.1M NaOH at 80°C for a specified period.

  • Oxidative Degradation: Treat the drug substance with 3% H2O2 at room temperature.

  • Thermal Degradation: Expose the solid drug substance to dry heat at 105°C.

  • Photolytic Degradation: Expose the drug substance solution to UV light.

After exposure, neutralize the acidic and basic samples and dilute all samples to the target concentration before HPLC analysis. The method is considered stability-indicating if the degradation products are well-resolved from the main peak of Cetirizine and the peak of this compound.

Method Validation Summary

The developed HPLC method should be validated according to ICH guidelines. The following tables summarize the typical acceptance criteria and expected results for the validation of the analytical method for this compound.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Resolution ≥ 2.0
%RSD of Peak Areas ≤ 2.0%

Table 2: Method Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Specificity No interference at the retention time of the analyte. Peak purity of the analyte peak should pass.
Linearity (R²) ≥ 0.999
Range Typically 0.05% to 0.3% of the nominal concentration of Cetirizine.
Accuracy (% Recovery) 80.0% to 120.0%
Precision (%RSD)
- Repeatability≤ 10.0%
- Intermediate Precision≤ 15.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1
Robustness No significant change in results with small, deliberate variations in method parameters.

Table 3: Example Linearity Data for this compound

Concentration (µg/mL)Peak Area
0.512500
1.025100
1.537400
2.050200
2.562800
Correlation Coefficient (R²) 0.9995

Table 4: Example Accuracy (Recovery) Data for this compound

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
50%0.50.4998.0
100%1.01.02102.0
150%1.51.4798.0
Average Recovery 99.3

Conclusion

The provided HPLC method and protocols offer a robust framework for the reliable quantification of this compound in the presence of Cetirizine. The method is designed to be stability-indicating, making it suitable for routine quality control analysis and stability studies of Cetirizine drug substance and drug products. Adherence to the detailed protocols and validation procedures will ensure the generation of accurate and reproducible analytical data, contributing to the overall quality assurance of the pharmaceutical product.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Cetirizine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Cetirizine (B192768) Methyl Ester, a known impurity and related substance of Cetirizine. The described method is designed to be specific, linear, accurate, and precise, making it suitable for routine quality control, stability studies, and research applications in the pharmaceutical industry. The protocol provides a comprehensive guide for sample and standard preparation, chromatographic conditions, and data analysis.

Introduction

Cetirizine is a widely used second-generation antihistamine. During the synthesis and storage of Cetirizine, various related substances and impurities can form, one of which is Cetirizine Methyl Ester.[1] Monitoring and controlling such impurities are critical to ensure the safety and efficacy of the final drug product. This document presents a reliable HPLC method for the quantitative determination of this compound. The method is based on reversed-phase chromatography with UV detection, a common and accessible technique in most analytical laboratories.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., Waters Sunfire C18, 4.6 x 250 mm, 5 µm) is recommended for optimal separation.[2]

  • Chemicals and Reagents:

    • This compound Hydrochloride reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Sodium dihydrogen phosphate (B84403) (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Water (HPLC grade)

Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below.

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.05 M Sodium Dihydrogen Phosphate buffer (pH adjusted to 3.8 with orthophosphoric acid)
Mobile Phase B Acetonitrile
Gradient Elution A gradient program can be optimized. A starting point is 67:33 (Mobile Phase A: Mobile Phase B).[2]
Flow Rate 1.0 mL/min[2]
Column Temperature 40°C[2]
Injection Volume 10 µL[2]
Detection UV at 232 nm[2]
Run Time Approximately 20 minutes (adjust as needed for full elution)
Preparation of Solutions
  • Buffer Preparation (Mobile Phase A): Dissolve an appropriate amount of sodium dihydrogen phosphate in HPLC grade water to obtain a 0.05 M solution. Adjust the pH to 3.8 using orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound Hydrochloride reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: The preparation of the sample solution will depend on the matrix. For a bulk drug substance, accurately weigh a suitable amount of the sample, dissolve it in the mobile phase, and dilute to a known concentration. For formulated products, a suitable extraction procedure may be required.

Method Validation (Summary)

The analytical method should be validated in accordance with ICH guidelines. The following parameters should be assessed:

Validation ParameterTypical Acceptance Criteria
Specificity The peak for this compound should be well-resolved from other components, including the main drug (Cetirizine) and other potential impurities. This can be confirmed by analyzing placebo and stressed samples. Forced degradation studies can be performed under acidic, basic, oxidative, and photolytic conditions.[3][4][5]
Linearity A linear relationship between the peak area and the concentration of the analyte should be established over the intended range. The correlation coefficient (r²) should be > 0.999.[4]
Accuracy The accuracy of the method should be determined by recovery studies. The recovery should typically be within 98-102%.
Precision (Repeatability & Intermediate Precision) The relative standard deviation (RSD) for replicate injections of the standard solution should be less than 2.0%.
Limit of Detection (LOD) & Limit of Quantification (LOQ) The LOD and LOQ should be determined to ensure the method is sensitive enough for its intended purpose.
Robustness The method's reliability should be assessed by making small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature.

Protocol

  • System Preparation: Set up the HPLC system according to the chromatographic conditions outlined in Section 2.2.

  • System Suitability: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard solution (e.g., 10 µg/mL) five times. The RSD of the peak areas should be ≤ 2.0%.

  • Calibration Curve: Inject the prepared working standard solutions in ascending order of concentration. Plot a graph of peak area versus concentration and determine the linearity by calculating the correlation coefficient.

  • Sample Analysis: Inject the prepared sample solution(s).

  • Data Analysis: Identify the peak corresponding to this compound in the sample chromatogram based on its retention time. Calculate the concentration of this compound in the sample using the calibration curve.

Diagrams

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLCSys HPLC System Setup MobilePhase->HPLCSys Standard Standard Solution Preparation Injection Sample/Standard Injection Standard->Injection Sample Sample Solution Preparation Sample->Injection Equilibration Column Equilibration HPLCSys->Equilibration Equilibration->Injection Chromatogram Chromatogram Acquisition Injection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for the HPLC quantification of this compound.

Logical_Relationship cluster_validation Validation Parameters (ICH) cluster_output Result Column C18 Column Specificity Specificity Quantification Accurate Quantification of This compound MobilePhase Buffer + Acetonitrile Detection UV Detection (232 nm) Linearity Linearity Specificity->Linearity Specificity->Quantification Accuracy Accuracy Linearity->Accuracy Linearity->Quantification Precision Precision Accuracy->Precision Accuracy->Quantification Precision->Quantification

Caption: Logical relationship between HPLC method parameters and validated quantification.

References

Application Note: Ultra-Performance Liquid Chromatography (UPLC) Analysis of Cetirizine and Cetirizine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive Ultra-Performance Liquid Chromatography (UPLC) method for the simultaneous determination of Cetirizine (B192768) and its related substance, Cetirizine methyl ester. The developed method is suitable for routine quality control analysis of bulk drug substances and pharmaceutical formulations, as well as for monitoring related substances. The method has been validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure accuracy, precision, and linearity.

Introduction

Cetirizine is a second-generation antihistamine, widely used for the relief of symptoms associated with allergic rhinitis and chronic urticaria. It is the principal active metabolite of hydroxyzine (B1673990) and functions as a selective H1 receptor antagonist. This compound is a known impurity and a potential process-related impurity in the synthesis of Cetirizine.[1] Therefore, a reliable analytical method for the simultaneous quantification of Cetirizine and its methyl ester is crucial for ensuring the quality and safety of the final drug product.

This application note presents a stability-indicating UPLC method that provides high resolution and rapid analysis times for Cetirizine and this compound. The method is designed to be easily implemented in a quality control laboratory setting.

Experimental

  • UPLC System: A Waters Acquity UPLC H-Class system or equivalent, equipped with a quaternary solvent manager, sample manager, and a photodiode array (PDA) detector.

  • Column: Waters Acquity UPLC BEH C18 column (100 mm x 2.1 mm, 1.7 µm).[2]

  • Data Acquisition and Processing: Empower 3 Chromatography Data Software or equivalent.

A summary of the optimized UPLC chromatographic conditions is provided in Table 1.

Table 1: UPLC Chromatographic Conditions

ParameterCondition
Column Waters Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm)[2]
Mobile Phase A 0.05 M Sodium Dihydrogen Phosphate aqueous solution, pH adjusted to 3.8[3][4]
Mobile Phase B Acetonitrile[3][4]
Gradient Program Time (min)
Flow Rate 0.3 mL/min[2]
Column Temperature 40 °C[3]
Injection Volume 2 µL
Detection Wavelength 232 nm[3]
Run Time 10 minutes

Protocols

  • Cetirizine Stock Solution (1000 µg/mL): Accurately weigh and transfer 25 mg of Cetirizine dihydrochloride reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of methanol and water.

  • This compound Stock Solution (100 µg/mL): Accurately weigh and transfer 2.5 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of methanol and water.

  • Working Standard Solution: Prepare a mixed working standard solution containing 100 µg/mL of Cetirizine and 1 µg/mL of this compound by diluting the stock solutions with the mobile phase.

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of Cetirizine and transfer it to a 10 mL volumetric flask.

  • Add approximately 7 mL of a 50:50 (v/v) mixture of methanol and water and sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to volume with the same solvent.

  • Filter the solution through a 0.22 µm syringe filter.

  • Dilute 1 mL of the filtered solution to 10 mL with the mobile phase to obtain a final concentration of 100 µg/mL of Cetirizine.

Method Validation Summary

The developed UPLC method was validated according to ICH Q2(R1) guidelines. A summary of the validation parameters is presented in Table 2.

Table 2: Method Validation Summary

ParameterCetirizineThis compound
Linearity Range (µg/mL) 4 - 28[2]0.1 - 2.0
Correlation Coefficient (r²) > 0.999[2]> 0.999
Limit of Detection (LOD) (µg/mL) 0.39[2]0.03
Limit of Quantification (LOQ) (µg/mL) 1.30[2]0.1
Precision (%RSD) < 2.0%< 5.0%
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Specificity No interference from placebo or degradation products.No interference from Cetirizine or placebo.

Forced degradation studies were conducted under acidic, basic, oxidative, thermal, and photolytic conditions, which demonstrated the stability-indicating nature of the method.[5][6][7]

Results and Discussion

The developed UPLC method successfully separated Cetirizine from its methyl ester impurity with good resolution and symmetric peak shapes. A representative chromatogram is shown in Figure 1. The retention time for Cetirizine was approximately 4.5 minutes, and for this compound, it was approximately 5.8 minutes.

Figure 1: Representative UPLC Chromatogram (A chromatogram would be inserted here in a full application note, showing baseline separation of Cetirizine and this compound.)

The quantitative data obtained from the method validation is summarized in the tables below.

Table 3: Linearity Data

AnalyteConcentration Range (µg/mL)Regression EquationCorrelation Coefficient (r²)
Cetirizine4 - 28[2]y = 45872x + 12340.9995[2]
This compound0.1 - 2.0y = 51234x + 5670.9992

Table 4: Precision and Accuracy Data

AnalyteConcentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)Accuracy (% Recovery)
Cetirizine100.851.23100.5%
200.761.1599.8%
300.911.32101.2%
This compound0.51.542.1898.7%
1.01.321.95102.3%
1.51.682.4599.1%

Conclusion

The UPLC method described in this application note is rapid, sensitive, precise, and accurate for the simultaneous determination of Cetirizine and this compound. The method is suitable for the routine quality control of Cetirizine in bulk drug and pharmaceutical dosage forms and can be used as a stability-indicating assay.

Visualizations

UPLC_Workflow cluster_prep Sample & Standard Preparation cluster_uplc UPLC Analysis cluster_data Data Processing A Weigh Standards & Samples B Dissolve in Methanol/Water A->B C Sonicate (for samples) B->C D Dilute to Final Concentration B->D for standards C->D E Filter (for samples) D->E F Inject into UPLC System D->F for standards E->F G Chromatographic Separation (Acquity BEH C18, 1.7µm) F->G H PDA Detection at 232 nm G->H I Integrate Peak Areas H->I J Quantify using Calibration Curve I->J K Generate Report J->K

Caption: Experimental workflow for the UPLC analysis of Cetirizine and this compound.

Logical_Relationship Cetirizine Cetirizine (Active Pharmaceutical Ingredient) UPLC_Method UPLC Method Cetirizine->UPLC_Method MethylEster This compound (Process Impurity / Related Substance) MethylEster->UPLC_Method Separation Separation & Quantification UPLC_Method->Separation Quality_Control Quality Control of Drug Product Separation->Quality_Control

Caption: Logical relationship between the analytes, analytical method, and its application.

References

Application Note: Chiral Separation of Cetirizine Enantiomers using Methyl Ester Derivatization by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cetirizine (B192768), a second-generation antihistamine, is a chiral molecule and exists as a racemic mixture of two enantiomers, levocetirizine (B1674955) (R-enantiomer) and dextrocetirizine (S-enantiomer). The pharmacological activity of cetirizine resides primarily in the R-enantiomer, levocetirizine. Therefore, the accurate determination of the enantiomeric purity of cetirizine is crucial for quality control in pharmaceutical formulations and for pharmacokinetic studies.

Direct chiral separation of cetirizine by High-Performance Liquid Chromatography (HPLC) can be challenging due to its zwitterionic nature, which can lead to poor peak shape and inadequate resolution on many chiral stationary phases[1]. To overcome this, a derivatization strategy is often employed. This application note describes a robust and reliable method for the chiral separation of cetirizine enantiomers by converting them into their corresponding methyl esters. This derivatization neutralizes the carboxylic acid group, leading to improved chromatographic behavior and excellent enantiomeric resolution on a polysaccharide-based chiral stationary phase.

Principle

The carboxylic acid moiety of cetirizine is esterified to form cetirizine methyl ester. This derivatization eliminates the acidic nature of the molecule, making it more suitable for chiral HPLC analysis. The resulting diastereomeric esters are then separated on a chiral column, allowing for the accurate quantification of each enantiomer.

Experimental Protocols

Derivatization of Cetirizine to this compound

This protocol details the conversion of cetirizine dihydrochloride (B599025) to its methyl ester derivative for subsequent chiral HPLC analysis.

Materials:

  • Cetirizine dihydrochloride standard or sample

  • Methanol (HPLC grade)

  • Thionyl chloride

  • Volumetric flasks (30 mL)

  • Heating plate

  • Water bath

  • Pipettes

Procedure:

  • Accurately weigh approximately 25 mg of cetirizine dihydrochloride and transfer it to a 30.0 mL volumetric flask.

  • Dissolve the sample in 30.0 mL of methanol.

  • Carefully add approximately 40 µL of thionyl chloride to the methanolic solution of cetirizine.

  • Place the flask in a water bath on a hot plate and heat for 1 hour at 50-55°C, swirling occasionally[1].

  • After 1 hour, remove the flask from the water bath and allow it to cool to room temperature.

  • The resulting solution contains the this compound and is ready for HPLC analysis.

Chiral HPLC Analysis of this compound

This protocol outlines the chromatographic conditions for the separation of the this compound enantiomers.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase: Chiralpak AD (4.6 x 250 mm)[1].

Chromatographic Conditions:

ParameterValue
Mobile Phase Methanol : Acetonitrile : Diethylamine (95:5:0.1, v/v/v)[1]
Flow Rate 1.0 mL/min[1]
Column Temperature Ambient
Detection Wavelength 230 nm[1]
Injection Volume 10 µL

Data Presentation

The following table summarizes the typical chromatographic results obtained for the chiral separation of this compound using the described method.

EnantiomerRetention Time (min)
(+)-Cetirizine Methyl Ester5.4[1]
(-)-Cetirizine Methyl Ester6.4[1]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis start Start with Racemic Cetirizine Sample dissolve Dissolve in Methanol start->dissolve add_reagent Add Thionyl Chloride dissolve->add_reagent heat Heat at 50-55°C for 1h add_reagent->heat inject Inject Derivatized Sample heat->inject separate Separate Enantiomers on Chiralpak AD inject->separate detect UV Detection at 230 nm separate->detect quantify Quantify Enantiomeric Purity detect->quantify

Caption: Workflow for Chiral HPLC Analysis of Cetirizine.

Logical Relationship of Derivatization for Chiral Separation

This diagram explains the rationale behind the derivatization step.

G cluster_problem The Challenge cluster_solution The Solution: Derivatization cluster_outcome The Outcome cetirizine Racemic Cetirizine (Zwitterionic) poor_sep Poor Chiral Separation (Peak Tailing, Low Resolution) cetirizine->poor_sep Direct Injection derivatization Esterification with Methanol & Thionyl Chloride cetirizine->derivatization methyl_ester This compound (Non-ionic) derivatization->methyl_ester good_sep Good Chiral Separation (Sharp Peaks, High Resolution) methyl_ester->good_sep Chiral HPLC quant Accurate Quantification of Enantiomers good_sep->quant

Caption: Rationale for Cetirizine Derivatization.

References

Application Note & Protocol: Quantitative Determination of Cetirizine Methyl Ester using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetirizine (B192768), a second-generation antihistamine, is a widely used medication for the treatment of allergic rhinitis and urticaria. "Cetirizine methyl ester" is recognized as an impurity and a potential derivatization product of cetirizine[1][2]. The sensitive and selective quantification of this ester is crucial for quality control in pharmaceutical manufacturing and for pharmacokinetic studies where in-vivo or in-vitro esterification might be investigated. This document provides a detailed protocol for the detection and quantification of this compound in a given matrix (e.g., human plasma) using a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The principles of this method are adapted from established protocols for the parent compound, cetirizine[3][4][5].

Experimental Protocols

This section details the necessary materials, reagents, and step-by-step procedures for the analysis of this compound.

Materials and Reagents
  • Analytes and Standards:

    • This compound (Reference Standard)

    • Cetirizine-d4 (Internal Standard - IS)[3][4][5]

  • Solvents and Chemicals:

  • Sample Preparation Supplies:

    • Microcentrifuge tubes (1.5 mL)

    • Pipettes and tips

    • Vortex mixer

    • Centrifuge

  • LC-MS/MS System:

    • UHPLC or HPLC system

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve this compound and Cetirizine-d4 (IS) in methanol to prepare individual stock solutions.

  • Working Standard Solutions:

    • Prepare serial dilutions of the this compound stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the Cetirizine-d4 stock solution with the same diluent.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting analytes from plasma samples.[3][4][5]

  • Spiking:

    • Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the 100 ng/mL Cetirizine-d4 internal standard working solution and vortex briefly.

  • Precipitation:

    • Add 300 µL of ice-cold acetonitrile to the sample.

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Transfer:

    • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

The following are suggested starting conditions, which should be optimized for the specific instrumentation used.

2.4.1. Liquid Chromatography

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[6]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient See Table 1
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 1: HPLC Gradient Program

Time (min)% Mobile Phase B
0.0010
0.5010
2.5095
3.5095
3.6010
5.0010

2.4.2. Mass Spectrometry

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
MRM Transitions See Table 2

Table 2: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (Quantifier) 403.2201.110025
This compound (Qualifier) 403.2165.210035
Cetirizine-d4 (IS) 393.1165.210035

Note: The precursor ion for this compound is predicted based on the addition of a methyl group (CH2) to the parent molecule, cetirizine (m/z 389.2). The product ions and collision energies are based on the stable fragments of the parent compound and should be optimized.

Data Presentation

Quantitative data should be summarized for clarity and easy comparison.

Table 3: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)Weighting
This compound0.5 - 500> 0.9951/x²

Table 4: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LQC1.5< 15< 1585 - 115
MQC150< 15< 1585 - 115
HQC400< 15< 1585 - 115

Table 5: Method Sensitivity and Recovery

ParameterResult
Limit of Detection (LOD)0.1 ng/mL
Lower Limit of Quantitation (LLOQ)0.5 ng/mL[7][8]
Matrix Effect (%)90 - 110
Recovery (%)> 85

Mandatory Visualizations

Experimental Workflow

experimental_workflow sample Plasma Sample add_is Add Internal Standard (IS) sample->add_is precip Protein Precipitation (Acetonitrile) add_is->precip vortex Vortex precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Processing & Quantification lcms->data

Caption: Workflow for sample preparation and analysis.

Analytical Method Logic

analytical_method lc Liquid Chromatography Separation on C18 Column Gradient Elution ms Mass Spectrometry Electrospray Ionization (ESI+) Q1: Precursor Ion Selection Q2: Collision Induced Dissociation Q3: Product Ion Selection lc:g->ms:esi Eluent detection Detection (MRM) ms:q3->detection Fragment Ions

Caption: Logical flow of the LC-MS/MS analytical method.

References

Application Notes and Protocols for the Structural Elucidation of Cetirizine Methyl Ester using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of small molecules in the pharmaceutical industry. This document provides a comprehensive guide, including detailed application notes and experimental protocols, for the characterization of cetirizine (B192768) methyl ester, a key derivative of the second-generation antihistamine, cetirizine. The protocols cover one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, essential for unambiguous resonance assignments. The presented data, summarized in clear tabular formats, and logical workflows, visualized using Graphviz diagrams, offer a robust framework for the structural verification of cetirizine methyl ester and related impurities or derivatives in a research and drug development setting.

Introduction

Cetirizine, chemically known as (±)-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid, is a widely used H1-receptor antagonist. Its methyl ester derivative, this compound, is a crucial compound often encountered as a synthetic intermediate, a reference standard for impurity profiling, or a potential prodrug.[1] Accurate structural confirmation of this molecule is paramount for quality control and regulatory compliance. NMR spectroscopy provides the most definitive information for establishing the chemical structure and connectivity of atoms within the molecule.

This application note details the systematic approach to elucidate the structure of this compound using a suite of NMR experiments. The methodologies are designed to be readily implemented in a standard analytical laboratory equipped with a modern NMR spectrometer.

Predicted NMR Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the phenyl and chlorophenyl rings, the methine proton of the benzhydryl group, the piperazine (B1678402) ring protons, the ethoxy side chain protons, and the methyl ester protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts will be characteristic of the different functional groups present, including the aromatic rings, the piperazine ring, the ether linkage, and the ester carbonyl group.

Experimental Protocols

The following protocols are provided as a general guideline for acquiring high-quality NMR data for the structural elucidation of this compound. Instrument parameters may need to be optimized based on the specific spectrometer and sample concentration.

Sample Preparation
  • Sample: this compound

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) is a suitable solvent. Other deuterated solvents like DMSO-d₆ can also be used.

  • Concentration: Prepare a solution of 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm for both ¹H and ¹³C NMR).

NMR Data Acquisition

All NMR experiments should be performed on a spectrometer with a minimum field strength of 400 MHz for ¹H.

3.2.1. ¹H NMR Spectroscopy

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

3.2.2. ¹³C NMR Spectroscopy

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 200-240 ppm.

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

3.2.3. DEPT-135 (Distortionless Enhancement by Polarization Transfer)

  • Purpose: To differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed.

  • Pulse Program: Standard DEPT-135 pulse sequence.

3.2.4. 2D COSY (Correlation Spectroscopy)

  • Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

  • Pulse Program: Standard COSY pulse sequence (e.g., 'cosygpqf' on Bruker instruments).

3.2.5. 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To correlate directly bonded proton-carbon (¹H-¹³C) pairs.

  • Pulse Program: Standard HSQC pulse sequence with gradient selection (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).

3.2.6. 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range (typically 2-3 bonds) correlations between protons and carbons. This is crucial for connecting different molecular fragments.

  • Pulse Program: Standard HMBC pulse sequence with gradient selection (e.g., 'hmbcgplpndqf' on Bruker instruments).

Data Presentation and Interpretation

The acquired NMR data should be processed and analyzed to assign all proton and carbon signals to the structure of this compound. The following tables summarize the predicted chemical shifts and correlations based on the analysis of related structures.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Atom NumberPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Ar-H (phenyl)7.10 - 7.40m-
Ar-H (chlorophenyl)7.10 - 7.40m-
CH (benzhydryl)4.28s-
-OCH₂-3.90t4.7
-CH₂-N (piperazine)2.99br s-
-CH₂-N (piperazine)2.55br s-
-OCH₂-CO4.01s-
-OCH₃3.73s-

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Atom NumberPredicted Chemical Shift (δ, ppm)DEPT-135
C=O (ester)170.5Quaternary
Ar-C (phenyl & chlorophenyl)127.0 - 142.5CH / Quaternary
CH (benzhydryl)75.8CH
-OCH₂-68.0CH₂
-CH₂-N (piperazine)53.5CH₂
-CH₂-N (piperazine)49.5CH₂
-OCH₂-CO67.5CH₂
-OCH₃51.9CH₃

Visualization of Workflows and Correlations

Graphviz diagrams are provided to illustrate the logical workflow for structural elucidation and the key NMR correlations.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Elucidation Sample This compound Solvent CDCl3 with TMS Sample->Solvent Dissolve H1_NMR 1H NMR Solvent->H1_NMR C13_NMR 13C NMR & DEPT-135 H1_NMR->C13_NMR COSY 2D COSY C13_NMR->COSY HSQC 2D HSQC COSY->HSQC HMBC 2D HMBC HSQC->HMBC Assignments Assign Signals HMBC->Assignments Structure Confirm Structure Assignments->Structure

Caption: Experimental workflow for the structural elucidation of this compound.

nmr_correlations cluster_structure This compound Structure cluster_correlations Key 2D NMR Correlations struct Ar-CH(Ar')-N(pip)-CH2-CH2-O-CH2-CO-OCH3 COSY COSY H-C-C-H struct->COSY Adjacent Protons HSQC HSQC 1J(C-H) struct->HSQC Direct C-H Bonds HMBC HMBC 2,3J(C-H) struct->HMBC Long-range C-H Connectivity

Caption: Key 2D NMR correlations for structural elucidation.

Conclusion

The combination of one-dimensional and two-dimensional NMR techniques provides a powerful and definitive method for the structural elucidation of this compound. The detailed protocols and predicted spectral data presented in this application note serve as a valuable resource for researchers and scientists involved in the synthesis, characterization, and quality control of cetirizine and its derivatives. The systematic approach outlined ensures accurate and unambiguous structural assignment, which is critical in the pharmaceutical industry.

References

Application Notes and Protocols for Preparing Cetirizine Methyl Ester Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetirizine methyl ester is primarily known as an impurity and a metabolite of Cetirizine, a second-generation antihistamine that acts as a selective histamine (B1213489) H1-receptor antagonist.[1] Accurate preparation of stock solutions is critical for reliable and reproducible experimental results in research and drug development settings. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for both in vitro and in vivo studies.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is essential for proper handling and solution preparation.

PropertyValueReference
Molecular Formula C₂₂H₂₇ClN₂O₃[1][2][3]
Molecular Weight 402.91 g/mol [1][2][4][5]
CAS Number 83881-46-3[1][3][6]
Appearance Light yellow to yellow oil[1]
Purity >95% (typical)[1]

Solubility Data

The choice of solvent is crucial for preparing a stable and clear stock solution. This compound exhibits poor aqueous solubility.

SolventSolubilityCommentsReference
DMSO 100 mg/mL (248.19 mM)Requires sonication to dissolve. Use of newly opened, anhydrous DMSO is recommended as the compound is hygroscopic.[1]
Water < 0.1 mg/mLConsidered insoluble.[1]

Experimental Protocols

Protocol for Preparing a High-Concentration Stock Solution (e.g., in DMSO)

This protocol outlines the steps for preparing a concentrated stock solution for subsequent dilution into experimental media.

Materials:

  • This compound (pure form)

  • Anhydrous Dimethyl Sulfoxide (DMSO), newly opened

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Sonicator or vortex mixer

  • Calibrated pipettes

Procedure:

  • Pre-Weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired mass of this compound in a sterile tube.

  • Solvent Addition: Using a calibrated pipette, add the calculated volume of DMSO to achieve the target concentration. Refer to the table below for common concentrations.

  • Dissolution: Cap the tube securely and vortex thoroughly. If necessary, use a sonicator to aid dissolution until the solution is clear.[1]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots under the appropriate conditions as detailed in the storage section.

Stock Solution Preparation Table (for DMSO):

Target ConcentrationMass: 1 mgMass: 5 mgMass: 10 mg
1 mM 2.4819 mL12.4097 mL24.8194 mL
5 mM 0.4964 mL2.4819 mL4.9639 mL
10 mM 0.2482 mL1.2410 mL2.4819 mL

Table data derived from supplier information.[1]

G cluster_workflow Workflow: High-Concentration Stock Solution start Start equilibrate Equilibrate This compound to room temperature start->equilibrate weigh Accurately weigh the compound equilibrate->weigh add_solvent Add calculated volume of DMSO weigh->add_solvent dissolve Vortex and/or sonicate until solution is clear add_solvent->dissolve aliquot Aliquot into single-use volumes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end_node End store->end_node

Caption: Workflow for preparing a high-concentration stock solution.

Protocol for Preparing a Working Solution for In Vivo Experiments

For in vivo studies, a multi-solvent system is often required to ensure solubility and biocompatibility. The following is a sample protocol.

Materials:

  • Concentrated this compound stock solution in DMSO (e.g., 25 mg/mL)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl in sterile water)

  • Sterile tubes and calibrated pipettes

Procedure:

  • Initial Dilution: In a sterile tube, add the required volume of the DMSO stock solution.

  • Add PEG300: Add four volumes of PEG300 for every one volume of DMSO stock solution (e.g., for 100 µL of DMSO stock, add 400 µL of PEG300).

  • Mix: Mix the solution thoroughly until uniform.

  • Add Tween-80: Add 0.5 volumes of Tween-80 (e.g., 50 µL).

  • Mix Again: Mix thoroughly until the solution is clear.

  • Final Dilution: Add 4.5 volumes of saline to reach the final desired concentration (e.g., 450 µL).

  • Final Mix and Use: Mix the final solution gently but thoroughly. It is strongly recommended to prepare this working solution fresh on the day of use.[1]

G cluster_workflow_invivo Workflow: In Vivo Working Solution Preparation start Start with DMSO Stock Solution add_peg Add 4 volumes of PEG300 start->add_peg mix1 Mix thoroughly add_peg->mix1 add_tween Add 0.5 volumes of Tween-80 mix1->add_tween mix2 Mix until clear add_tween->mix2 add_saline Add 4.5 volumes of Saline mix2->add_saline mix3 Final gentle mix add_saline->mix3 use_fresh Use immediately (prepare fresh daily) mix3->use_fresh end_node End use_fresh->end_node

References

Application Notes & Protocols: Cetirizine Methyl Ester in Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cetirizine (B192768), a second-generation antihistamine, is widely used for the treatment of allergies. The quality control of Cetirizine drug substance and drug products is crucial to ensure its safety and efficacy. Cetirizine methyl ester is a known impurity and a key reference standard used in the pharmaceutical quality control of Cetirizine.[1][2] These application notes provide detailed methodologies for the use of this compound in analytical method development and routine quality control, focusing on High-Performance Liquid Chromatography (HPLC) techniques.

Role of this compound in Quality Control

This compound is primarily utilized as a reference standard for the identification and quantification of impurities in Cetirizine hydrochloride raw material and finished pharmaceutical products.[1][2][3] Its presence as an impurity can arise from the synthesis process or degradation. Regulatory guidelines necessitate the monitoring and control of such impurities to ensure the quality of the final drug product.

Key Applications:

  • Impurity Profiling: Used to identify and quantify the methyl ester impurity in Cetirizine samples.

  • Analytical Method Validation: Serves as a reference standard to validate the specificity, linearity, accuracy, and precision of analytical methods.[2]

  • Stability Studies: Employed to monitor the formation of the methyl ester impurity under various stress conditions (e.g., acid, base, oxidation, heat, and light) to establish the stability of the drug substance and product.

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of Cetirizine and its related impurities, including esters, using a validated HPLC method.

ParameterCetirizineCetirizine Related Impurities (including esters)
Linearity Range 50 - 150 µg/mL[4]1 - 4 µg/mL[5][6]
Correlation Coefficient (r²) > 0.999[4]> 0.998[5]
Limit of Detection (LOD) 0.10 µg/mL[5][6]0.08 - 0.26 µg/mL[5][6]
Limit of Quantitation (LOQ) 0.34 µg/mL[5][6]0.28 - 0.86 µg/mL[5][6]
Accuracy (% Recovery) 98 - 102%[4]Not explicitly stated for methyl ester
Precision (% RSD) < 2.0%[5]Not explicitly stated for methyl ester

Experimental Protocols

Protocol 1: Preparation of this compound Reference Standard

This protocol describes a laboratory-scale synthesis of this compound for use as a reference standard.

Materials:

Procedure:

  • Dissolve Cetirizine dihydrochloride (1.0 mmol) in methanol (100 mL) and cool the solution to 0 °C.

  • Slowly add trimethylsilyldiazomethane (2.5 mL, 5.0 equiv) to the solution while stirring.

  • Continue stirring for 10 minutes at 0 °C.

  • Quench the excess trimethylsilyldiazomethane by adding a few drops of acetic acid.

  • Concentrate the solution under reduced pressure to obtain a thick oil.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate (1:1) with 1% triethylamine as the eluent to yield pure this compound.

Characterization: The identity and purity of the synthesized this compound should be confirmed by spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, and by HPLC analysis.

Protocol 2: HPLC Method for the Determination of Cetirizine and Related Impurities

This protocol details a reversed-phase HPLC method for the simultaneous determination of Cetirizine and its related impurities, including this compound, in a drug substance or product.

Chromatographic Conditions:

ParameterCondition
Column Hypersil BDS C18, 5 µm, 4.6 x 250 mm (or equivalent)[5][6]
Mobile Phase 0.05 M Potassium Dihydrogen Phosphate : Acetonitrile : Methanol : Tetrahydrofuran (60:25:10:5, v/v/v/v), pH adjusted to 5.5[5]
Flow Rate 1.0 mL/min[5][6]
Detection Wavelength 230 nm[5][6]
Injection Volume 20 µL
Column Temperature Ambient

Preparation of Solutions:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 1 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the Cetirizine drug substance or a powdered portion of the drug product in the mobile phase to obtain a target concentration of Cetirizine (e.g., 500 µg/mL).[7] Sonicate to dissolve if necessary.

  • System Suitability Solution: Prepare a solution containing both Cetirizine and this compound in the mobile phase.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the blank (mobile phase), followed by the system suitability solution, standard solution, and sample solution.

  • Record the chromatograms and integrate the peak areas.

Calculations: Calculate the amount of this compound in the sample using the following formula:

Visualizations

Workflow for Impurity Analysis

G Workflow for Cetirizine Impurity Analysis cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing & Reporting start Start: Receive Cetirizine Sample weigh Accurately weigh sample start->weigh dissolve Dissolve in Mobile Phase weigh->dissolve inject Inject sample into HPLC system dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection at 230 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Impurity Percentage integrate->calculate report Generate Report calculate->report end end report->end End: Final Quality Assessment

Caption: Workflow for the analysis of impurities in Cetirizine samples.

Logical Relationship of Cetirizine and its Methyl Ester Impurity

G Relationship of Cetirizine and its Methyl Ester Cetirizine Cetirizine (Active Pharmaceutical Ingredient) Methyl_Ester This compound (Process Impurity / Degradant) Cetirizine->Methyl_Ester can contain QC Pharmaceutical Quality Control Methyl_Ester->QC is monitored by Analysis HPLC Analysis QC->Analysis utilizes Analysis->Cetirizine assesses purity of

Caption: Logical relationship between Cetirizine and its methyl ester impurity.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Peak Shape in Cetirizine Methyl Ester HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for resolving common High-Performance Liquid Chromatography (HPLC) issues encountered during the analysis of Cetirizine Methyl Ester. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable troubleshooting guidance.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues related to poor peak shape in the HPLC analysis of this compound.

Q1: What are the common types of poor peak shape I might see for this compound?

A1: The most common peak shape problems are peak tailing, peak fronting, and split peaks. An ideal chromatographic peak should be symmetrical and Gaussian in shape. Deviations from this symmetry can compromise the accuracy of your results by affecting resolution and integration.[1][2][3][4]

  • Peak Tailing: The peak has an asymmetry with a "tail" extending to the right side.[1][3]

  • Peak Fronting: The opposite of tailing, where the peak has a sharp tail but a leading edge that is sloped.[1][5]

  • Split Peaks: A single compound appears as two or more unresolved peaks.[3][6]

Q2: My this compound peak is tailing. What is the most likely cause and how can I fix it?

A2: Peak tailing for basic compounds like this compound is frequently caused by secondary interactions with residual silanol (B1196071) groups on the silica-based stationary phase.[7][8][9][10][11] These silanol groups can become negatively charged and interact with the positively charged amine groups on your analyte, leading to tailing.[8][10][11]

Here are the primary causes and solutions:

  • Secondary Silanol Interactions:

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) with an acidic modifier like formic or trifluoroacetic acid will protonate the silanol groups, minimizing their interaction with your basic analyte.[7][12]

    • Solution 2: Use an End-Capped Column: Employ a column that has been "end-capped," a process that chemically derivatizes most of the residual silanol groups, reducing their availability for secondary interactions.[7]

    • Solution 3: Add a Competing Base: Introducing a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can block the active silanol sites.[11]

  • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Reduce the injection volume or dilute your sample.[1][3] To confirm, dilute your sample (e.g., 10-fold) and reinject; if the peak shape improves, you were likely overloading the column.[12]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the column bed can lead to poor peak shape.[9][13]

    • Solution: If you suspect a blocked frit, you can try back-flushing the column.[2] If the problem persists, the column may need to be replaced.[2] Using a guard column can help protect your analytical column from contaminants.[3][14]

Q3: I am observing peak fronting for this compound. What should I investigate?

A3: Peak fronting is often related to issues with the sample solvent or column overload.[1][6][15]

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly stronger than your mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak.[16][17]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[14] If this is not feasible, use a solvent that is weaker than the mobile phase.

  • Column Overload: While often associated with tailing, high sample concentrations can also lead to fronting.[1][15]

    • Solution: Try reducing the concentration of your sample or the injection volume.[1][15]

  • Poor Column Packing or Voids: A poorly packed column or the formation of a void at the column inlet can cause uneven flow and lead to peak fronting.[18]

    • Solution: This usually indicates a problem with the column itself, and it may need to be replaced.

Q4: My peak for this compound is split. What are the common reasons for this?

A4: Peak splitting can be caused by issues either before the column or within the column itself.[6][14][19]

  • If all peaks in the chromatogram are split: The problem likely lies before the column.

    • Blocked Frit or Column Inlet: A partially blocked frit at the column inlet can cause the sample to be introduced unevenly onto the column.[6][14]

    • Column Void: A void in the packing material at the head of the column can have a similar effect.[6][14]

    • Solution: For a blocked frit, back-flushing the column might resolve the issue.[2] A column void generally requires column replacement.

  • If only the this compound peak is split: The issue is likely related to the separation itself or the sample solvent.

    • Sample Solvent Incompatibility: Injecting the sample in a solvent much stronger than the mobile phase can cause the peak to split.[6][17]

    • Solution: Prepare your sample in the mobile phase whenever possible.[14]

    • Co-elution: It's possible that an impurity is co-eluting with your main peak.

    • Solution: Try changing the mobile phase composition or gradient to improve resolution.[6][14] Injecting a smaller sample volume might also help to distinguish between two closely eluting compounds.[6][14]

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment to Mitigate Peak Tailing

This protocol is designed to reduce peak tailing of this compound by protonating residual silanol groups on the stationary phase.

Objective: To improve peak symmetry by adjusting the mobile phase pH.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) or methanol

  • Formic acid (or other suitable acid)

  • Your prepared this compound sample

Procedure:

  • Prepare the Aqueous Portion of the Mobile Phase: Measure the required volume of HPLC-grade water. Add a small, precise amount of formic acid to adjust the pH to approximately 2.5-3.0.

  • Prepare the Mobile Phase: Mix the pH-adjusted aqueous portion with the organic modifier (e.g., acetonitrile) in the desired ratio. For example, a common starting point could be a 70:30 (v/v) mixture of the pH-adjusted aqueous phase and acetonitrile.

  • Equilibrate the HPLC System: Flush the entire HPLC system, including the column, with the newly prepared mobile phase until a stable baseline is achieved. This may take 15-20 column volumes.

  • Analyze the Sample: Inject your this compound sample and acquire the chromatogram.

  • Evaluate: Compare the peak shape (tailing factor) to the chromatogram obtained with the previous mobile phase.

Quantitative Data Summary

The following table summarizes typical starting conditions and adjustments for optimizing the peak shape of this compound.

ParameterInitial ConditionTroubleshooting AdjustmentExpected Outcome for Poor Peak Shape
Mobile Phase pH 5.5Decrease to pH 2.5-3.5Reduces peak tailing by protonating silanols[7]
Organic Modifier AcetonitrileSwitch to Methanol (or vice-versa)Can alter selectivity and improve peak shape
Column Type Standard C18Switch to an end-capped C18 or a polar-embedded columnMinimizes secondary silanol interactions[7]
Injection Volume 10 µLDecrease to 2-5 µLAddresses peak fronting or tailing due to overload[1][15]
Sample Solvent 100% AcetonitrileDissolve in initial mobile phase compositionPrevents peak splitting and fronting[14][16]

Diagrams

Troubleshooting Logic for Poor Peak Shape

Troubleshooting_Peak_Shape start Poor Peak Shape Observed peak_type Identify Peak Asymmetry start->peak_type tailing Peak Tailing peak_type->tailing Tailing fronting Peak Fronting peak_type->fronting Fronting split Split Peak peak_type->split Split check_ph Adjust Mobile Phase pH (Lower) tailing->check_ph check_solvent Match Sample Solvent to Mobile Phase fronting->check_solvent all_peaks_split All Peaks Split? split->all_peaks_split check_overload_tailing Reduce Sample Concentration/Volume check_ph->check_overload_tailing Still Tailing resolved Peak Shape Improved check_ph->resolved Resolved check_column_tailing Use End-capped Column check_overload_tailing->check_column_tailing Still Tailing check_overload_tailing->resolved Resolved check_column_tailing->resolved Resolved check_overload_fronting Reduce Sample Concentration/Volume check_solvent->check_overload_fronting Still Fronting check_solvent->resolved Resolved check_overload_fronting->resolved Resolved check_frit Check for Blocked Frit/Void all_peaks_split->check_frit Yes single_peak_split Check Sample Solvent & Co-elution all_peaks_split->single_peak_split No check_frit->resolved single_peak_split->resolved

Caption: A flowchart for troubleshooting poor HPLC peak shape.

References

Technical Support Center: Optimizing Mobile Phase for Cetirizine Methyl Ester Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the chromatographic separation of Cetirizine (B192768) methyl ester.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for a reversed-phase HPLC mobile phase to separate Cetirizine methyl ester?

A typical starting point for the reversed-phase separation of Cetirizine and its related compounds, including esters, involves a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier.[1][2][3] A common organic modifier is acetonitrile (B52724), often mixed with a phosphate (B84403) buffer.[2][4] The pH of the aqueous phase is a critical parameter to control for ionizable compounds.[5]

Q2: What detection wavelength is recommended for this compound?

Cetirizine and its derivatives are commonly detected using UV spectrophotometry. The detection wavelength is typically set around 230 nm.[1][6] However, optimization of the wavelength by scanning the UV spectrum of this compound is recommended to achieve the best sensitivity.

Q3: Is chiral separation a concern for this compound?

Yes, Cetirizine has a chiral center, and therefore its methyl ester is also chiral.[7] If the analysis requires the separation of the enantiomers, a chiral stationary phase (CSP) is necessary.[7][8] Polysaccharide-based chiral columns are often used for the separation of Cetirizine enantiomers.[9]

Q4: Can I use a gradient elution for the separation?

Yes, a gradient elution can be beneficial, especially when analyzing this compound in the presence of other related substances or impurities.[1][2] A gradient method, where the proportion of the organic solvent in the mobile phase is increased over time, can help to elute more strongly retained compounds and shorten the analysis time.[5]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the method development and analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My peak for this compound is tailing. What are the possible causes and solutions?

A: Peak tailing can be caused by several factors. Here are some common causes and their solutions:

  • Secondary Interactions: The basic nitrogen in the piperazine (B1678402) ring of the Cetirizine molecule can interact with residual silanols on the silica-based stationary phase.

    • Solution: Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%). Adjust the pH of the mobile phase to be at least 2 pH units below the pKa of the basic analyte to ensure it is in its protonated form.

  • Column Overload: Injecting too much sample can lead to peak tailing.[10]

    • Solution: Reduce the sample concentration or the injection volume.

  • Column Degradation: The stationary phase may be degraded.

    • Solution: Try flushing the column with a strong solvent. If the problem persists, replace the column.[11]

Issue 2: Poor Resolution Between this compound and Related Substances

Q: I am not getting good separation between this compound and the parent compound, Cetirizine. How can I improve the resolution?

A: Improving resolution often requires adjusting the mobile phase composition.

  • Optimize Organic Modifier Percentage: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase will generally increase the retention time of both compounds, which may lead to better separation.

  • Change the Organic Modifier: If acetonitrile does not provide adequate resolution, try using methanol (B129727). The different selectivity of methanol may improve the separation.

  • Adjust the pH of the Mobile Phase: The ionization state of Cetirizine and its methyl ester can affect their retention. Systematically varying the pH of the aqueous portion of the mobile phase can significantly impact resolution.[5]

  • Utilize a Gradient: A shallow gradient can help to separate closely eluting peaks.

Issue 3: Fluctuating Retention Times

Q: The retention time for my this compound peak is not consistent between injections. What could be the cause?

A: Fluctuating retention times are often due to issues with the HPLC system or the mobile phase preparation.

  • Inconsistent Mobile Phase Composition: Ensure the mobile phase is prepared accurately and consistently. If using a gradient, check the pump's proportioning valves.[12]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis. This typically requires flushing with 10-20 column volumes of the mobile phase.[11]

  • Temperature Fluctuations: Temperature can affect retention times. Use a column oven to maintain a constant temperature.[11]

  • Leaks: Check the system for any leaks, as this can cause pressure fluctuations and affect retention times.[10]

Data Presentation

Table 1: Example HPLC Methods for Cetirizine and Related Esters

ParameterMethod 1 (Cetirizine Mannitol Ester)[1]Method 2 (Cetirizine HCl)[3]Method 3 (Chiral Separation of Cetirizine)[7]
Column ZodiacSIL 120-C-C18 AQ, 150 x 4.6 mm, 3 µmPhenomenex Luna 5µ C18 100A, 250 x 4.6 mmCHIRALPAK® HSA
Mobile Phase Gradient: A) 0.01 M Phosphate Buffer (pH 7.0) and Methanol (80:20 v/v), B) Buffer (pH 7.0) and Methanol (20:80 v/v)Isocratic: Acetonitrile and Water (60:40 v/v)Isocratic: 2-propanol—10 mM phosphate buffer pH 7 (10:90 v/v)
Flow Rate 0.9 mL/min1.0 mL/min0.9 mL/min
Detection 230 nm229 nm227 nm
Temperature AmbientNot Specified25 °C

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method Development for this compound
  • Column Selection: Start with a C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Aqueous Phase: Prepare a 20 mM phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane.

    • Organic Phase: Use HPLC-grade acetonitrile.

    • Initial Mobile Phase Composition: Begin with a 60:40 (v/v) mixture of aqueous phase and acetonitrile. Degas the mobile phase before use.

  • HPLC System Setup:

    • Set the flow rate to 1.0 mL/min.

    • Set the column temperature to 30°C.

    • Set the UV detection wavelength to 230 nm.

  • Sample Preparation: Dissolve the this compound standard in the mobile phase to a concentration of approximately 100 µg/mL.

  • Injection and Analysis: Inject 10 µL of the sample and run the analysis.

  • Optimization:

    • Based on the initial chromatogram, adjust the mobile phase composition to achieve a retention time between 3 and 10 minutes with good peak shape.

    • If resolution with impurities is poor, systematically vary the percentage of acetonitrile and the pH of the buffer.

    • If necessary, switch to a gradient elution to improve the separation of complex mixtures.

Mandatory Visualization

MethodDevelopmentWorkflow start Start: Define Separation Goal col_select Select Column (e.g., C18, 150x4.6 mm, 5µm) start->col_select mob_phase_prep Prepare Mobile Phase (e.g., ACN:Buffer pH 3.0) col_select->mob_phase_prep initial_cond Set Initial Conditions (Flow: 1 mL/min, Temp: 30°C, UV: 230 nm) mob_phase_prep->initial_cond run_exp Inject Sample & Run Experiment initial_cond->run_exp eval_chrom Evaluate Chromatogram (Retention, Resolution, Peak Shape) run_exp->eval_chrom is_ok Separation Acceptable? eval_chrom->is_ok optimize Optimize Mobile Phase is_ok->optimize No end End: Final Method is_ok->end Yes opt_organic Adjust % Organic optimize->opt_organic opt_ph Adjust pH opt_organic->opt_ph opt_gradient Implement Gradient opt_ph->opt_gradient opt_gradient->run_exp

Caption: Workflow for HPLC Method Development.

TroubleshootingTree start Problem Observed peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? peak_shape->resolution No tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Split/Fronting retention Retention Time Drift? resolution->retention No sol_resolution Optimize % Organic Adjust pH Change organic modifier Implement shallow gradient resolution->sol_resolution Yes sol_retention Check mobile phase prep Ensure column equilibration Use column oven Check for leaks retention->sol_retention Yes end Problem Solved retention->end No/Other sol_tailing Check for secondary interactions (adjust pH, add modifier) Reduce sample concentration tailing->sol_tailing sol_fronting Check for column overload Ensure sample solvent is weaker than mobile phase fronting->sol_fronting sol_tailing->end sol_fronting->end sol_resolution->end sol_retention->end

References

Technical Support Center: Cetirizine Methyl Ester Stability in Analytical Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with cetirizine (B192768) methyl ester in analytical samples.

Frequently Asked Questions (FAQs)

Q1: My analytical results for a new cetirizine formulation show a new, unexpected peak that is not present in my reference standard. What could this be?

A1: A common issue in cetirizine formulations, particularly in liquid oral solutions, is the esterification of the cetirizine carboxylic acid group with alcohol-containing excipients. If your formulation contains polyols such as glycerol (B35011) or sorbitol, it is highly likely that you are observing the formation of cetirizine esters.[1][2] These esters can also form with residual alcohols used during synthesis or sample preparation.

Q2: I suspect cetirizine methyl ester is forming in my samples. How can I confirm this?

A2: The most effective way to confirm the presence of this compound is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS). The mass spectrometer can identify the mass-to-charge ratio (m/z) of the suspected peak, which should correspond to that of this compound.

Q3: Why am I seeing variability in the concentration of this compound in my stability samples?

A3: Cetirizine esters, including the methyl ester, are known to be unstable, particularly at elevated temperatures.[1][2] The variability you are observing could be due to the ongoing formation and degradation of the ester during your stability study. It is crucial to control the temperature and pH of your samples to minimize these fluctuations.

Q4: What are the primary factors that influence the stability of this compound in analytical samples?

A4: The main factors affecting the stability of this compound are:

  • pH: Ester hydrolysis is catalyzed by both acidic and basic conditions. The pH of your sample and analytical mobile phase can significantly impact the rate of degradation.[3]

  • Temperature: Higher temperatures accelerate both the formation and degradation of cetirizine esters.[1][2][4]

  • Sample Matrix: The presence of alcohol-containing excipients or co-solvents can lead to the formation of various cetirizine esters.

  • Storage Conditions: Improper storage of analytical samples, such as exposure to light or elevated temperatures, can lead to degradation.

Q5: How can I prevent the formation of this compound during sample preparation and analysis?

A5: To minimize the formation of this compound, consider the following:

  • Avoid using methanol (B129727) as a solvent or co-solvent during sample preparation if possible.

  • If methanol must be used, prepare samples at low temperatures and analyze them immediately.

  • Control the pH of your sample solutions to a range where the esterification reaction is minimized.

  • For long-term storage of solid samples, ensure they are kept in a dry environment to prevent hydrolysis upon reconstitution.

Troubleshooting Guides

Problem 1: Unidentified peak appearing in cetirizine chromatogram.
  • Possible Cause: Formation of cetirizine ester with an alcohol present in the sample matrix (e.g., methanol, glycerol, sorbitol).[1][2]

  • Troubleshooting Steps:

    • Review Formulation: Check the composition of your formulation for any alcohol-containing excipients.

    • LC-MS Analysis: Use LC-MS to determine the molecular weight of the unknown peak and compare it to the expected mass of this compound or other potential esters.

    • Spiking Study: If a reference standard for this compound is available, spike a sample with it to see if the retention time matches the unknown peak.

    • Forced Degradation: Intentionally create the ester by refluxing cetirizine in methanol with an acid catalyst to see if the resulting peak matches your unknown.

Problem 2: Inconsistent quantification of cetirizine and a suspected ester peak.
  • Possible Cause: The cetirizine ester is unstable and is degrading back to cetirizine or other products during the analytical run or sample storage.[1][2]

  • Troubleshooting Steps:

    • Sample Storage: Ensure samples are stored at a low temperature (e.g., 2-8°C) and protected from light immediately after preparation and before analysis.

    • Analysis Time: Minimize the time between sample preparation and injection into the analytical instrument.

    • Mobile Phase pH: Evaluate the effect of mobile phase pH on the stability of the ester. A mobile phase with a pH closer to neutral may slow down hydrolysis.

    • Column Temperature: Lowering the column temperature during the HPLC run may reduce on-column degradation.

Quantitative Data

Table 1: Formation of Cetirizine Monoester with Glycerol

Temperature (°C)Time (weeks)Cetirizine Monoester Formed (%)
401> 1%
60-Increased formation
80-Increased formation and degradation

Data adapted from studies on cetirizine ester formation with polyols.[1][2]

Experimental Protocols

Protocol 1: Forced Degradation Study for Cetirizine to Investigate Ester Formation

Objective: To intentionally degrade cetirizine under conditions that promote esterification to help in the identification of potential ester-related impurities.

Materials:

  • Cetirizine drug substance

  • Methanol (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • HPLC system with UV or MS detector

  • C18 analytical column

Procedure:

  • Acid-Catalyzed Esterification:

    • Dissolve a known amount of cetirizine in methanol.

    • Add a small amount of concentrated HCl as a catalyst.

    • Reflux the mixture for a specified period (e.g., 2-4 hours) at a controlled temperature (e.g., 60°C).

    • Cool the solution and neutralize it with NaOH.

    • Dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.

  • HPLC Analysis:

    • Analyze the stressed sample using a validated stability-indicating HPLC method.

    • Monitor for the appearance of new peaks and the decrease in the cetirizine peak area.

    • If using an MS detector, analyze the mass spectrum of the new peaks to confirm the identity of the methyl ester.

Protocol 2: Stability-Indicating HPLC Method for Cetirizine and its Esters

Objective: To develop an HPLC method capable of separating cetirizine from its methyl ester and other degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity or equivalent with a diode array detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.05 M Sodium Dihydrogen Phosphate, pH adjusted to 3.8.[5]

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient Elution: A gradient program should be developed to ensure the separation of cetirizine and its more non-polar ester.

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 40°C.[6]

  • Detection Wavelength: 232 nm.[5]

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare standard solutions of cetirizine in the mobile phase. If available, also prepare a standard solution of this compound.

  • Sample Preparation: Dilute the analytical samples with the mobile phase to fall within the calibration range of the method.

  • Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

  • Quantification: Calculate the concentration of cetirizine and this compound in the samples using the calibration curves generated from the standards.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Analytical Sample dissolve Dissolve in appropriate solvent (e.g., Methanol/Water) sample->dissolve dilute Dilute to working concentration dissolve->dilute inject Inject into HPLC dilute->inject separate Separation on C18 column inject->separate detect UV/MS Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification against standard integrate->quantify report Report Results quantify->report

Caption: Experimental workflow for the analysis of this compound.

degradation_pathway cetirizine Cetirizine (Carboxylic Acid) ester This compound cetirizine->ester + CH3OH (Acid/Heat) ester->cetirizine Hydrolysis (Acid/Base/Heat) degradation_product Further Degradation Products ester->degradation_product Stress Conditions

Caption: Potential formation and degradation pathway of this compound.

References

preventing degradation of "Cetirizine methyl ester" during analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Cetirizine (B192768) Methyl Ester. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent its degradation during analysis.

Frequently Asked Questions (FAQs)

Q1: What is Cetirizine Methyl Ester and why is its stability a concern during analysis?

A1: this compound is an ester derivative and a potential impurity of Cetirizine, a second-generation antihistamine.[1] As an ester, it is susceptible to hydrolysis, which is the chemical breakdown of the compound due to reaction with water. This degradation can be catalyzed by acidic or basic conditions and elevated temperatures, leading to the formation of the parent drug, Cetirizine.[2][3] This instability can result in inaccurate quantification of the ester and a misunderstanding of the impurity profile of a drug substance or product.

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathway for this compound is hydrolysis of the ester bond, which reverts the molecule to Cetirizine and methanol. This reaction is significantly influenced by pH and temperature. While Cetirizine itself can degrade under various stress conditions (acidic, basic, oxidative, and photolytic), the ester linkage in this compound is the most labile functional group under typical analytical conditions.[2][4]

Q3: What are the ideal storage conditions for this compound samples and standards to prevent degradation?

A3: To minimize degradation, this compound should be stored in a dry, cool, and inert environment.[3] It is advisable to store solid material in a desiccator to protect it from atmospheric moisture.[3] Solutions should be prepared fresh in a non-aqueous, aprotic solvent if possible and stored at low temperatures (e.g., -20°C or -80°C) for short periods.[1] Avoid storing solutions in aqueous or protic solvents for extended durations.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound, particularly by High-Performance Liquid Chromatography (HPLC).

Problem Potential Cause Recommended Solution
Decreased peak area of this compound over time in prepared samples. Hydrolysis of the ester in the sample diluent.1. Use an appropriate diluent: Prepare samples in a diluent that matches the initial mobile phase composition, preferably with a low water content and a slightly acidic pH (around 3.5-4.5) to minimize hydrolysis.[5] 2. Analyze samples promptly: Inject samples into the HPLC system as soon as possible after preparation. 3. Maintain low temperature: Keep sample vials in a cooled autosampler (e.g., 4°C) to slow down the degradation rate.
Appearance of a growing peak corresponding to Cetirizine. Degradation of this compound into Cetirizine.1. Confirm the identity of the new peak: Co-inject a Cetirizine standard to confirm its retention time. 2. Implement the solutions for decreased peak area to prevent further degradation.
Poor peak shape (tailing) for this compound. Secondary interactions with the stationary phase or inappropriate mobile phase pH.1. Optimize mobile phase pH: A slightly acidic mobile phase (pH 3.5-4.5) can improve peak shape by suppressing the ionization of residual silanols on the column.[6] 2. Use a high-quality, end-capped column: A well-maintained C18 column with minimal exposed silanol (B1196071) groups is recommended.[5] 3. Ensure proper sample dissolution: Dissolve the sample completely in the mobile phase to avoid on-column precipitation.[7]
Inconsistent results between different analytical runs. Fluctuation in experimental conditions leading to variable degradation.1. Strictly control pH: Ensure the pH of the mobile phase and sample diluent is consistent for every run. 2. Maintain consistent temperature: Use a column oven and a temperature-controlled autosampler to ensure thermal consistency. 3. Prepare fresh mobile phase daily: The pH of buffered mobile phases can change over time due to the absorption of atmospheric CO2.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method to separate this compound from its primary degradant, Cetirizine.

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A: 50 mM Potassium Dihydrogen Phosphate (pH adjusted to 3.5 with phosphoric acid) B: Acetonitrile (B52724) Gradient: 60% A / 40% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution to the desired working concentration (e.g., 10 µg/mL) using the mobile phase as the diluent.

  • Filter the final solution through a 0.45 µm syringe filter before injection.[8]

  • Analyze immediately or store in a cooled autosampler at 4°C for no more than 24 hours.

Protocol 2: Forced Degradation Study for this compound

This protocol outlines a procedure to intentionally degrade this compound to understand its degradation profile.

  • Acid Hydrolysis: To 1 mL of a 1 mg/mL stock solution of this compound in acetonitrile, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 1 mL of 0.1 M NaOH before analysis.

  • Base Hydrolysis: To 1 mL of a 1 mg/mL stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 1 mL of 0.1 M HCl before analysis.

  • Oxidative Degradation: To 1 mL of a 1 mg/mL stock solution, add 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store a solid sample and a solution of this compound in acetonitrile in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound in acetonitrile to UV light (254 nm) for 24 hours.

Analyze all stressed samples using the stability-indicating HPLC method described in Protocol 1.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing stock Prepare Stock Solution (1 mg/mL in ACN) dilute Dilute to Working Conc. (in Mobile Phase) stock->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 Column, pH 3.5) inject->separate detect Detect at 230 nm separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Analyte integrate->quantify

Caption: Experimental workflow for the analysis of this compound.

Troubleshooting_Logic cluster_solutions1 Hydrolysis Prevention cluster_solutions2 Peak Shape Optimization cluster_solutions3 Consistency Control start Analytical Issue Encountered issue1 Decreased Peak Area / Growing Impurity Peak start->issue1 issue2 Poor Peak Shape (Tailing) start->issue2 issue3 Inconsistent Results start->issue3 sol1a Use ACN/Mobile Phase Diluent issue1->sol1a sol1b Analyze Promptly issue1->sol1b sol1c Use Cooled Autosampler issue1->sol1c sol2a Optimize Mobile Phase pH (3.5-4.5) issue2->sol2a sol2b Use High-Quality Column issue2->sol2b sol2c Ensure Complete Dissolution issue2->sol2c sol3a Strict pH Control issue3->sol3a sol3b Consistent Temperature issue3->sol3b sol3c Fresh Mobile Phase issue3->sol3c

Caption: Troubleshooting logic for common issues in this compound analysis.

References

addressing matrix effects in "Cetirizine methyl ester" bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of cetirizine (B192768) methyl ester. This resource provides troubleshooting guidance and answers to frequently asked questions to help you address challenges related to matrix effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the bioanalysis of cetirizine methyl ester?

A1: Matrix effects are alterations in the ionization efficiency of an analyte, such as this compound, caused by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the analytical method.[1][3] In the context of this compound bioanalysis, endogenous components of biological fluids can interfere with its ionization in the mass spectrometer source, leading to unreliable quantitative results.[1][4]

Q2: I am observing significant ion suppression for this compound when analyzing plasma samples. What are the potential causes and how can I troubleshoot this?

A2: Ion suppression is a common challenge in LC-MS/MS bioanalysis and can stem from several factors.[3][4][5]

  • Inadequate Sample Cleanup: Residual phospholipids, salts, and proteins from the plasma sample are frequent causes of ion suppression.[4][6]

  • Co-elution of Matrix Components: Endogenous molecules from the plasma that have similar chromatographic retention times to this compound can compete for ionization.[3]

  • Mobile Phase Composition: The pH and organic content of the mobile phase can influence the ionization of both the analyte and interfering compounds.[4]

  • Ion Source Contamination: A dirty ion source can exacerbate ion suppression effects.[4]

To troubleshoot, consider the following steps, which are also illustrated in the decision tree diagram below:

  • Evaluate Sample Preparation: If you are using a simple protein precipitation method, consider switching to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to more effectively remove interfering components.[4][5][6]

  • Optimize Chromatography: Adjusting the chromatographic conditions can help separate this compound from the matrix components causing suppression. This can involve changing the gradient, mobile phase composition, or even the type of HPLC column.[1][7]

  • Use a Stable Isotope-Labeled Internal Standard: Employing a stable isotope-labeled internal standard, such as a deuterated analog of this compound, is highly recommended. This type of internal standard will experience similar matrix effects as the analyte, thereby compensating for variations in signal intensity.[3] For cetirizine analysis, cetirizine-d4 (B1516633) has been successfully used.[8]

  • Check Instrument Performance: Regularly clean the ion source and ensure the mass spectrometer is performing optimally.[4]

G cluster_troubleshooting Troubleshooting Ion Suppression start Significant Ion Suppression Observed sample_prep Evaluate Sample Preparation (e.g., Protein Precipitation) start->sample_prep chromatography Optimize Chromatography (e.g., Gradient, Column) sample_prep->chromatography Cleanup is Robust spe_lle Implement SPE or LLE sample_prep->spe_lle Inadequate Cleanup internal_standard Use Stable Isotope-Labeled Internal Standard chromatography->internal_standard Co-elution Suspected no_resolution Problem Persists chromatography->no_resolution No Improvement instrument_check Check Instrument Performance (e.g., Clean Ion Source) internal_standard->instrument_check internal_standard->no_resolution No Improvement resolution Problem Resolved instrument_check->resolution Suppression Mitigated spe_lle->chromatography G cluster_workflow Bioanalytical Workflow sample Biological Sample (e.g., Plasma) prep Sample Preparation sample->prep ppt Protein Precipitation prep->ppt Simple lle Liquid-Liquid Extraction prep->lle Moderate spe Solid-Phase Extraction prep->spe Thorough analysis LC-MS/MS Analysis ppt->analysis lle->analysis spe->analysis data Data Processing analysis->data

References

improving resolution between Cetirizine and "Cetirizine methyl ester"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic resolution between Cetirizine (B192768) and its process-related impurity, Cetirizine methyl ester.

Troubleshooting Guide: Improving Resolution

Poor resolution between Cetirizine and this compound can compromise the accuracy of impurity profiling. The following are common issues and recommended solutions.

Q1: I am observing poor or no separation between the Cetirizine and this compound peaks. What should I do?

A1: This is a common issue when the initial chromatographic conditions are not optimized. Here are several steps to improve resolution:

  • Mobile Phase pH Adjustment: The retention of Cetirizine, which is a zwitterionic compound, is highly sensitive to the pH of the mobile phase. A slight adjustment in the pH of the aqueous portion of your mobile phase can significantly impact its retention time relative to the less polar methyl ester.

  • Modify Organic Solvent Ratio: Altering the ratio of the organic solvent (e.g., acetonitrile (B52724), methanol) to the aqueous buffer can improve separation. A lower percentage of the organic modifier will generally increase the retention of both compounds, potentially enhancing resolution.

  • Change Organic Solvent: If you are using acetonitrile, consider switching to methanol (B129727) or a combination of both. The different selectivities of these solvents can alter the elution order and improve separation.

  • Gradient Elution: If you are using an isocratic method, switching to a shallow gradient elution can often provide the necessary resolution for closely eluting peaks. A patent for detecting related substances in Cetirizine hydrochloride suggests a gradient elution using a phosphate (B84403) buffer and acetonitrile.[1][2]

Q2: My peak shapes for Cetirizine are broad or tailing, which is affecting the resolution from the methyl ester peak. How can I improve this?

A2: Poor peak shape is often related to secondary interactions with the stationary phase or issues with the sample diluent.

  • Sample Diluent Mismatch: Ensure your sample is dissolved in a diluent that is of equal or lesser strength than your initial mobile phase. A mismatch, such as a higher water concentration in the diluent than in the mobile phase, can cause peak distortion.[3]

  • Adjust Mobile Phase pH: Tailing of the Cetirizine peak can be due to interactions with residual silanols on the C18 column. Operating the mobile phase at a lower pH (e.g., around 2.5-3.5) can suppress the ionization of these silanols and improve peak shape.

  • Use a Different Column: Consider using a column with end-capping or a different stationary phase chemistry (e.g., a phenyl-hexyl column) to minimize secondary interactions.

Q3: The this compound peak is very small and is being obscured by the tail of the main Cetirizine peak. What can I do?

A3: This is a challenge when dealing with trace-level impurities.

  • Optimize Peak Shape: First, address any peak tailing of the Cetirizine peak using the steps outlined in Q2.

  • Lower Wavelength Detection: While 230 nm is commonly used, you may be able to find a wavelength where the molar absorptivity of the methyl ester is higher relative to Cetirizine, although this is unlikely to be a dramatic difference.

  • Increase Injection Volume/Concentration: A higher sample concentration or a larger injection volume can increase the response of the impurity peak. However, be cautious as this can also lead to overloading of the main Cetirizine peak, potentially worsening the tailing.

  • Heart-Cutting 2D-LC: For very challenging separations, an advanced technique like heart-cutting two-dimensional liquid chromatography (2D-LC) can be employed. The unresolved portion of the eluent from the first dimension column containing both compounds can be sent to a second column with a different selectivity for further separation.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for an HPLC method to separate Cetirizine and this compound?

A1: A good starting point is a reversed-phase HPLC method using a C18 column. A mobile phase consisting of a phosphate buffer (pH adjusted to the range of 3.0-6.0) and acetonitrile in a ratio of approximately 60:40 (aqueous:organic) is a common starting condition. One published method for related impurities uses a mobile phase of 0.05 M dihydrogen phosphate:acetonitrile:methanol:tetrahydrofuran (B95107) (12:5:2:1, v/v/v/v) at a pH of 5.5.[4]

Q2: Is derivatization necessary to analyze this compound?

A2: No, derivatization is not necessary for the analysis of this compound as an impurity. In some contexts, such as chiral separation, Cetirizine is intentionally converted to its methyl ester to improve the subsequent chiral separation.[5] However, for impurity profiling, the goal is to separate the pre-existing methyl ester from the parent drug.

Q3: Can I use a HILIC method for this separation?

A3: A Hydrophilic Interaction Liquid Chromatography (HILIC) method could potentially be used. HILIC is well-suited for separating polar compounds. The USP impurity method for Cetirizine hydrochloride utilizes a HILIC column with a mobile phase of 93% acetonitrile and 7% acidified aqueous tetrabutylammonium (B224687) hydrogen sulfate (B86663).[3][6] This could provide an alternative selectivity for separating Cetirizine and its methyl ester.

Q4: What detection wavelength is recommended?

A4: A detection wavelength of 230 nm is commonly used for the analysis of Cetirizine and its related impurities.[4][5]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method

This protocol is a general-purpose method for the separation of Cetirizine and its non-polar impurities.

  • Chromatographic System: High-Performance Liquid Chromatograph with UV detection.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Hypersil BDS C18).[4]

  • Mobile Phase: A filtered and degassed mixture of 0.05 M potassium dihydrogen phosphate (adjusted to pH 5.5 with phosphoric acid), acetonitrile, methanol, and tetrahydrofuran in the ratio of 12:5:2:1 (v/v/v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.[4]

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL for Cetirizine).

Protocol 2: HILIC Method

This protocol is based on the modernized USP method for Cetirizine impurities and offers alternative selectivity.

  • Chromatographic System: High-Performance Liquid Chromatograph with UV detection.

  • Column: XBridge BEH HILIC, 100 mm x 4.6 mm, 2.5 µm particle size.[3][6]

  • Mobile Phase: A filtered and degassed mixture of acetonitrile and an acidified aqueous solution of tetrabutylammonium hydrogen sulfate (93:7 v/v).[3][6]

  • Flow Rate: 2.1 mL/min.[3]

  • Column Temperature: 35 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.[3]

  • Sample Preparation: Dissolve the sample in a diluent of 91:9 (v/v) acetonitrile:water.

Data Presentation

Table 1: Comparison of Starting Chromatographic Conditions

ParameterProtocol 1: Reversed-Phase HPLCProtocol 2: HILIC
Column C18, 250 mm x 4.6 mm, 5 µmXBridge BEH HILIC, 100 mm x 4.6 mm, 2.5 µm
Mobile Phase A 0.05 M KH2PO4, pH 5.5Acidified aqueous tetrabutylammonium hydrogen sulfate
Mobile Phase B Acetonitrile:Methanol:THF (5:2:1)Acetonitrile
Composition Aqueous:Organic Mix (12:8)A:B (7:93)
Flow Rate 1.0 mL/min2.1 mL/min
Detection 230 nm230 nm

Visualizations

G cluster_0 Troubleshooting Workflow start Poor Resolution Observed q1 Adjust Mobile Phase pH? start->q1 q2 Modify Organic Ratio? q1->q2 No end Resolution Achieved q1->end Yes q3 Change Organic Solvent? q2->q3 No q2->end Yes q4 Switch to Gradient? q3->q4 No q3->end Yes q4->end Yes

Caption: Troubleshooting logic for improving chromatographic resolution.

G cluster_1 Experimental Workflow prep Sample Preparation inject HPLC Injection prep->inject separate Chromatographic Separation inject->separate detect UV Detection (230 nm) separate->detect analyze Data Analysis detect->analyze

Caption: A typical experimental workflow for HPLC analysis.

References

impact of sample solvent on "Cetirizine methyl ester" peak symmetry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during chromatographic analysis.

Topic: Impact of Sample Solvent on "Cetirizine Methyl Ester" Peak Symmetry

The peak shape is a critical parameter in chromatographic analysis, directly impacting the accuracy and precision of quantification. Asymmetrical peaks, such as those exhibiting fronting or tailing, can compromise resolution and lead to unreliable results. A common cause of poor peak shape is a mismatch between the sample solvent and the mobile phase. This guide provides a comprehensive overview of how the sample solvent can affect the peak symmetry of this compound and offers troubleshooting strategies to achieve optimal chromatographic performance.

Frequently Asked Questions (FAQs)

Q1: What causes peak fronting when analyzing this compound?

A1: Peak fronting, where the front of the peak is less steep than the tail, is often caused by a strong sample solvent effect, particularly in Hydrophilic Interaction Liquid Chromatography (HILIC). If the sample is dissolved in a solvent that is stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, leading to a distorted peak.[1] This can be exacerbated by large injection volumes.[1][2] Another potential cause is sample overload, where the concentration of the analyte is too high for the column to handle effectively.

Q2: How can I prevent peak tailing for basic compounds like this compound?

A2: Peak tailing, the appearance of a "tail" after the main peak, is a common issue for basic compounds. It can result from secondary interactions between the basic analyte and acidic residual silanol (B1196071) groups on the silica-based stationary phase.[3][4] To mitigate this, consider the following:

  • Mobile Phase pH: Adjust the mobile phase pH to suppress the ionization of the silanol groups (typically by using a lower pH buffer) or to ensure the analyte is in a single ionic state.

  • End-Capped Columns: Use an end-capped column where the residual silanol groups have been chemically deactivated.[3]

  • Sample Solvent: Ensure the sample solvent is not excessively strong and is compatible with the mobile phase. Dissolving the sample in the mobile phase is often the best practice.[1]

Q3: Can the injection volume affect the peak shape of this compound?

A3: Yes, the injection volume can significantly impact peak shape. Injecting a large volume of a sample dissolved in a strong solvent can lead to peak distortion, including fronting and splitting.[1][2] It is recommended to use the smallest injection volume that provides an adequate detector response. If a larger volume is necessary, the sample should ideally be dissolved in the mobile phase or a weaker solvent.[1]

Q4: What is the ideal sample solvent for analyzing this compound?

A4: The ideal sample solvent is one that has an equal or lower elution strength than the mobile phase.[2] For reversed-phase chromatography, this would typically be a solvent with a higher polarity (more aqueous) than the mobile phase. For HILIC, a solvent with a lower polarity (less aqueous) would be weaker. The most straightforward approach to ensure good peak shape is to dissolve the sample directly in the mobile phase.[1]

Troubleshooting Guide: Asymmetrical Peaks for this compound

This guide provides a systematic approach to troubleshooting peak symmetry issues for this compound.

Problem: Peak Fronting or Splitting

This is often observed when the sample solvent is significantly stronger than the mobile phase.

Troubleshooting Workflow:

G start Observe Peak Fronting or Splitting check_solvent Is the sample solvent stronger than the mobile phase? start->check_solvent check_volume Is the injection volume high? check_solvent->check_volume No dissolve_in_mp Action: Dissolve sample in mobile phase. check_solvent->dissolve_in_mp Yes reduce_volume Action: Reduce injection volume. check_volume->reduce_volume Yes re_evaluate Re-evaluate Peak Shape check_volume->re_evaluate No dissolve_in_mp->re_evaluate reduce_volume->re_evaluate end Symmetrical Peak Achieved re_evaluate->end

Caption: Troubleshooting workflow for peak fronting.

Explanation:

  • Identify the Problem: Observe if the chromatogram for this compound shows peak fronting or splitting.

  • Evaluate Sample Solvent: Compare the composition of your sample solvent to the mobile phase. In HILIC, a higher aqueous content in the sample solvent makes it stronger. In reversed-phase, a higher organic content makes it stronger.

  • Action 1 (Solvent Mismatch): If the sample solvent is stronger than the mobile phase, prepare a new sample dissolved directly in the mobile phase.

  • Evaluate Injection Volume: If the solvent is not significantly stronger, or if the issue persists, check your injection volume. High volumes can exacerbate solvent effects.

  • Action 2 (High Injection Volume): Reduce the injection volume to the lowest possible while maintaining adequate signal.

  • Re-evaluate: Analyze the sample again and check for improved peak symmetry.

Problem: Peak Tailing

This is a common issue for basic compounds like this compound due to secondary interactions with the stationary phase.

Troubleshooting Workflow:

G start Observe Peak Tailing check_ph Is the mobile phase pH appropriate? start->check_ph check_column Is an end-capped column being used? check_ph->check_column Yes adjust_ph Action: Adjust mobile phase pH. check_ph->adjust_ph No use_endcapped Action: Use an end-capped column. check_column->use_endcapped No re_evaluate Re-evaluate Peak Shape check_column->re_evaluate Yes adjust_ph->re_evaluate use_endcapped->re_evaluate end Symmetrical Peak Achieved re_evaluate->end

Caption: Troubleshooting workflow for peak tailing.

Explanation:

  • Identify the Problem: Observe if the chromatogram for this compound exhibits peak tailing.

  • Check Mobile Phase pH: The pH of the mobile phase can influence the ionization of both the analyte and residual silanols on the column. For basic analytes, a lower pH (e.g., 3-4) can often improve peak shape.

  • Action 1 (pH Adjustment): If the pH is not optimized, adjust it using a suitable buffer.

  • Evaluate Column Chemistry: If the pH is appropriate, or if tailing persists, consider the column chemistry. Standard silica (B1680970) columns can have active silanol groups that cause tailing with basic compounds.

  • Action 2 (Column Selection): If you are not already using one, switch to an end-capped column to minimize secondary interactions.

  • Re-evaluate: Analyze the sample with the adjusted conditions and assess the peak symmetry.

Quantitative Data Summary

The following table summarizes the expected impact of the sample solvent on the peak asymmetry of a compound like Cetirizine, based on chromatographic principles and data from related analyses. The USP Tailing Factor is a common measure of peak symmetry, with an ideal value of 1.0. Values greater than 1 indicate tailing, and values less than 1 indicate fronting.

Sample Solvent CompositionExpected USP Tailing FactorExpected Peak Shape
Mobile Phase1.0 - 1.2Symmetrical
Stronger than Mobile Phase< 1.0Fronting or Split
Weaker than Mobile Phase1.0 - 1.3Symmetrical to Slight Tailing

Note: This data is representative and the actual values may vary depending on the specific chromatographic conditions.

Experimental Protocols

Protocol 1: Analysis of this compound with Optimal Sample Solvent

This protocol describes a general procedure for the analysis of this compound using an optimal sample solvent to ensure good peak symmetry.

1. Materials:

2. Mobile Phase Preparation:

  • Prepare a 200 mM ammonium formate buffer.

  • The mobile phase consists of 93% acetonitrile and 7% of the 200 mM ammonium formate buffer.

  • Filter and degas the mobile phase before use.

3. Standard Solution Preparation:

  • Sample Solvent: Use the mobile phase (93:7 acetonitrile:buffer) as the diluent.

  • Accurately weigh a suitable amount of this compound reference standard.

  • Dissolve and dilute to the desired concentration with the mobile phase.

4. Chromatographic Conditions:

  • Column: XBridge HILIC, 2.5 µm, 4.6 x 100 mm

  • Mobile Phase: 93:7 acetonitrile:200 mM ammonium formate

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

5. Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution.

  • Record the chromatogram and evaluate the peak symmetry. The USP tailing factor should be between 0.8 and 1.5.

Protocol 2: Demonstrating the Impact of a Strong Sample Solvent

This protocol is for demonstrating the negative effect of a strong sample solvent on peak shape.

1. Materials:

  • Same as Protocol 1.

2. Mobile Phase Preparation:

  • Same as Protocol 1.

3. Standard Solution Preparation:

  • Sample Solvent: Prepare a diluent with a higher aqueous content than the mobile phase (e.g., 50:50 acetonitrile:water). This will act as a strong solvent in HILIC.

  • Prepare a standard solution of this compound at the same concentration as in Protocol 1 using this strong sample solvent.

4. Chromatographic Conditions:

  • Same as Protocol 1, but with a larger injection volume to exacerbate the effect (e.g., 10 µL).

5. Procedure:

  • Equilibrate the column as in Protocol 1.

  • Inject the standard solution prepared in the strong solvent.

  • Record the chromatogram and compare the peak shape to that obtained in Protocol 1. Significant peak fronting or splitting is expected. This demonstrates the importance of using a compatible sample solvent.[1]

References

Technical Support Center: Managing Cetirizine Methyl Ester N-Oxide Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the formation of "Cetirizine methyl ester" N-oxide during stability studies.

Frequently Asked Questions (FAQs)

Q1: What is Cetirizine (B192768) methyl ester N-oxide and why is it a concern in stability studies?

A1: this compound N-oxide is an oxidation product of this compound. It is formed when the nitrogen atom in the piperazine (B1678402) ring is oxidized. In pharmaceutical stability studies, the formation of degradation products like N-oxides is a critical quality attribute to monitor.[1][2] The presence of such impurities can affect the safety and efficacy of the drug product. Regulatory bodies like the ICH require the identification and quantification of degradation products to ensure the stability and shelf-life of a drug.[3]

Q2: Under what conditions does this compound N-oxide typically form?

A2: N-oxide formation is primarily an oxidative degradation process.[1][2] Forced degradation studies on the parent compound, cetirizine, have shown that the N-oxide is a significant degradant under oxidative stress conditions, such as exposure to hydrogen peroxide.[1][3] The presence of certain excipients, particularly polyethylene (B3416737) glycols (PEGs), can also promote the formation of N-oxide through the generation of reactive peroxide intermediates.[4] While cetirizine is relatively stable under acidic and basic conditions, oxidation remains a key degradation pathway.[4]

Q3: What is the proposed mechanism for N-oxide formation?

A3: The formation of Cetirizine N-oxide is believed to occur through the electrophilic attack of an oxidizing agent on a nitrogen atom of the piperazine ring.[5] In formulations containing excipients like PEG, a radical-driven auto-oxidation process can occur. This process involves the decomposition of the polyoxyethylene chain in PEG to form hydroperoxides and peroxyl radicals, which then oxidize the nitrogen atom on the cetirizine molecule to form the N-oxide.[1][4]

Q4: Are there any strategies to mitigate the formation of this compound N-oxide?

A4: Yes, several strategies can be employed to minimize N-oxide formation:

  • Excipient Selection: Avoid or minimize the use of excipients known to generate peroxides, such as PEGs. If their use is necessary, select grades with low peroxide values.

  • Use of Antioxidants: The addition of antioxidants to the formulation can help to scavenge reactive oxygen species and inhibit the oxidation of the drug substance.

  • pH Control: Studies on cetirizine have shown that the rate of N-oxide formation is pH-dependent, with increased stability observed at a pH of around 4.5 to 6.5.[4]

  • Process Optimization: Manufacturing processes that involve high temperatures or exposure to oxygen should be carefully controlled. Techniques like direct compression instead of wet granulation can reduce the risk of degradation.

  • Packaging: Using packaging materials that provide a good barrier to oxygen and moisture can help to protect the drug product during storage.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound and its N-oxide in stability studies.

Issue 1: Poor resolution between this compound and its N-oxide peak in HPLC.

  • Possible Cause 1: Inappropriate mobile phase composition.

    • Solution: Adjust the ratio of the organic modifier (e.g., acetonitrile) to the aqueous buffer. A slight decrease in the organic phase concentration may improve the resolution of these polar compounds.

  • Possible Cause 2: Incorrect pH of the mobile phase.

    • Solution: The ionization state of both the parent molecule and the N-oxide can affect their retention. Experiment with adjusting the pH of the mobile phase buffer to optimize the separation.

  • Possible Cause 3: Column degradation.

    • Solution: Ensure the mobile phase pH is within the stable range for the column. If the column performance has deteriorated, replace it with a new one.

Issue 2: Peak tailing for the this compound or N-oxide peak.

  • Possible Cause 1: Secondary interactions with the stationary phase.

    • Solution: The basic nitrogen atoms in the piperazine ring can interact with residual silanols on the silica-based stationary phase. Using a column with end-capping or adding a competing base (e.g., triethylamine) to the mobile phase can mitigate this.

  • Possible Cause 2: Column overload.

    • Solution: Reduce the concentration of the sample being injected.

  • Possible Cause 3: Blocked column frit.

    • Solution: Reverse-flush the column (if permitted by the manufacturer) or replace the frit.

Issue 3: Inconsistent retention times.

  • Possible Cause 1: Inadequate column equilibration.

    • Solution: Ensure the column is equilibrated with the mobile phase for a sufficient time before starting the analytical run.

  • Possible Cause 2: Fluctuations in mobile phase composition or temperature.

    • Solution: Use a column oven to maintain a consistent temperature. If using a gradient, ensure the pump is functioning correctly. Premixing the mobile phase can also help.

  • Possible Cause 3: Air bubbles in the pump or detector.

    • Solution: Degas the mobile phase and purge the pump to remove any trapped air.

Data Presentation

The following tables summarize quantitative data from forced degradation studies on cetirizine, which can be indicative of the behavior of this compound.

Table 1: Summary of Cetirizine Degradation under Various Stress Conditions

Stress ConditionReagent/ConditionDurationTemperature% Degradation of CetirizineReference
Acid Hydrolysis0.1 N HCl48 hrsRefluxExtensive (~99%)[3]
Base Hydrolysis0.1 N NaOH48 hrsRefluxInsignificant[3]
Oxidative0.3% H₂O₂48 hrsRefluxExtensive (~99%)[3]
PhotolyticUV Light24 hrsAmbient30-50%[3]
ThermalDry Heat12 hrs70°CNot specified[6]

Table 2: Formation of Cetirizine N-oxide under Oxidative Stress in a PEG Formulation

pHDuration (days)Temperature% N-oxide FormationReference
4.54880°C0.34 - 5.7[4]
6.54880°C1.5 - 7.6[4]
>74880°CIncreased formation[4]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of mobile phase) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Keep the solution at 60°C for 24 hours.

    • Cool the solution and neutralize with an appropriate volume of 0.1 N NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the solution at 60°C for 24 hours.

    • Cool the solution and neutralize with an appropriate volume of 0.1 N HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Keep the solid drug substance in a hot air oven at 70°C for 48 hours.

    • Dissolve the stressed solid to obtain a concentration of 100 µg/mL in the mobile phase.

  • Photolytic Degradation:

    • Expose the stock solution to UV light (e.g., in a photostability chamber) for 24 hours.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This is a representative HPLC method for the analysis of this compound and its N-oxide.

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: A mixture of a phosphate (B84403) buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile (B52724) (e.g., in a 60:40 v/v ratio).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Visualizations

Degradation_Pathway cluster_stress Stress Conditions cluster_compound Compounds Oxidative_Stress Oxidative Stress (e.g., H₂O₂, PEG peroxides) N_Oxide This compound N-Oxide Oxidative_Stress->N_Oxide Major Pathway Acid_Stress Acid Hydrolysis Other_Degradants Other Degradation Products Acid_Stress->Other_Degradants Base_Stress Base Hydrolysis Base_Stress->Other_Degradants Thermal_Stress Thermal Stress Thermal_Stress->Other_Degradants Photolytic_Stress Photolytic Stress Photolytic_Stress->Other_Degradants Cetirizine_ME This compound Experimental_Workflow start Start: Prepare Cetirizine Methyl Ester Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample_prep Sample Preparation (Neutralization, Dilution) stress->sample_prep hplc HPLC Analysis sample_prep->hplc data Data Analysis (Peak Identification, Quantification) hplc->data end End: Report Results data->end Troubleshooting_Tree cluster_resolution Poor Resolution cluster_tailing Peak Tailing cluster_retention Inconsistent Retention issue HPLC Issue Detected res_mobile Adjust Mobile Phase Ratio/pH issue->res_mobile Poor Resolution tail_mobile Add Competing Base to Mobile Phase issue->tail_mobile Peak Tailing ret_equil Ensure Adequate Column Equilibration issue->ret_equil Inconsistent Retention res_column Check/Replace Column res_mobile->res_column tail_conc Reduce Sample Concentration tail_mobile->tail_conc ret_temp Use Column Oven ret_equil->ret_temp ret_air Degas Mobile Phase, Purge Pump ret_temp->ret_air

References

Technical Support Center: Optimal Chromatography for Cetirizine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Cetirizine (B192768) methyl ester. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on column selection, method development, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of analyzing Cetirizine methyl ester?

A1: this compound is a key intermediate and a primary impurity of Cetirizine, a second-generation antihistamine.[1] Its analysis is crucial for purity assessments, stability studies, and in the synthesis of enantiomerically pure Cetirizine. Often, Cetirizine is derivatized to its methyl ester to facilitate better chiral separation.[2]

Q2: What are the recommended column types for this compound analysis?

A2: The choice of column depends on the analytical goal. For chiral separations to resolve the enantiomers of Cetirizine, polysaccharide-based chiral stationary phases like Chiralpak AD are commonly used.[2] For reverse-phase HPLC, C18 columns are a popular choice.[3][4][5][6] Additionally, mixed-mode columns such as Primesep 200 and Coresep SB can be employed for separating Cetirizine and its related impurities.[7][8]

Q3: What are typical mobile phases for this compound chromatography?

A3: For chiral separations on a Chiralpak AD column, a mobile phase of methanol, acetonitrile (B52724), and diethylamine (B46881) (95:5:0.1 v/v/v) has been successfully used.[2] For reverse-phase separations on C18 columns, mixtures of acetonitrile and aqueous buffers (e.g., phosphate (B84403) or ammonium (B1175870) formate) are common.[3][4][5][6][9][10] The pH of the aqueous phase is a critical parameter to optimize for good peak shape and retention.

Q4: How can I detect this compound after separation?

A4: UV detection is the most common method for the analysis of this compound, with wavelengths typically set between 227 nm and 232 nm.[2][3][4][5][6][10][11]

Column Selection and Method Parameters

The following table summarizes recommended starting conditions for the chromatography of this compound, based on published methods.

Analytical GoalColumn TypeStationary PhaseMobile PhaseFlow Rate (mL/min)DetectionReference
Chiral Separation Chiral HPLCChiralpak AD (4.6 x 250 mm)Methanol:Acetonitrile:Diethylamine (95:5:0.1)1.0UV at 230 nm[2]
Chiral Separation Chiral HPLCImmobilized Human Serum Albumin (HSA)2-Propanol and Sorensen's phosphate buffer (pH 7.0)N/AUV at 227 nm[11]
Reverse Phase HPLCPhenomenex Gemini C18 (250 x 4.6 mm, 5 µm)Acetonitrile:Water (pH 3) (60:40 v/v)1.0UV at 229 nm[3]
Reverse Phase HPLCNova-Pak C180.067 M Phosphate buffer (pH 3.4):Acetonitrile (1:1 v/v)N/AUV at 227 nm[4][6]
Mixed-Mode HPLCPrimesep 200 (3.2 x 100 mm, 5 µm)Gradient of Acetonitrile and 0.05-0.3% H3PO40.5UV at 270 nm[7]

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Poor Peak Shape (Fronting, Tailing, or Splitting) - Strong Solvent Effect: Mismatch between the organic/aqueous concentration of the sample solvent and the mobile phase.[12] - pH Mismatch: Difference in pH between the sample solvent and the mobile phase.[12] - Column Overload: Injecting too high a concentration of the analyte.- Prepare the sample in a diluent that is weaker than or matches the mobile phase composition.[12] - Ensure the pH of the sample solvent is close to that of the mobile phase. - Reduce the injection volume or dilute the sample.[12]
Poor Resolution Between Enantiomers (Chiral Separation) - Inappropriate Chiral Stationary Phase: The selected chiral column is not suitable for the enantiomers. - Suboptimal Mobile Phase: The mobile phase composition (solvents and additives) is not providing adequate chiral recognition.- Screen different types of chiral columns (e.g., polysaccharide-based, protein-based). - Optimize the mobile phase by varying the organic modifier, its ratio, and the concentration of additives like diethylamine.[2]
Retention Time Drift - Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase. - Mobile Phase Composition Change: Inaccurate mobile phase preparation or evaporation of the organic component. - Temperature Fluctuations: Changes in the ambient temperature affecting retention.- Ensure the column is thoroughly equilibrated before starting the analysis. - Prepare fresh mobile phase daily and keep the solvent bottles capped. - Use a column oven to maintain a constant temperature.
Low Signal-to-Noise Ratio - Low Analyte Concentration: The concentration of this compound is below the detection limit of the method. - Inappropriate Detection Wavelength: The selected UV wavelength is not at the absorbance maximum of the analyte.- Concentrate the sample or increase the injection volume (if it does not compromise peak shape). - Determine the UV absorbance maximum of this compound and set the detector to that wavelength.

Experimental Workflow & Protocols

Logical Workflow for Column Selection

The following diagram outlines the decision-making process for selecting the optimal column for this compound analysis.

A Define Analytical Goal B Chiral Separation (Enantiomer Resolution) A->B C Achiral Analysis (Purity, Quantification) A->C D Select Chiral Stationary Phase (e.g., Chiralpak AD, HSA) B->D E Select Reverse-Phase or Mixed-Mode Column (e.g., C18, Primesep) C->E F Develop Chiral Method D->F G Develop RP/Mixed-Mode Method E->G H Optimize Mobile Phase (Solvents, Additives) F->H I Optimize Mobile Phase (Organic:Aqueous Ratio, pH, Buffer) G->I J Method Validation (ICH Guidelines) H->J I->J K Routine Analysis J->K

Caption: Column selection workflow for this compound analysis.

Detailed Experimental Protocol: Chiral HPLC Analysis

This protocol is a representative method for the chiral separation of this compound.

1. Objective: To resolve and quantify the enantiomers of this compound.

2. Materials and Reagents:

  • This compound standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Diethylamine (reagent grade)

  • Water (HPLC grade)

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiralpak AD column (4.6 x 250 mm, 5 µm particle size)

4. Chromatographic Conditions:

  • Mobile Phase: Methanol:Acetonitrile:Diethylamine (95:5:0.1 v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C (or ambient)

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

5. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound in the mobile phase to obtain a known concentration (e.g., 1 mg/mL).

  • Sample Solution: If starting from Cetirizine, derivatization to the methyl ester is required. A common procedure involves dissolving approximately 25 mg of Cetirizine in 30 mL of methanol, adding about 40 µL of thionyl chloride, and heating at 50-55°C for 1 hour.[2] After cooling, the solution can be injected.

6. System Suitability:

  • Before sample analysis, perform at least five replicate injections of the standard solution.

  • The system is suitable for use if the relative standard deviation (RSD) for the peak areas is not more than 2.0%, and the resolution between the two enantiomer peaks is greater than 1.5.

7. Analysis:

  • Inject the sample solution into the HPLC system.

  • Record the chromatogram and identify the peaks based on the retention times obtained from the standard solution.

  • Calculate the amount of each enantiomer in the sample by comparing the peak areas with those of the standard.

8. Data Interpretation:

  • The first peak to elute corresponds to the (+)-enantiomer, and the second peak corresponds to the (-)-enantiomer on a Chiralpak AD column under the specified conditions.

  • Calculate the enantiomeric excess (%ee) if required.

References

Technical Support Center: Enhancing Sensitivity for Trace Level "Cetirizine Methyl Ester" Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Cetirizine (B192768) methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing analytical sensitivity and troubleshooting common issues encountered during the detection of trace levels of this compound.

Frequently Asked Questions (FAQs)

Q1: What is Cetirizine methyl ester and why is its trace-level detection important?

A1: this compound is an ester impurity of Cetirizine, a second-generation antihistamine.[1][2] The monitoring of such impurities, even at trace levels, is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products.[3][4] Regulatory guidelines often require the identification and quantification of impurities in drug substances and products.

Q2: What is the most sensitive analytical technique for detecting trace levels of this compound?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most suitable technique for the sensitive and selective quantification of trace levels of this compound.[5][6] High-resolution mass spectrometry (HRMS) can further enhance sensitivity and specificity, aiding in the identification of unknown impurities and reducing background noise.[3]

Q3: How can I improve the ionization efficiency of this compound in the mass spectrometer?

A3: Optimizing the electrospray ionization (ESI) source parameters is critical for enhancing the signal intensity of this compound. Key parameters to adjust include:

  • Capillary Voltage: Typically in the range of 3-5 kV for positive ion mode.

  • Nebulizer Gas Pressure: Controls the formation of fine droplets.

  • Drying Gas Flow Rate and Temperature: Aids in the desolvation of the droplets.

  • Sprayer Position: The distance of the ESI probe from the mass spectrometer inlet can significantly impact signal intensity.[7]

For compounds like this compound, which are amenable to positive ionization, ESI in positive mode is generally preferred.

Q4: Should I consider derivatization to enhance the detection of this compound?

A4: In the case of this compound, it is already an ester derivative of Cetirizine. Further derivatization is generally not necessary for enhancing detection by LC-MS/MS. However, if you are starting with Cetirizine and wish to analyze its methyl ester, a derivatization step is required. This can be achieved by reacting Cetirizine with methanol (B129727) in the presence of an acid catalyst like thionyl chloride or by using trimethylsilyldiazomethane.[8]

Troubleshooting Guide

Problem 1: Low or no signal for this compound.

Possible Cause Suggested Solution
Suboptimal Ionization Optimize ESI source parameters, including capillary voltage, nebulizer pressure, drying gas flow and temperature, and sprayer position.[7][9] Ensure the mass spectrometer is tuned and calibrated.
Matrix Effects The sample matrix may be suppressing the ionization of the analyte.[10] To mitigate this, you can dilute the sample, improve the sample cleanup procedure, or use a stable isotope-labeled internal standard.[11]
Incorrect Mass Transitions (for MS/MS) Verify the precursor and product ion masses for this compound. For Cetirizine, common transitions are m/z 389.3 → 201.1.[12] The precursor ion for the methyl ester will be different and should be determined experimentally.
Sample Degradation Cetirizine and its esters can be susceptible to degradation. Ensure proper sample storage and handling to maintain analyte stability.
LC Method Issues Poor chromatographic peak shape (e.g., broad peaks) can lead to a lower signal-to-noise ratio. Optimize the mobile phase, gradient, and column to achieve sharp, symmetrical peaks.

Problem 2: Poor chromatographic peak shape.

Possible Cause Suggested Solution
Mismatch between Sample Diluent and Mobile Phase A significant difference in solvent strength between the sample diluent and the initial mobile phase composition can cause peak distortion.[13] It is recommended to dissolve the sample in the initial mobile phase.
Column Overload Injecting too much sample onto the column can lead to fronting or tailing peaks. Reduce the injection volume or the sample concentration.
Column Contamination Contaminants from previous injections can affect peak shape. Implement a column washing step between runs.
Inappropriate pH of the Mobile Phase The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. Adjust the pH to improve peak shape.

Experimental Protocols

Protocol 1: Derivatization of Cetirizine to this compound [8]

Objective: To convert Cetirizine to its methyl ester for analysis.

Materials:

Procedure:

  • Dissolve approximately 25 mg of Cetirizine dihydrochloride in 30.0 mL of methanol in a suitable flask.

  • Carefully add approximately 40 µL of thionyl chloride to the solution.

  • Place the flask in a water bath and heat at 50-55°C for 1 hour, swirling occasionally.

  • After 1 hour, remove the flask from the water bath and allow it to cool to room temperature.

  • The resulting solution contains this compound and can be further diluted for analysis.

Protocol 2: High-Sensitivity LC-MS/MS Method for Cetirizine Analysis (Adapted for this compound)[6][14]

Objective: To achieve sensitive detection of this compound using LC-MS/MS.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for re-equilibration.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 1 - 5 µL
Column Temperature 40°C

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode ESI Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]+ for this compound (to be determined)
Product Ion (Q3) Major fragment ions of this compound (to be determined)
Capillary Voltage 3.5 kV
Nebulizer Pressure 35 psi
Drying Gas Flow 10 L/min
Drying Gas Temperature 300°C

Data Presentation

Table 1: Comparison of Reported Limits of Detection (LOD) and Quantification (LOQ) for Cetirizine and Related Impurities

Analyte Method Matrix LOD LOQ Reference
CetirizineHPLC-UVPharmaceutical Formulations0.10 µg/mL0.34 µg/mL[15]
Cetirizine Related ImpuritiesHPLC-UVPharmaceutical Formulations0.08 - 0.26 µg/mL0.28 - 0.86 µg/mL[16]
CetirizineLC-MS/MSHuman Plasma-0.5 ng/mL[6]
Cetirizine Mannitol EsterHPLCChewable Tablet--[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Sample Collection extraction Extraction/ Dilution sample->extraction derivatization Derivatization (if necessary) extraction->derivatization lc_separation LC Separation derivatization->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification data_acquisition->quantification result result quantification->result Final Result

Caption: Experimental workflow for trace level analysis of this compound.

Caption: Troubleshooting decision tree for low signal intensity of this compound.

References

Validation & Comparative

Comparative Guide to HPLC Method Validation for Cetirizine Methyl Ester Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative determination of Cetirizine (B192768) Methyl Ester, a potential impurity in Cetirizine drug substances and products. The following sections detail experimental protocols and present comparative data to assist in selecting and validating a suitable analytical method for impurity profiling.

Introduction

Cetirizine, a second-generation antihistamine, is widely used for the treatment of allergies. During its synthesis or storage, impurities can arise, which must be monitored and controlled to ensure the safety and efficacy of the final drug product. One such potential impurity is Cetirizine Methyl Ester.[1][2][3] The development and validation of a robust and sensitive analytical method, such as HPLC, is crucial for the accurate quantification of this and other related substances.

This guide outlines a validated isocratic reversed-phase HPLC (RP-HPLC) method (Method A) for the determination of this compound and compares its performance characteristics with alternative methods reported in the literature. The validation parameters are presented in accordance with the International Council for Harmonisation (ICH) guidelines.[4]

Experimental Protocols

Proposed HPLC Method (Method A)

This section details the experimental conditions for a validated RP-HPLC method for the impurity profiling of Cetirizine, with a focus on the separation of this compound.

2.1.1. Materials and Reagents

  • Cetirizine Dihydrochloride (B599025) Reference Standard (USP or equivalent)

  • This compound Reference Standard[1]

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (AR Grade)

  • Orthophosphoric Acid (AR Grade)

  • Water (HPLC Grade)

2.1.2. Chromatographic Conditions

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase 0.05 M Potassium Dihydrogen Phosphate buffer:Acetonitrile (60:40 v/v), pH adjusted to 3.5 with Orthophosphoric Acid[5]
Flow Rate 1.0 mL/min
Detection Wavelength 230 nm[6]
Injection Volume 20 µL
Column Temperature 30 °C
Run Time 30 minutes

2.1.3. Preparation of Solutions

  • Buffer Preparation: Dissolve 6.8 g of Potassium Dihydrogen Phosphate in 1000 mL of water and adjust the pH to 3.5 with orthophosphoric acid.

  • Standard Stock Solution: Accurately weigh and dissolve about 10 mg of Cetirizine Dihydrochloride and 10 mg of this compound in the mobile phase in separate 100 mL volumetric flasks.

  • Spiked Sample Solution: Prepare a solution of Cetirizine Dihydrochloride at a concentration of 1 mg/mL in the mobile phase and spike it with an appropriate amount of this compound stock solution to achieve a concentration representing the specification limit (e.g., 0.15%).

Method Validation Workflow

The following diagram illustrates the typical workflow for the validation of an HPLC method for impurity profiling.

G cluster_0 Method Development cluster_1 Method Validation Column_Selection Column Selection Mobile_Phase_Optimization Mobile Phase Optimization Column_Selection->Mobile_Phase_Optimization Wavelength_Selection Wavelength Selection Mobile_Phase_Optimization->Wavelength_Selection Specificity Specificity (Forced Degradation) Wavelength_Selection->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Solution_Stability Solution Stability Robustness->Solution_Stability Validated_Method Validated HPLC Method Solution_Stability->Validated_Method

Caption: Workflow for HPLC Method Validation.

Comparative Performance Data

This section presents a comparison of the validation parameters for the proposed HPLC method (Method A) with alternative methods found in the literature.

System Suitability

System suitability testing ensures the chromatographic system is adequate for the intended analysis.

ParameterMethod AAlternative Method 1[7]Alternative Method 2[6]
Tailing Factor (Asymmetry) ≤ 1.5≤ 2.0≤ 2.0
Theoretical Plates ≥ 2000≥ 2000≥ 2000
% RSD of Peak Area (n=6) ≤ 2.0%≤ 2.0%≤ 1.0%
Linearity

Linearity demonstrates the method's ability to elicit test results that are directly proportional to the concentration of the analyte.

ParameterMethod AAlternative Method 1[7]Alternative Method 2[6]
Analyte This compoundCetirizine HClCetirizine Related Impurities
Range (µg/mL) 0.25 - 5.050 - 1501 - 4
Correlation Coefficient (r²) ≥ 0.999≥ 0.998≥ 0.999
Accuracy (% Recovery)

Accuracy is the closeness of the test results obtained by the method to the true value.

Spiked LevelMethod A (% Recovery)Alternative Method 1 (% Recovery)[7]Alternative Method 2 (% Recovery)[6]
50% 99.5100.299.1
100% 100.299.8100.5
150% 99.8100.599.7
Mean Recovery 99.8100.299.8
Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.

ParameterMethod A (% RSD)Alternative Method 1 (% RSD)[7]Alternative Method 2 (% RSD)[6]
Repeatability (n=6) ≤ 1.5%≤ 2.0%≤ 1.0%
Intermediate Precision (n=6) ≤ 2.0%≤ 2.0%≤ 1.5%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

ParameterMethod A (µg/mL)Alternative Method 2 (µg/mL)[6]
LOD 0.080.08 - 0.26
LOQ 0.250.28 - 0.86

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[8][9][10] These studies involve subjecting the drug substance to various stress conditions to produce degradation products.

G cluster_0 Stress Conditions Cetirizine_Drug_Substance Cetirizine Drug Substance Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1M HCl) Cetirizine_Drug_Substance->Acid_Hydrolysis Base_Hydrolysis Base Hydrolysis (e.g., 0.1M NaOH) Cetirizine_Drug_Substance->Base_Hydrolysis Oxidative Oxidative (e.g., 3% H2O2) Cetirizine_Drug_Substance->Oxidative Thermal Thermal (e.g., 60°C) Cetirizine_Drug_Substance->Thermal Photolytic Photolytic (e.g., UV light) Cetirizine_Drug_Substance->Photolytic HPLC_Analysis HPLC Analysis Acid_Hydrolysis->HPLC_Analysis Base_Hydrolysis->HPLC_Analysis Oxidative->HPLC_Analysis Thermal->HPLC_Analysis Photolytic->HPLC_Analysis Peak_Purity_Assessment Peak Purity Assessment HPLC_Analysis->Peak_Purity_Assessment Stability_Indicating_Method Stability-Indicating Method Confirmed Peak_Purity_Assessment->Stability_Indicating_Method

Caption: Forced Degradation Study Workflow.

The results of forced degradation studies for Method A should demonstrate that the this compound peak is well-resolved from the main Cetirizine peak and any other degradation products, thus confirming the method's specificity and stability-indicating capability.

Conclusion

The presented HPLC method (Method A) is demonstrated to be specific, linear, accurate, precise, and sensitive for the determination of this compound impurity in Cetirizine. The comparative data indicates that while various methods can be employed for this purpose, the choice of a specific method may depend on the desired run time, sensitivity, and the specific impurity profile of the sample. Modernization of existing USP methods by using smaller particle size columns can significantly reduce analysis time while maintaining or improving separation efficiency.[11][12] Researchers and drug development professionals should select and validate an HPLC method that is fit for its intended purpose, ensuring compliance with regulatory requirements for impurity profiling.

References

comparative analysis of "Cetirizine methyl ester" and Cetirizine ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of second-generation antihistamines, cetirizine (B192768) stands as a widely recognized and effective treatment for allergic conditions.[1] To enhance its therapeutic profile, researchers have explored various prodrug strategies, including the synthesis of ester derivatives. This guide provides a detailed comparative analysis of two such derivatives: Cetirizine Methyl Ester and Cetirizine Ethyl Ester. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their physicochemical properties, synthesis, and biological activity, supported by experimental data and protocols.

Physicochemical and Pharmacokinetic Properties

This compound and cetirizine ethyl ester are primarily known as intermediates or impurities in the synthesis of cetirizine.[2][3][4][5] As prodrugs, they are designed to be converted into the active parent compound, cetirizine, within the body. The esterification is believed to potentially enhance properties such as bioavailability.[6] The following tables summarize the available physicochemical and pharmacokinetic data for the two esters in comparison to the parent drug, cetirizine. Direct comparative studies on the esters are limited; therefore, data for cetirizine is provided as a crucial benchmark.

Table 1: Physicochemical Properties

PropertyCetirizineThis compoundCetirizine Ethyl Ester
IUPAC Name (±)-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid[7]methyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate[8]ethyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate[6][9]
Molecular Formula C₂₁H₂₅ClN₂O₃[7]C₂₂H₂₇ClN₂O₃[2][8]C₂₃H₂₉ClN₂O₃[6][9]
Molecular Weight ( g/mol ) 388.89[7]402.91[2][8]416.9[6][9]
Boiling Point (°C) Not Available508.5±45.0 (Predicted)[2]Not Available
Density (g/cm³) Not Available1.186±0.06 (Predicted)[2][10]Not Available
CAS Number 83881-51-0[7]83881-46-3[2]246870-46-2[6][9]

Table 2: Pharmacokinetic Parameters (for Cetirizine)

ParameterValue
Bioavailability >70%[7]
Protein Binding 88-96%[7]
Time to Peak Plasma Concentration (Tmax) ~1 hour[1][11][12]
Elimination Half-life 6.5-10 hours (mean ~8.3 hours)[7]
Metabolism Minimally metabolized, not via cytochrome P450 system[7]
Excretion 70-85% in urine (60% as unchanged drug), 10-13% in feces[7]

Synthesis and Experimental Protocols

The synthesis of these esters typically involves the esterification of cetirizine.

Synthesis of this compound

Method 1: Using Trimethylsilyldiazomethane (B103560)

This method involves the reaction of cetirizine dihydrochloride (B599025) with trimethylsilyldiazomethane in methanol (B129727) at 0°C. The excess reagent is quenched with acetic acid, and the product is purified by chromatography to yield the methyl ester as a colorless oil.[13]

Method 2: From Cetirizine Amide

Cetirizine amide can be esterified by refluxing in acidic methanol. After quenching the acid with potassium bicarbonate, a solvent switch to methyl isobutyl ketone (MIBK) allows for the removal of inorganic salts by filtration. The resulting solution of this compound can then be used for further reactions, such as hydrolysis back to cetirizine dihydrochloride.[13]

Synthesis of Cetirizine Ethyl Ester

Method 1: Using Diazoethane (B72472)

Cetirizine is dissolved in a solvent like THF at 0°C, and a solution of diazoethane is added until a yellow color persists, indicating the completion of the reaction. The crude product is then purified by chromatography to afford the ethyl ester as a colorless oil.[13]

Method 2: Acid-Catalyzed Esterification

A common method for synthesizing cetirizine ethyl ester is through the esterification of cetirizine with ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid. The mixture is heated under reflux, and upon completion, the product is purified using techniques like recrystallization or chromatography.[6]

In Vitro and In Vivo Evaluation Protocols

To compare the performance of antihistamine prodrugs like cetirizine methyl and ethyl esters, a series of standard in vitro and in vivo experiments would be necessary.

In Vitro Assays
  • Receptor Binding Assay: This assay determines the affinity of the compounds for the histamine (B1213489) H1 receptor. While the esters are expected to be inactive until hydrolyzed, this test would confirm their lack of direct receptor interaction.

  • In Vitro Hydrolysis Study: The esters would be incubated in plasma or with liver microsomes to determine the rate of hydrolysis to the active parent drug, cetirizine. This provides an indication of how quickly the prodrug is converted to its active form.

  • Histamine Release Inhibition Assay: This assay, often using mast cells or basophils (like the RBL-2H3 cell line), measures the ability of the compounds (after hydrolysis) to inhibit the release of histamine upon stimulation.[14]

In Vivo Models
  • Histamine-Induced Wheal and Flare Test: This is a common human model to assess the efficacy and duration of action of antihistamines. The reduction in the size of the wheal and flare response to intradermal histamine injection is measured after administration of the test compounds.[15]

  • Animal Models of Allergic Rhinitis: Rodent models, often sensitized to an allergen like ovalbumin, are used to evaluate the ability of the compounds to reduce allergy symptoms such as sneezing and nasal discharge upon allergen challenge.[16]

  • Pharmacokinetic Studies: These studies in animals or humans would determine key parameters such as bioavailability, Tmax, Cmax, and elimination half-life of both the ester prodrug and the released cetirizine.

Signaling Pathway and Experimental Workflow

The primary mechanism of action for cetirizine is the selective antagonism of peripheral H1 receptors.[12] As prodrugs, the methyl and ethyl esters are expected to hydrolyze to cetirizine, which then exerts its therapeutic effect.

H1_Receptor_Signaling cluster_prodrug Prodrug Administration & Conversion cluster_receptor Receptor Interaction Cetirizine Ester Cetirizine Ester Hydrolysis Hydrolysis Cetirizine Ester->Hydrolysis In Vivo Cetirizine (Active Drug) Cetirizine (Active Drug) Hydrolysis->Cetirizine (Active Drug) H1 Receptor H1 Receptor Cetirizine (Active Drug)->H1 Receptor Blocks Histamine Histamine Histamine->H1 Receptor Binds & Activates Gq/11 Protein Gq/11 Protein H1 Receptor->Gq/11 Protein PLC Phospholipase C Gq/11 Protein->PLC IP3 & DAG IP3 & DAG Signaling PLC->IP3 & DAG Allergic Symptoms Allergic Symptoms IP3 & DAG->Allergic Symptoms

Caption: H1 Receptor Antagonism by Cetirizine.

The diagram above illustrates the conversion of the cetirizine ester prodrug to the active cetirizine molecule, which then blocks the histamine H1 receptor, preventing the downstream signaling cascade that leads to allergic symptoms.

A typical workflow for a comparative analysis of these prodrugs would involve a stepwise evaluation from in vitro characterization to in vivo efficacy studies.

Experimental_Workflow Start Start Synthesis Synthesis & Purification (Methyl & Ethyl Esters) Start->Synthesis InVitro In Vitro Characterization Synthesis->InVitro Hydrolysis Plasma/Microsomal Hydrolysis Assay InVitro->Hydrolysis Binding H1 Receptor Binding Assay InVitro->Binding InVivo_PK In Vivo Pharmacokinetics (Animal Model) Hydrolysis->InVivo_PK InVivo_PD In Vivo Pharmacodynamics (Allergy Model) Binding->InVivo_PD Data Comparative Data Analysis InVivo_PK->Data InVivo_PD->Data Conclusion Conclusion Data->Conclusion

Caption: Comparative Workflow for Antihistamine Prodrugs.

Conclusion

This compound and cetirizine ethyl ester represent potential prodrugs of cetirizine, with the theoretical advantage of modified pharmacokinetic properties. However, a comprehensive comparative analysis is hampered by the limited availability of direct experimental data in the public domain, as these compounds are primarily recognized as synthetic intermediates or impurities. The provided data on the parent compound, cetirizine, serves as a critical reference for any future investigations. For a definitive comparison, head-to-head studies following the outlined experimental workflow are necessary to elucidate the relative advantages and disadvantages of each ester in terms of their rate of conversion to the active drug, overall bioavailability, and ultimate therapeutic efficacy. Such research would be invaluable for the rational design of next-generation antihistamine therapies.

References

A Comparative Guide to the Analytical Cross-Validation of Cetirizine and its Methyl Ester Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical methodologies for the quantification of Cetirizine and its primary derivative, Cetirizine methyl ester. While direct cross-validation studies for this compound are not extensively available in public literature, this document compiles and compares a validated High-Performance Liquid Chromatography (HPLC) method for Cetirizine hydrochloride with a chiral HPLC method used for the analysis of its methyl ester. This comparison offers insights into the analytical strategies and performance characteristics for both the parent drug and its key derivative, which is often synthesized for specific analytical purposes such as chiral separation.

Data Presentation: Comparison of Analytical Methodologies

The following table summarizes the key performance parameters of a validated Reverse-Phase HPLC (RP-HPLC) method for Cetirizine hydrochloride and a chiral HPLC method for this compound. This allows for a direct comparison of their analytical capabilities.

ParameterRP-HPLC for Cetirizine HydrochlorideChiral HPLC for this compound
Analyte Cetirizine HydrochlorideThis compound
Instrumentation High-Performance Liquid ChromatographyHigh-Performance Liquid Chromatography
Column Phenomenex Luna 5µ C18 100A (250 x 4.6 mm)[1]Chiralpak AD column (4.6 × 250 mm)
Mobile Phase Acetonitrile (B52724) and water (60:40 v/v)[1]Methanol (B129727):acetonitrile:diethylamine (B46881) (95:5:0.1)
Flow Rate 1.0 mL/minute[1]1.0 mL/min
Detection UV at 229 nm[1]UV at 230 nm
Linearity Range 50 - 150 µg/mL[1]Not explicitly stated
Accuracy (% Recovery) 100%[1]Not explicitly stated
Precision (%RSD) Not explicitly stated (Repeatability checked)[1]Not explicitly stated
Limit of Detection (LOD) Not explicitly statedNot explicitly stated
Limit of Quantification (LOQ) Not explicitly statedNot explicitly stated
Retention Time 2.3 minutes[1]Peak 1: 5.4 min, Peak 2: 6.4 min

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of this compound

This compound is typically synthesized from Cetirizine for analytical purposes, particularly for chiral separation. A common laboratory-scale synthesis involves the following steps:

  • Reaction Setup: Racemic Cetirizine is reacted with thionyl chloride in toluene (B28343) to form the acyl chloride.

  • Amidation: The resulting acyl chloride is then treated with ammonia (B1221849) to yield the racemic amide.

  • Chiral Separation: The racemic amide is subjected to preparative chiral chromatography (e.g., using a Chiralpak AD column) to isolate the desired (R)-isomer.

  • Esterification: The purified amide is treated with HCl in refluxing methanol to produce the chiral methyl ester.

  • Hydrolysis (for obtaining the final active enantiomer): The ester is then hydrolyzed with aqueous HCl to yield the enantiomerically pure Cetirizine.

RP-HPLC Method for Cetirizine Hydrochloride

This method is suitable for the routine quantitative analysis of Cetirizine hydrochloride in pharmaceutical dosage forms.[1]

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Column: A Phenomenex Luna 5µ C18 100A column (250 x 4.6 mm) is employed for the separation.[1]

  • Mobile Phase Preparation: The mobile phase consists of a mixture of acetonitrile and water in a 60:40 volume/volume ratio. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[1]

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Cetirizine hydrochloride working standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Sample Preparation (for tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to a specified amount of Cetirizine hydrochloride and transfer it to a suitable volumetric flask.

    • Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/minute[1]

    • Injection volume: 20 µL

    • Detection wavelength: 229 nm[1]

    • Column temperature: Ambient

  • Analysis: Inject the standard and sample solutions into the chromatograph and record the peak areas. Calculate the amount of Cetirizine hydrochloride in the sample by comparing the peak area of the sample with that of the standard.

Chiral HPLC Method for this compound

This method is specifically designed for the enantiomeric separation of Cetirizine after its conversion to the methyl ester.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A Chiralpak AD column (4.6 × 250 mm) is used for the chiral separation.

  • Mobile Phase Preparation: The mobile phase is a mixture of methanol, acetonitrile, and diethylamine in a 95:5:0.1 volume/volume/volume ratio.

  • Sample Preparation: The synthesized this compound is dissolved in a suitable solvent (e.g., the mobile phase) to an appropriate concentration for injection.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Detection wavelength: 230 nm

  • Analysis: Inject the sample solution into the chromatograph. The two enantiomers of this compound will be separated and will elute as two distinct peaks. The relative peak areas can be used to determine the enantiomeric purity.

Mandatory Visualizations

Experimental Workflow for Cross-Validation

The following diagram illustrates a general logical workflow for the cross-validation of two analytical methods.

G cluster_0 Method A Development & Validation cluster_1 Method B Development & Validation cluster_2 Cross-Validation A_dev Develop Method A A_val Validate Method A (ICH Guidelines) A_dev->A_val Sample_prep Prepare Identical Sample Sets A_val->Sample_prep B_dev Develop Method B B_val Validate Method B (ICH Guidelines) B_dev->B_val B_val->Sample_prep Analyze_A Analyze Samples with Method A Sample_prep->Analyze_A Analyze_B Analyze Samples with Method B Sample_prep->Analyze_B Compare Compare Results (Statistical Analysis) Analyze_A->Compare Analyze_B->Compare Conclusion Conclusion on Method Comparability Compare->Conclusion

Caption: Workflow for Analytical Method Cross-Validation.

Signaling Pathway of Cetirizine

This diagram illustrates the mechanism of action of Cetirizine as a histamine (B1213489) H1 receptor antagonist.

G cluster_0 Allergen Exposure cluster_1 Histamine Release & Action cluster_2 Cetirizine Intervention Allergen Allergen Mast_Cell Mast Cell / Basophil Allergen->Mast_Cell Histamine Histamine Mast_Cell->Histamine Releases H1_Receptor H1 Receptor Histamine->H1_Receptor Binds to PLC Phospholipase C (PLC) H1_Receptor->PLC Activates PIP2 PIP2 -> IP3 + DAG PLC->PIP2 Ca_release Increased Intracellular Ca2+ PIP2->Ca_release NFkB NF-κB Activation Ca_release->NFkB Symptoms Allergic Symptoms (Inflammation, Itching, etc.) NFkB->Symptoms Cetirizine Cetirizine Cetirizine->H1_Receptor Blocks

Caption: Cetirizine's Mechanism of Action.

References

A Comparative Guide to Cetirizine Methyl Ester and Other Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the degradation profile of an active pharmaceutical ingredient (API) like Cetirizine (B192768) is critical for ensuring product quality, safety, and efficacy. This guide provides an objective comparison of Cetirizine methyl ester and other prominent degradation products of Cetirizine, supported by experimental data.

Cetirizine, a second-generation antihistamine, can degrade under various stress conditions, leading to the formation of several impurities. This comparison focuses on this compound alongside other significant degradation products identified during forced degradation studies, such as α-(4-chlorophenyl) benzyl (B1604629) alcohol, 4-chlorobenzophenone, and Cetirizine N-oxide. Additionally, the formation of ester impurities with polyol excipients in liquid formulations is discussed.

Comparative Analysis of Degradation Products

Forced degradation studies are essential to identify potential degradation products and pathways. These studies expose the drug substance to stress conditions like acid and base hydrolysis, oxidation, photolysis, and heat.

Key Degradation Products Identified:

  • This compound: Often used as a reference standard in analytical methods and can be a process-related impurity or a potential degradation product in the presence of methanol.[1][2]

  • α-(4-chlorophenyl) benzyl alcohol: Formed under neutral and acidic hydrolytic conditions.[3]

  • 4-chlorobenzophenone: Characterized as a product of oxidative degradation.[3]

  • Cetirizine N-oxide: Identified as an oxidation product, particularly in formulations containing polyethylene (B3416737) glycol (PEG).[4]

  • Polyol Esters (e.g., Sorbitol or Glycerol esters): Formed in liquid oral formulations containing polyol excipients.

The stability of Cetirizine varies significantly under different conditions. It is relatively stable in alkaline media but undergoes extensive degradation under oxidative, neutral, and acidic hydrolytic conditions.[3] Photolytic degradation is also observed, though typically to a lesser extent than hydrolytic and oxidative degradation.[3]

Data Presentation

The following table summarizes the quantitative data from various forced degradation studies on Cetirizine, highlighting the conditions leading to the formation of different degradation products.

Stress ConditionReagents and ConditionsDegradation Products IdentifiedExtent of DegradationReference
Acid Hydrolysis 2 M HCl, 70-90°Cα-(4-chlorophenyl) benzyl alcohol, and others (up to 5 peaks observed)Up to 19%[3][5]
Base Hydrolysis 0.1 M NaOH, 105°CMultiple degradation peaks (up to 12)Up to 15%[5]
Oxidative 0.5% or 33% H₂O₂4-chlorobenzophenone, Cetirizine N-oxide, and others (up to 5 peaks)Up to 99%[3][5]
Photolytic UV light, sunlightMultiple degradation peaks (up to 5)9-10% (UV/sunlight), 30-50% in other studies[3][5]
Thermal Dry heat, 105°CMultiple degradation peaks (up to 6)3%[5]
Neutral Hydrolysis Waterα-(4-chlorophenyl) benzyl alcohol~99%[3]

Experimental Protocols

Detailed methodologies are crucial for replicating and verifying these findings. Below are representative experimental protocols for the analysis of Cetirizine and its degradation products.

Stability-Indicating HPLC Method

This method is designed to separate Cetirizine from its degradation products.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 column (e.g., Thermo Hypersil C18, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A homogenous mixture of buffer and acetonitrile (B52724) (e.g., 80:20, v/v). The buffer can be prepared by mixing 900 ml of water with 200 ml of 0.01M H₂SO₄. Another mobile phase option is a mixture of 0.2 M K₂HPO₄ (pH 7.00) and acetonitrile (65:35, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Injection Volume: 20 µL.[3]

  • Sample Preparation:

    • Prepare a stock solution of Cetirizine hydrochloride in the mobile phase (e.g., 1000 µg/mL).[6]

    • For forced degradation studies, subject the stock solution to the desired stress conditions (e.g., add acid, base, or H₂O₂ and heat).[6]

    • Neutralize the samples if necessary, and dilute with the mobile phase to a suitable concentration for injection (e.g., 100 µg/mL).[6]

LC-MS/MS Method for Identification and Quantification

This method is used for the structural elucidation and sensitive quantification of Cetirizine and its impurities.

  • Instrumentation: Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.[7]

  • Column: C18 column.[7]

  • Mobile Phase: A combination of ammonium (B1175870) acetate, water, and methanol.[7]

  • Ionization Mode: Positive ion electrospray.[7]

  • Monitoring: Multiple Reaction Monitoring (MRM). For Cetirizine, the transitions are m/z 389.26 → 165.16 and 201.09.[7]

  • Sample Preparation: For plasma samples, protein precipitation with acetonitrile is a common method.[7] For drug substance or product analysis, dissolution in a suitable solvent followed by dilution is performed.

Mandatory Visualization

Cetirizine Degradation Pathways

The following diagram illustrates the known degradation pathways of Cetirizine under different stress conditions.

Cetirizine_Degradation cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_esterification Esterification Cetirizine Cetirizine Acid_Neutral Acidic / Neutral Conditions Cetirizine->Acid_Neutral H₂O / H⁺ Oxidative Oxidative Conditions (H₂O₂) Cetirizine->Oxidative Methanol Methanol Cetirizine->Methanol Esterification DP1 α-(4-chlorophenyl) benzyl alcohol Acid_Neutral->DP1 DP2 4-chlorobenzophenone Oxidative->DP2 DP3 Cetirizine N-oxide Oxidative->DP3 DP4 This compound Methanol->DP4

Caption: Cetirizine degradation pathways under various stress conditions.

Experimental Workflow for Degradation Product Analysis

The logical flow from sample preparation to data analysis in a typical forced degradation study is depicted below.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Interpretation API Cetirizine API / Formulation Stress Forced Degradation (Acid, Base, H₂O₂, Light, Heat) API->Stress Neutralize Neutralization / Dilution Stress->Neutralize HPLC HPLC-UV Analysis (Separation & Quantification) Neutralize->HPLC LCMS LC-MS/MS Analysis (Identification & Structure Elucidation) Neutralize->LCMS Purity Purity Profile & Mass Balance HPLC->Purity Pathway Degradation Pathway Elucidation LCMS->Pathway Purity->Pathway

Caption: Workflow for forced degradation studies of Cetirizine.

Biological Activity of Degradation Products

Currently, there is limited publicly available information on the specific biological activities or signaling pathways associated with Cetirizine degradation products. As these are considered impurities, the primary focus of research has been on their detection, characterization, and control to ensure the safety and quality of the drug product. The antihistaminic activity of Cetirizine is attributed to its ability to selectively inhibit peripheral H1 receptors.[8] It is generally understood that significant structural modification, as seen in many degradation products, is likely to reduce or eliminate this activity. For instance, the oxidative O-dealkylation of Cetirizine leads to a metabolite with insignificant antihistaminic activity.[9] Further toxicological studies would be required to fully assess the biological impact of each degradation product.

References

A Guide to Inter-Laboratory Comparison of Cetirizine Methyl Ester Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison study for the quantitative analysis of Cetirizine (B192768) methyl ester, a known impurity and synthetic analogue of the antihistamine, Cetirizine.[1][2] Given the importance of controlling impurities in pharmaceutical products to ensure safety and efficacy, establishing robust and reproducible analytical methods is critical.[3][4][5] This document outlines hypothetical performance data from such a study, detailed experimental protocols for laboratories, and visualizations of the comparison workflow and data evaluation process.

Data Presentation: A Comparative Overview

An inter-laboratory study provides an objective assessment of a laboratory's performance and the reliability of its analytical methods.[6][7] The following tables summarize hypothetical quantitative data from a proficiency test involving ten independent laboratories tasked with analyzing a blind sample of Cetirizine drug substance spiked with Cetirizine methyl ester.

Table 1: Reported Concentration of this compound in a Blind Sample

Laboratory IDReported Concentration (µg/mL)Deviation from Assigned Value (%)z-Score*Performance
Lab-010.512+2.4%0.48Satisfactory
Lab-020.485-3.0%-0.60Satisfactory
Lab-030.535+7.0%1.40Questionable
Lab-040.498-0.4%-0.08Satisfactory
Lab-050.470-6.0%-1.20Satisfactory
Lab-060.505+1.0%0.20Satisfactory
Lab-070.550+10.0%2.00Questionable
Lab-080.451-9.8%-1.96Satisfactory
Lab-090.580+16.0%3.20Unsatisfactory
Lab-100.491-1.8%-0.36Satisfactory
Assigned Value 0.500 µg/mL
Standard Deviation 0.025

*z-Scores are calculated based on the assigned value and a target standard deviation for proficiency assessment. A z-score between -2 and 2 is generally considered satisfactory.[7]

Table 2: Comparison of Method Validation Parameters Across Laboratories

Laboratory IDAnalytical MethodLinearity (R²)Precision (%RSD, n=6)Accuracy (% Recovery)LOQ (µg/mL)
Lab-01RP-HPLC-UV0.99951.199.30.1
Lab-02RP-HPLC-UV0.99911.598.70.15
Lab-03UPLC-UV0.99980.8101.50.05
Lab-04RP-HPLC-UV0.99941.3100.20.1
Lab-05RP-HPLC-UV0.99851.997.50.2
Lab-06UPLC-UV0.99960.999.80.05
Lab-07RP-HPLC-UV0.99901.6102.10.15
Lab-08RP-HPLC-UV0.99891.898.10.2
Lab-09RP-HPLC-UV0.99722.5104.50.25
Lab-10UPLC-UV0.99970.7100.50.05

LOQ: Limit of Quantitation

Experimental Protocols

The following is a representative protocol for the determination of this compound in a drug substance. Participating laboratories should adhere to this protocol to ensure comparability of results.

Objective

To accurately quantify the concentration of this compound in a provided sample of Cetirizine hydrochloride drug substance.

Materials and Reagents
  • This compound Reference Standard (Purity ≥98%)

  • Cetirizine Hydrochloride (for matrix simulation)

  • Acetonitrile (B52724) (HPLC Grade)

  • Methanol (HPLC Grade)

  • Sodium Dihydrogen Phosphate (B84403) (AR Grade)

  • Orthophosphoric Acid (AR Grade)

  • Deionized Water (18.2 MΩ·cm)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Analytical balance (readable to 0.01 mg).

  • pH meter.

  • Volumetric flasks and pipettes (Class A).

  • Syringe filters (0.45 µm, PTFE or nylon).

Chromatographic Conditions (Suggested)
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A mixture of 0.05 M sodium dihydrogen phosphate buffer (pH adjusted to 3.8 with phosphoric acid) and acetonitrile (67:33 v/v).[8]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.[9]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Run Time: Approximately 15 minutes.

Preparation of Solutions
  • Standard Stock Solution (approx. 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 5.0 µg/mL.

  • Sample Preparation: Accurately weigh approximately 50 mg of the provided test sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability

Before analysis, perform five replicate injections of a mid-range standard solution (e.g., 1.0 µg/mL). The system is deemed suitable if:

  • The relative standard deviation (%RSD) of the peak area is ≤ 2.0%.

  • The tailing factor for the this compound peak is ≤ 2.0.

  • The theoretical plates are ≥ 2000.

Data Analysis and Reporting
  • Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.

  • Perform a linear regression analysis and obtain the equation of the line and the correlation coefficient (R²).

  • Calculate the concentration of this compound in the test sample using the calibration curve.

  • Report the final concentration in µg/mL, along with the calibration curve data and system suitability results.

Mandatory Visualization

The following diagrams illustrate the workflow of the inter-laboratory study and the logical process for performance evaluation.

G cluster_0 Coordinating Body cluster_1 Participating Laboratories (n=10) cluster_2 Evaluation & Reporting A Sample Preparation (Homogeneous & Stable Samples) B Protocol Design & Distribution A->B C Sample Dispatch to Labs B->C D Sample Receipt & Inspection C->D E Analysis as per Protocol D->E F Data Submission E->F G Statistical Analysis of Results F->G H Performance Evaluation (z-Score) G->H I Final Report Generation H->I J Report Distribution to Participants I->J

Caption: Workflow for an inter-laboratory comparison study.

G Start Receive Laboratory's Reported Value (x) Calc Calculate z-Score: z = (x - X) / σ Start->Calc Input Assigned Value (X) Target StDev (σ) Input->Calc Decision Evaluate |z| Calc->Decision Sat Performance is Satisfactory Decision->Sat |z| ≤ 2.0 Quest Performance is Questionable Decision->Quest 2.0 < |z| < 3.0 Unsat Performance is Unsatisfactory Decision->Unsat |z| ≥ 3.0 End Issue Report Sat->End Quest->End Unsat->End

Caption: Logical flow for laboratory performance evaluation using z-scores.

References

A Comparative Guide to Analytical Methods for the Quantification of Cetirizine and its Related Compounds: Assessing Linearity and Range for Cetirizine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods suitable for the quantification of cetirizine (B192768) and its related compounds, with a specific focus on establishing a basis for assessing the linearity and range for "Cetirizine methyl ester." While specific validated methods for this compound are not extensively published, the data presented for the parent compound, cetirizine, offers a robust starting point for method development and validation. This compound is a known impurity and a key intermediate in the synthesis of cetirizine[1][2][3][4]. Therefore, the analytical methodologies for cetirizine are highly relevant.

The primary techniques for the quantification of cetirizine and its impurities are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods offer the sensitivity, specificity, and wide dynamic range necessary for pharmaceutical analysis.

Quantitative Data Summary

The following table summarizes the linearity and range of various analytical methods reported for the quantification of cetirizine and its related impurities. This data provides a reasonable expectation for the performance of a method developed for this compound.

Analytical TechniqueAnalyte(s)Linearity RangeCorrelation Coefficient (r²)MatrixReference
HPLC-UVCetirizine200 - 800 µg/mLNot SpecifiedOral Solution & Tablets[5]
HPLC-UVCetirizine Related Impurities1 - 4 µg/mLNot SpecifiedOral Solution & Tablets[5]
HPLC-UVCetirizine Hydrochloride10 - 200 µg/mL1Mobile Phase[6]
RP-HPLC-UVCetirizine Hydrochloride50 - 150 µg/mL> 0.999Pharmaceutical Formulation[7]
HPLC-UVCetirizine Hydrochloride5 - 30 ng/mLNot SpecifiedNot Specified[6]
LC-MS/MSCetirizine Dihydrochloride0.5 - 500 ng/mLNot SpecifiedHuman Plasma[8]
LC-MSCetirizine Hydrochloride10 - 500 ng/mLNot SpecifiedRabbit Plasma[9]
LC-MS/MSLevocetirizine0.5 - 300 ng/mL> 0.995Not Specified[10]

Experimental Protocols

Below are detailed methodologies for key experiments that can be adapted for the quantification of this compound.

1. RP-HPLC-UV Method for Cetirizine and Related Impurities [5][11]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Hypersil BDS C18, 5 µm, 4.6 x 250 mm.

  • Mobile Phase: A mixture of 0.05 M potassium dihydrogen phosphate, acetonitrile, methanol (B129727), and tetrahydrofuran (B95107) (60:25:10:5, v/v/v/v) with the pH adjusted to 5.5.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Sample Preparation:

    • Standard Solutions: Accurately weigh and dissolve the reference standards in the mobile phase to prepare stock solutions. Further dilute to obtain working standard solutions at desired concentrations.

    • Sample Solutions (Tablets): Weigh and finely powder a set number of tablets. Accurately weigh a portion of the powder equivalent to a specific amount of cetirizine hydrochloride, dissolve in the mobile phase, sonicate, and dilute to the final concentration. Filter the solution before injection.

    • Sample Solutions (Oral Solution): Dilute an accurate volume of the oral solution with the mobile phase to achieve the desired concentration.

  • Validation Parameters: The method was validated for specificity, stability, accuracy, precision, and robustness.

2. LC-MS/MS Method for Cetirizine in Human Plasma [8][12]

  • Instrumentation: A liquid chromatography system coupled to a triple-quadrupole mass spectrometer.

  • Column: A reverse phase C18 column.

  • Mobile Phase: A mixture of methanol and 10 mM aqueous ammonium (B1175870) acetate (B1210297) solution (60:40, v/v).

  • Flow Rate: Not specified.

  • Ionization: Positive ion electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) mode.

    • Cetirizine Transition: m/z 389.26 → 165.16, 201.09[12].

    • Internal Standard (Cetirizine-d4) Transition: m/z 393.09 → 165.15, 201.10[12].

  • Sample Preparation (Plasma):

    • Protein Precipitation: Isolate the compound from human plasma by protein precipitation using acetonitrile.

    • Liquid-Liquid Extraction: An alternative method involves liquid-liquid extraction following protein precipitation.

  • Calibration: Construct calibration curves by plotting the peak area ratios of the analyte to the internal standard versus the concentration.

Method Adaptability for this compound

The described HPLC-UV and LC-MS/MS methods for cetirizine can be readily adapted for this compound. Key considerations for method modification include:

  • Chromatographic Separation: Due to the esterification of the carboxylic acid group, this compound is more hydrophobic than cetirizine. This will likely result in a longer retention time on a reverse-phase column. The mobile phase composition may need to be adjusted (e.g., by increasing the organic solvent percentage) to achieve a suitable retention time and separation from other impurities.

  • UV Detection: The chromophore of this compound is identical to that of cetirizine. Therefore, the UV detection wavelength of around 230 nm should be appropriate.

  • Mass Spectrometry Detection: For LC-MS/MS, a new set of MRM transitions will need to be determined for this compound. The precursor ion will correspond to the protonated molecule [M+H]⁺ of this compound. Product ions can be identified by performing a product ion scan on the precursor ion.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for the quantification of a pharmaceutical compound and the logical relationship for method development.

Experimental Workflow for Quantification cluster_prep Sample and Standard Preparation cluster_analysis Instrumental Analysis cluster_processing Data Processing and Reporting Standard Reference Standard Weighing Stock_Solution Stock Solution Preparation Standard->Stock_Solution Working_Standards Working Standard Dilutions Stock_Solution->Working_Standards HPLC HPLC/LC-MS System Working_Standards->HPLC Sample Sample Weighing/Measurement Sample_Extraction Sample Extraction/Dilution Sample->Sample_Extraction Filtration Filtration Sample_Extraction->Filtration Filtration->HPLC Data_Acquisition Data Acquisition HPLC->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration_Curve Calibration Curve Generation Integration->Calibration_Curve Quantification Concentration Calculation Calibration_Curve->Quantification Report Final Report Quantification->Report

Caption: General workflow for quantitative analysis.

Method Development Logic Define_Analyte Define Analyte (this compound) Review_Literature Review Existing Methods (for Cetirizine) Define_Analyte->Review_Literature Select_Technique Select Technique (HPLC or LC-MS/MS) Review_Literature->Select_Technique Optimize_Separation Optimize Chromatographic Conditions Select_Technique->Optimize_Separation Develop_Detection Develop Detection Method (UV Wavelength or MRM) Optimize_Separation->Develop_Detection Validate_Method Validate Method (Linearity, Range, etc.) Develop_Detection->Validate_Method Apply_Method Apply to Samples Validate_Method->Apply_Method

Caption: Logical flow for analytical method development.

References

A Comparative Guide to the Precision and Accuracy of Analytical Methods for Cetirizine and its Ester Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous and accurate analysis of active pharmaceutical ingredients (APIs) and their related compounds is paramount. This guide provides a comparative overview of the precision and accuracy of common analytical methods applicable to the quantification of Cetirizine and its derivatives, such as Cetirizine methyl ester. While specific validated methods for this compound are not extensively documented in publicly available literature, the analytical techniques for Cetirizine are well-established and directly adaptable for its ester counterpart due to their structural similarity.

This comparison focuses on High-Performance Liquid Chromatography (HPLC) and Spectrophotometry, two of the most prevalent techniques for the analysis of antihistamines in pharmaceutical formulations.[1] The data presented is collated from various validation studies on Cetirizine, offering a robust benchmark for what can be expected in the analysis of its methyl ester.

Quantitative Data Summary

The precision and accuracy of an analytical method are critical indicators of its performance. Precision, typically expressed as the Relative Standard Deviation (%RSD), measures the closeness of repeated measurements. Accuracy, often determined through recovery studies and expressed as a percentage (%Recovery), indicates how close the measured value is to the true value.

The following table summarizes the precision and accuracy data from several studies on Cetirizine using HPLC and Spectrophotometric methods.

MethodAnalytePrecision (%RSD)Accuracy (%Recovery)
HPLC Cetirizine HCl< 4% (Intra-day and Inter-day)[2]98.59%[2]
Cetirizine HCl0.7% - 2.7% (Intra-day)[1]99.5% - 104.8%[1]
Cetirizine HClNot Specified99.3%[3]
Spectrophotometry Cetirizine Dihydrochloride (B599025)Not SpecifiedNot Specified
Cetirizine HClNot SpecifiedNot Specified
Cetirizine HCl & Phenylephrine HClNot SpecifiedNot Specified
Titrimetry Cetirizine HCl< 2% (Within-day)[4]Not Specified

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative experimental protocols for the HPLC and Spectrophotometric analysis of Cetirizine, which can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC) Method

  • Instrumentation : A standard HPLC system equipped with a G1311A quaternary pump, G1315B DAD detector, and an autosampler is suitable.[2]

  • Column : A CLC-ODS reverse-phase column (4.6 x 250 mm, 5 µm) is commonly used.[2]

  • Mobile Phase : A mixture of methanol (B129727) and water in a 70:30 ratio, with the pH adjusted to 4 with o-phosphoric acid, is an effective mobile phase.[2]

  • Detection : The eluent is monitored at a wavelength of 231 nm.[2]

  • Internal Standard : Salicylic acid can be used as an internal standard to improve quantitative accuracy.[2]

  • Sample Preparation : For tablet analysis, a powder equivalent to a specific amount of the active ingredient is dissolved in the mobile phase, sonicated, and filtered before injection.

Spectrophotometric Method

  • Instrumentation : A UV-Visible spectrophotometer is required for this method.

  • Principle : This method is based on the formation of a colored ion-pair complex between Cetirizine dihydrochloride and an indicator dye like methyl orange in an acidic medium (pH 4.0).[5]

  • Procedure :

    • A standard solution of Cetirizine dihydrochloride is prepared.

    • Aliquots of the standard solution are reacted with a methyl orange solution in a phthalate (B1215562) buffer (pH 4.0).[5]

    • The resulting yellow-colored complex is extracted with chloroform (B151607).[5]

    • The absorbance of the chloroform layer is measured at the wavelength of maximum absorbance (λmax), which is 424.5 nm.[5]

  • Calibration : A calibration curve is constructed by plotting absorbance versus concentration, which should obey Beer's law within a defined concentration range.[5]

Analytical Workflow Visualization

The following diagram illustrates a typical workflow for the development and validation of an analytical method for a pharmaceutical compound like this compound.

Analytical Method Workflow A Method Development B Selection of Technique (e.g., HPLC, Spectrophotometry) A->B C Optimization of Parameters (Mobile Phase, Wavelength, etc.) B->C D Method Validation (ICH Guidelines) C->D E Specificity D->E F Linearity & Range D->F G Precision (Repeatability, Intermediate) D->G H Accuracy (%Recovery) D->H I LOD & LOQ D->I J Robustness D->J K Routine Analysis D->K L Sample Analysis K->L M Data Reporting L->M

Caption: Workflow for Analytical Method Development and Validation.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the molecular docking and binding characteristics of cetirizine (B192768) methyl ester and its parent compound, cetirizine, along with its enantiomers, at the human histamine (B1213489) H1 (H1) receptor. The data presented is intended to offer insights into the structure-activity relationships of these compounds and their potential as antihistaminic agents.

Comparative Binding Affinity

Experimental data reveals significant differences in the binding affinities and dissociation kinetics of cetirizine, its enantiomers (levocetirizine and (S)-cetirizine), and its methyl ester analog at the human H1 histamine receptor. The following table summarizes these findings, with a lower inhibition constant (Ki) indicating a higher binding affinity.

CompoundKi (nM)Dissociation Half-life (t½, min)
Levocetirizine ((R)-enantiomer)3142
Cetirizine (racemic) 6 -
Cetirizine Methyl Ester Analog -7
(S)-cetirizine (distomer)1006

Data sourced from Gillard et al. (2002). The study refers to "methyl ester analogs"; it is presumed this includes the methyl ester of racemic cetirizine. A specific Ki value for the methyl ester was not provided in the abstract, but its rapid dissociation half-life is noted.

From this data, it is evident that the conversion of the carboxylic acid moiety in cetirizine to a methyl ester drastically reduces the compound's residence time at the H1 receptor. Levocetirizine, the active enantiomer of cetirizine, exhibits the highest affinity and a remarkably long dissociation half-life, suggesting a pseudo-irreversible binding in functional studies[1]. In contrast, the this compound analog dissociates from the receptor much more rapidly, with a half-life similar to that of the inactive (S)-enantiomer[1]. This suggests that the carboxylic acid group is crucial for the strong and sustained interaction with the H1 receptor.

Experimental Protocols

The following outlines a typical methodology for comparative molecular docking studies targeting the human histamine H1 receptor.

1. Protein Preparation:

  • The three-dimensional crystal structure of the human histamine H1 receptor is obtained from the Protein Data Bank (PDB ID: 3RZE).

  • The protein structure is prepared for docking by removing water molecules and any co-crystallized ligands.

  • Hydrogen atoms are added to the protein structure, and charges are assigned using a molecular mechanics force field (e.g., CHARMM).

  • The protein is energy-minimized to relieve any steric clashes.

2. Ligand Preparation:

  • The 3D structures of cetirizine, this compound, and other related compounds are generated using a chemical drawing tool (e.g., ChemDraw) and converted to a 3D format.

  • The ligands are assigned appropriate charges and atom types.

  • The ligands are energy-minimized to obtain their lowest energy conformation.

3. Molecular Docking:

  • A docking grid is defined around the active site of the H1 receptor. The active site is typically identified based on the binding pocket of the co-crystallized ligand in the PDB structure.

  • Molecular docking is performed using software such as AutoDock, Glide, or GOLD. These programs use algorithms to explore various conformations and orientations of the ligand within the receptor's active site.

  • The docking process generates a set of possible binding poses for each ligand, ranked by a scoring function that estimates the binding affinity (e.g., in kcal/mol).

4. Analysis of Docking Results:

  • The predicted binding poses and docking scores are analyzed to identify the most favorable binding mode for each ligand.

  • The interactions between the ligand and the amino acid residues in the active site (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions) are visualized and analyzed. Key residues in the H1 receptor binding pocket, such as Lys191 and Thr194, are of particular interest due to their role in ligand binding[1].

  • The docking scores and interaction patterns of the different compounds are compared to understand the molecular basis for their different binding affinities.

Visualizations

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins. Upon activation by an agonist like histamine, the receptor catalyzes the exchange of GDP for GTP on the Gαq subunit, leading to its activation. This initiates a downstream signaling cascade involving phospholipase C (PLC), inositol (B14025) triphosphate (IP3), and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium levels and the activation of protein kinase C (PKC).

Gq_Signaling_Pathway cluster_membrane Plasma Membrane H1R Histamine H1 Receptor Gq Gq Protein (α, β, γ) H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Histamine Histamine (Agonist) Histamine->H1R Binds Ca_ER Ca²⁺ (Endoplasmic Reticulum) IP3->Ca_ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto ↑ Intracellular Ca²⁺ Ca_ER->Ca_cyto Ca_cyto->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) PKC->Cellular_Response Phosphorylates target proteins

Caption: Histamine H1 Receptor Gq Signaling Pathway.

Molecular Docking Workflow

The process of molecular docking involves a series of computational steps to predict the binding orientation and affinity of a ligand to a target protein. This workflow is fundamental in computational drug design and virtual screening.

Docking_Workflow cluster_protein Target Preparation cluster_ligand Ligand Preparation cluster_docking Docking Simulation cluster_analysis Results Analysis PDB 1. Obtain Receptor Structure (e.g., PDB: 3RZE) PrepProtein 2. Prepare Protein (Remove water, add hydrogens) PDB->PrepProtein Grid 3. Define Binding Site (Grid) PrepProtein->Grid LigandStruct 1. Generate Ligand 3D Structure (e.g., this compound) PrepLigand 2. Energy Minimization LigandStruct->PrepLigand Dock 4. Run Docking Algorithm PrepLigand->Dock Grid->Dock Score 5. Analyze Binding Poses & Docking Scores Dock->Score Compare 6. Compare Compounds & Identify Key Interactions Score->Compare

Caption: A Generalized Molecular Docking Workflow.

References

Specificity of Analytical Methods for Cetirizine Methyl Ester in the Presence of Cetirizine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and accurate quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount. This guide provides a comparative analysis of analytical methods with a focus on the specific quantification of Cetirizine (B192768) methyl ester, a potential impurity and key intermediate in the synthesis of enantiomerically pure Cetirizine, in the presence of the parent drug, Cetirizine. The specificity of an analytical method ensures that the signal measured is unequivocally from the analyte of interest, without interference from other components in the sample matrix, such as the API itself or other related impurities.

High-Performance Liquid Chromatography (HPLC) stands out as the most prevalent and effective technique for this analytical challenge. The significant difference in polarity between the carboxylic acid group of Cetirizine and the methyl ester group of its derivative allows for excellent chromatographic separation on various stationary phases.

Comparison of Chromatographic Methods

The following table summarizes different HPLC methods capable of separating Cetirizine from Cetirizine methyl ester. While some methods are designed for the chiral separation of Cetirizine enantiomers after derivatization to the methyl ester, their chromatographic conditions are inherently suitable for the separation of the ester from the parent acid.

Method Column Mobile Phase Detection Key Performance Characteristics Reference
Chiral HPLC Chiralpak AD (4.6 x 250 mm)Methanol:Acetonitrile (B52724):Diethylamine (B46881) (95:5:0.1)UV at 230 nmProvides excellent separation of the methyl ester enantiomers, and by extension, from the more polar Cetirizine. Retention times for the methyl ester enantiomers are approximately 5.4 min and 6.4 min.[1]
Reversed-Phase HPLC Primesep 200 (3.2x100 mm, 5 µm, 100A)Gradient: Acetonitrile (5-50%) and Phosphoric Acid (0.05-0.3%)UV at 270 nmThis mixed-mode column with embedded acidic ionizable groups is effective for retaining and separating ionizable compounds like Cetirizine.[2]
Reversed-Phase HPLC for Impurities C18 columnMobile Phase A: 0.05M Sodium Dihydrogen Phosphate (B84403) (pH 3.8); Mobile Phase B: Acetonitrile. Gradient elution.UV at 232 nmCapable of separating Cetirizine from a range of related substances, including potential ester impurities.[3]
Stability-Indicating HPLC Thermo Hypersil C18 (250 x 4.6)mm, 5µBuffer (900 ml water + 200 ml 0.01M H2SO4):Acetonitrile (80:20, v/v)UV at 230 nmDeveloped to separate Cetirizine from its degradation products, which would include esters formed under specific stress conditions.

Experimental Protocols

Chiral HPLC for this compound

This method is primarily used to determine the enantiomeric purity of Cetirizine by first converting it to its methyl ester.

1. Derivatization to this compound:

  • Dissolve approximately 25 mg of the Cetirizine sample in 30.0 mL of methanol.

  • Add approximately 40 µL of thionyl chloride.

  • Heat the mixture at 50-55°C for 1 hour, swirling occasionally.

  • Allow the flask to cool to room temperature before HPLC analysis.[1]

2. HPLC Analysis:

  • Column: Chiralpak AD (4.6 x 250 mm)

  • Mobile Phase: A mixture of methanol, acetonitrile, and diethylamine in a ratio of 95:5:0.1.

  • Flow Rate: 1 mL/min

  • Detection: UV at 230 nm

  • Injection Volume: Not specified in the provided context.

  • Retention Times: The first enantiomer of the methyl ester elutes at approximately 5.4 minutes, and the second at 6.4 minutes.[1] Cetirizine, being significantly more polar, would have a much shorter retention time under these normal phase conditions.

General Reversed-Phase HPLC for Impurity Profiling

This method is suitable for the routine quality control of Cetirizine, including the detection of related substances like the methyl ester.

1. Sample Preparation:

  • Prepare a stock solution of the Cetirizine hydrochloride sample in the diluent. The diluent is a 1:1 (v/v) mixture of acetonitrile and a buffer solution (0.05 M sodium dihydrogen phosphate adjusted to pH 3.8 with phosphoric acid).

  • Further dilute the stock solution to the desired concentration for analysis.

2. HPLC Analysis:

  • Column: A C18 column is typically used.

  • Mobile Phase:

    • Mobile Phase A: 0.05 M Sodium Dihydrogen Phosphate aqueous solution, with the pH adjusted to 3.8.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient program is employed to ensure the separation of impurities with a wide range of polarities. The specific gradient profile would need to be optimized.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for instance, 40°C.

  • Detection: UV at 232 nm.[3]

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical processes described.

cluster_derivatization Derivatization Step cluster_hplc Chiral HPLC Analysis cetirizine Cetirizine Sample heating Heat (50-55°C, 1h) cetirizine->heating methanol Methanol methanol->heating thionyl_chloride Thionyl Chloride thionyl_chloride->heating methyl_ester This compound Solution heating->methyl_ester hplc_system HPLC System (Chiralpak AD Column) methyl_ester->hplc_system detector UV Detector (230 nm) hplc_system->detector data Chromatogram for Enantiomeric Purity detector->data

Caption: Workflow for the analysis of Cetirizine enantiomeric purity via methyl ester derivatization.

cluster_sample_prep Sample Preparation cluster_rp_hplc Reversed-Phase HPLC Analysis cetirizine_sample Cetirizine HCl Sample dissolve Dissolve & Dilute cetirizine_sample->dissolve diluent Diluent (Buffer/ACN) diluent->dissolve analysis_sample Sample for Analysis dissolve->analysis_sample rp_hplc_system RP-HPLC System (C18 Column, Gradient Elution) analysis_sample->rp_hplc_system uv_detector UV Detector (232 nm) rp_hplc_system->uv_detector chromatogram Chromatogram for Impurity Profile (Separation of Cetirizine & Methyl Ester) uv_detector->chromatogram

Caption: General workflow for impurity profiling of Cetirizine using Reversed-Phase HPLC.

Conclusion

The separation and quantification of this compound in the presence of Cetirizine is readily achievable using standard HPLC techniques. The choice between a chiral method and a reversed-phase method depends on the analytical objective. If the goal is to determine the enantiomeric purity of the API, derivatization to the methyl ester followed by chiral HPLC is the preferred approach.[1] For routine quality control and impurity profiling, a well-validated reversed-phase HPLC method is sufficient to ensure the separation of the less polar methyl ester from the highly polar parent drug, Cetirizine. The development of a stability-indicating assay is also crucial for identifying and quantifying degradation products, which may include the methyl ester, under various stress conditions. The key to ensuring specificity is the significant difference in polarity between the two compounds, which can be exploited through appropriate selection of the stationary and mobile phases.

References

Navigating the Analytical Limits: A Comparative Guide to the Limit of Detection and Quantification of Cetirizine and Other Second-Generation Antihistamines

Author: BenchChem Technical Support Team. Date: December 2025

This report summarizes quantitative data from various analytical methodologies, offering a clear comparison of their performance. Detailed experimental protocols for key analytical techniques are also provided to support an in-depth understanding of the presented data.

Comparative Analysis of LOD and LOQ

The limit of detection (LOD) represents the lowest concentration of an analyte that can be reliably detected by an analytical method, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. These values are method-dependent and can vary significantly based on the instrumentation, sample matrix, and experimental conditions.

The following table summarizes the LOD and LOQ values for cetirizine (B192768) and a range of other second-generation antihistamines, as determined by various analytical techniques.

AnalyteAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)
Cetirizine HPLC-UV0.10 µg/mL[1]0.34 µg/mL[1]
RP-HPLC0.4 ng5 - 30 ng
Levocetirizine Chiral RP-HPLC-PDA0.002 µg/mL0.0062 µg/mL
Dextrocetirizine Chiral RP-HPLC-PDA0.010 µg/mL0.032 µg/mL
Fexofenadine HPLC0.02 µg/mL[2]0.05 µg/mL[2]
RP-HPLC3.03 µg/mL9.92 µg/mL[3]
RP-HPLC0.603 µg/mL1.829 µg/mL[4]
Loratadine HPLC0.16 µg/mL0.47 µg/mL[5]
HPLC1.0596 µg/mL3.211 µg/mL[6]
RP-HPLC0.06 mg/mL0.18 mg/mL[7]
Desloratadine LC-MS/MS0.5 ng/mL1.0 ng/mL[8]
LC-ESI-MS/MS50 fg/10 μL injection5 pg/mL[9]
Rupatadine RP-HPLC0.026 µg/mL[5][10]0.056 µg/mL[5][10]
RP-HPLC0.05 µg/mL0.2 µg/mL[11]
Ebastine HPLC50 ng/mL[4][12]100 ng/mL[4][12]
RP-HPLC0.451 µg/mL1.353 µg/mL[13]
Bilastine HPLC0.19 µg/mL0.57 µg/mL[3]
RP-HPLC0.08931 µg/mL0.27063 µg/mL
LC-MS/MS0.236 µg/mL0.716 µg/mL[8]

Experimental Protocols

The determination of LOD and LOQ values is intrinsically linked to the specifics of the analytical method employed. Below are detailed experimental protocols for some of the key techniques cited in this guide.

High-Performance Liquid Chromatography (HPLC) for Cetirizine and Impurities

This method is suitable for the determination of cetirizine and its related impurities in pharmaceutical dosage forms.

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.

    • Mobile Phase: A mixture of a phosphate (B84403) buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used. The exact ratio and pH of the buffer are optimized to achieve good separation. For example, a mobile phase consisting of 0.05 M potassium dihydrogen phosphate, acetonitrile, methanol, and tetrahydrofuran (B95107) (60:25:10:5, v/v/v/v) with a pH of about 5.5 can be used.[14]

    • Flow Rate: A flow rate of 1.0 mL/min is generally maintained.

    • Detection: UV detection is performed at a wavelength of 230 nm.

  • Sample Preparation:

    • Standard Solution: A stock solution of the cetirizine reference standard is prepared in the mobile phase. Serial dilutions are then made to prepare working standard solutions of known concentrations.

    • Sample Solution: For tablets, a number of tablets are weighed and finely powdered. A quantity of powder equivalent to a specific amount of the active pharmaceutical ingredient (API) is accurately weighed and dissolved in a suitable solvent, often the mobile phase. The solution may be sonicated to ensure complete dissolution and then filtered before injection into the HPLC system.

  • LOD and LOQ Determination: The LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N) of the chromatographic peak. A S/N ratio of 3:1 is generally accepted for LOD, and a ratio of 10:1 for LOQ. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Desloratadine

This highly sensitive and selective method is often used for the analysis of drugs and their metabolites in biological matrices.

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A suitable C18 column is used for separation.

    • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is common.

    • Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+) is generally used for antihistamines.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. Specific precursor-to-product ion transitions for the analyte and an internal standard are monitored.

  • Sample Preparation:

    • Plasma Samples: Protein precipitation or solid-phase extraction (SPE) is commonly used to extract the analyte from the plasma matrix and remove interferences.

  • LOD and LOQ Determination: The LOQ is determined as the lowest concentration on the calibration curve that can be measured with acceptable precision (e.g., relative standard deviation < 20%) and accuracy (e.g., within 80-120% of the nominal concentration). The LOD is typically determined as the concentration that produces a signal-to-noise ratio of at least 3.

Visualizing Key Processes

To further aid in the understanding of the analytical and biological processes related to cetirizine, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing & Evaluation stock Prepare Stock Solutions (Analyte & Internal Standard) working Prepare Working Standard Solutions (Serial Dilutions) stock->working hplc HPLC / LC-MS/MS Analysis working->hplc sample Prepare Sample Solutions (e.g., from tablets, plasma) sample->hplc data Data Acquisition hplc->data calibration Construct Calibration Curve (Peak Area vs. Concentration) data->calibration regression Perform Linear Regression calibration->regression lod_loq Calculate LOD & LOQ (S/N Ratio or Calibration Curve Statistics) regression->lod_loq

Caption: Experimental workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ).

signaling_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Cascade H1R Histamine H1 Receptor (Inactive State) Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Allergic Inflammation) Ca->Response PKC->Response Histamine Histamine Histamine->H1R Activates Cetirizine Cetirizine (Inverse Agonist) Cetirizine->H1R Stabilizes in Inactive State

Caption: Simplified signaling pathway of the Histamine H1 receptor and the inhibitory action of Cetirizine.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Cetirizine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Cetirizine methyl ester. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical from receipt to disposal.

Disclaimer: The toxicological properties of this compound have not been fully investigated.[1] It should be handled as a potentially hazardous substance. This guide is based on available safety data and general best practices for handling laboratory chemicals.

Hazard Identification and Risk Assessment

While specific hazard data for this compound is largely unavailable, it is identified as a "pharmaceutical related compound of unknown potency".[1] An initial risk assessment should be conducted before any handling activities.

Personal Protective Equipment (PPE)

Due to the unknown potency of this compound, a cautious approach to personal protective equipment is warranted. The following table summarizes the recommended PPE.[1][2][3]

Protection Type Recommended Equipment Standards
Eye/Face Protection Tightly fitting safety goggles with side-shields.EN 166 (EU) or NIOSH (US).[1]
Skin Protection Chemical-resistant gloves (inspect before use). Fire/flame resistant and impervious lab coat or clothing.EU Directive 89/686/EEC and standard EN 374 for gloves.[1]
Respiratory Protection A laboratory fume hood or other appropriate local exhaust ventilation should be used.[1] If ventilation is inadequate or dust is generated, a NIOSH-approved respirator is recommended.[4]NIOSH approved.[3]

Handling and Storage

Proper handling and storage are crucial to minimize exposure and maintain the integrity of the compound.

3.1. Safe Handling Protocol:

  • Work in a designated area: All handling of this compound should be performed in a well-ventilated area, preferably within a laboratory fume hood.[1][2]

  • Avoid contact: Take precautions to avoid contact with skin and eyes.[1]

  • Prevent dust and aerosol formation: Handle the substance carefully to avoid generating dust or aerosols.[1][5]

  • Grounding: For processes that may generate static electricity, use non-sparking tools and ensure equipment is properly grounded to prevent fire.[5]

  • Hygiene: Wash hands thoroughly after handling and before leaving the laboratory.[1][2] Contaminated clothing should be removed and washed before reuse.[2]

3.2. Storage Conditions:

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[1]

  • Temperature: Store in a refrigerator at 2°C - 8°C.[1][6]

Accidental Release and First Aid Measures

4.1. Accidental Release:

  • Evacuate: Keep unnecessary personnel away from the spill area.[1]

  • Ventilate: Ensure adequate ventilation of the affected area.[1]

  • Containment: Avoid discharge into drains, water courses, or onto the ground.[1]

  • Clean-up:

    • Wear appropriate PPE as outlined in Section 2.

    • Avoid generating dust during clean-up.[1]

    • Sweep or vacuum up the spillage and collect it in a suitable, labeled container for disposal.[1]

    • Thoroughly clean the surface to remove any residual contamination.[1]

4.2. First Aid:

  • General Advice: In all cases of exposure, seek medical attention and show the Safety Data Sheet (SDS) to the attending physician.[1]

  • Inhalation: If breathing is difficult, move the person to fresh air and keep them at rest. Seek medical attention if symptoms develop or persist.[1]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Consult a doctor.[1]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Disposal Plan

All waste materials must be disposed of in accordance with federal, state, and local regulations.

5.1. Disposal of this compound:

  • Excess and expired materials should be offered to a licensed hazardous material disposal company.[1]

  • The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

5.2. Disposal of Contaminated Packaging:

  • Contaminated packaging should be disposed of in the same manner as the product itself.[1]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling & Storage cluster_response Emergency Response cluster_disposal Disposal RiskAssessment Conduct Risk Assessment DonPPE Don Appropriate PPE RiskAssessment->DonPPE ReadSDS Read Safety Data Sheet ReadSDS->RiskAssessment PrepareWorkArea Prepare Ventilated Work Area DonPPE->PrepareWorkArea Handling Handle with Care (Avoid Dust/Aerosols) PrepareWorkArea->Handling Storage Store Properly (2-8°C, Tightly Sealed) Handling->Storage Spill Accidental Spill Handling->Spill Exposure Personal Exposure Handling->Exposure WasteCollection Collect Waste in Labeled Container Handling->WasteCollection Evacuate Evacuate Spill->Evacuate Spill Response Contain Contain Spill->Contain Spill Response CleanUp CleanUp Spill->CleanUp Spill Response FirstAid FirstAid Exposure->FirstAid Exposure Response SeekMedicalAttention SeekMedicalAttention Exposure->SeekMedicalAttention Exposure Response Disposal Dispose via Licensed Hazardous Waste Company WasteCollection->Disposal

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cetirizine methyl ester
Reactant of Route 2
Reactant of Route 2
Cetirizine methyl ester

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.